molecular formula C14H19NO2 B1366198 1-(2-Methylbenzyl)piperidine-4-carboxylic acid CAS No. 897094-25-6

1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Cat. No.: B1366198
CAS No.: 897094-25-6
M. Wt: 233.31 g/mol
InChI Key: WFPNQYHURBUWEN-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-4-2-3-5-13(11)10-15-8-6-12(7-9-15)14(16)17/h2-5,12H,6-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPNQYHURBUWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407662
Record name 1-(2-methylbenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897094-25-6
Record name 1-(2-methylbenzyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Methylbenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in a vast number of pharmaceuticals, and N-alkylation of the piperidine ring is a key strategy for modulating pharmacological activity. This document details two primary, robust synthetic routes for the preparation of the target molecule: direct N-alkylation and reductive amination. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and expected analytical characterization. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, providing the necessary technical details to enable the successful synthesis and purification of this compound.

Introduction

Piperidine-4-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceutical agents. The conformational rigidity of the piperidine ring, combined with the functional handle of the carboxylic acid, makes it an attractive scaffold for the design of molecules with specific biological targets. The substitution at the nitrogen atom of the piperidine ring plays a pivotal role in defining the pharmacological profile of the resulting compound, influencing properties such as receptor affinity, selectivity, and pharmacokinetics.

The target molecule, this compound, incorporates a 2-methylbenzyl group at the piperidine nitrogen. This structural motif is of interest for its potential to introduce specific steric and electronic properties that can fine-tune the interaction of the molecule with its biological target. This guide will explore the two most logical and efficient synthetic strategies to access this compound, providing detailed insights into the practical execution of these methods.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of the target compound is presented in the table below.[1]

PropertyValue
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid
CAS Number 897094-25-6

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two primary pathways, each commencing from readily available starting materials. The choice between these routes may depend on factors such as the availability of specific reagents, desired scale of the reaction, and purification considerations.

A graphical overview of the synthetic approaches is presented below:

Synthetic_Strategies cluster_SM Starting Materials cluster_Products Synthetic Routes SM1 Piperidine-4-carboxylic acid or its ethyl ester Inter Ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate SM1->Inter N-Alkylation (Route 1) Product This compound SM1->Product Reductive Amination (Route 2) SM2 2-Methylbenzyl bromide SM2->Inter SM3 2-Methylbenzaldehyde SM3->Product Inter->Product Ester Hydrolysis

Caption: Overview of the primary synthetic routes to this compound.

Route 1: N-Alkylation of Piperidine-4-carboxylic Acid Ethyl Ester followed by Hydrolysis

This classical and reliable approach involves the initial protection of the carboxylic acid functionality as an ethyl ester, followed by the nucleophilic substitution of a suitable 2-methylbenzyl halide, and concluding with the hydrolysis of the ester to yield the desired carboxylic acid.

Causality Behind Experimental Choices
  • Esterification of Piperidine-4-carboxylic Acid: The carboxylic acid group of the starting material is protected as an ethyl ester (ethyl isonipecotate) to prevent its interference with the subsequent N-alkylation step. The acidic proton of the carboxylic acid could otherwise react with the base used in the alkylation, leading to unwanted side reactions and reduced yield.

  • N-Alkylation with 2-Methylbenzyl Bromide: The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl bromide in an SN2 reaction. The use of a non-nucleophilic base is crucial to neutralize the hydrobromic acid generated during the reaction, thereby driving the reaction to completion.

  • Ester Hydrolysis: The final step involves the saponification of the ethyl ester using a strong base, such as sodium hydroxide, to liberate the carboxylate salt. Subsequent acidification then yields the final carboxylic acid product.

Experimental Workflow: N-Alkylation and Hydrolysis

G Workflow for N-Alkylation Route start Start: Ethyl piperidine-4-carboxylate step1 Dissolve in anhydrous solvent (e.g., Acetonitrile) start->step1 step2 Add non-nucleophilic base (e.g., K2CO3) step1->step2 step3 Add 2-methylbenzyl bromide dropwise step2->step3 step4 Heat under reflux and monitor by TLC step3->step4 step5 Work-up: Filter and concentrate step4->step5 step6 Purification by column chromatography step5->step6 intermediate Isolate Ethyl 1-(2-methylbenzyl) piperidine-4-carboxylate step6->intermediate step7 Dissolve ester in EtOH/H2O intermediate->step7 step8 Add aqueous NaOH and stir step7->step8 step9 Acidify with HCl to pH ~6 step8->step9 step10 Isolate product by filtration step9->step10 end Final Product: 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid step10->end

Caption: Step-by-step workflow for the synthesis via N-alkylation and subsequent hydrolysis.

Detailed Experimental Protocol: Route 1

Step 1a: Synthesis of Ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate

  • To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).

  • Add 2-methylbenzyl bromide (1.1 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate.

Step 1b: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature overnight.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Carefully acidify the aqueous residue with hydrochloric acid to a pH of approximately 6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Route 2: Reductive Amination

Reductive amination offers a more direct, one-pot approach to the synthesis of the target molecule. This method involves the reaction of piperidine-4-carboxylic acid with 2-methylbenzaldehyde in the presence of a reducing agent.

Causality Behind Experimental Choices
  • Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of 2-methylbenzaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion, which is in equilibrium with the corresponding enamine.

  • In Situ Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to reduce the iminium ion as it is formed. These mild reducing agents are selective for the iminium ion over the aldehyde, preventing premature reduction of the starting material.

Experimental Workflow: Reductive Amination

G Workflow for Reductive Amination Route start Start: Piperidine-4-carboxylic acid & 2-Methylbenzaldehyde step1 Dissolve in a suitable solvent (e.g., Dichloromethane) start->step1 step2 Add a mild reducing agent (e.g., NaBH(OAc)3) step1->step2 step3 Stir at room temperature and monitor by TLC step2->step3 step4 Quench the reaction with saturated aqueous NaHCO3 step3->step4 step5 Extract with an organic solvent step4->step5 step6 Dry and concentrate the organic phase step5->step6 step7 Purify by recrystallization or column chromatography step6->step7 end Final Product: 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid step7->end

Caption: Step-by-step workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Route 2
  • To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq.) and 2-methylbenzaldehyde (1.1 eq.) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the protons of the piperidine ring, and the methyl group protons. The acidic proton of the carboxylic acid may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the methyl carbon.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the target compound (233.31 g/mol ).[1]

Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10-12 (br s, 1H, COOH), 7.1-7.4 (m, 4H, Ar-H), 3.5-3.7 (s, 2H, Ar-CH₂-N), 2.8-3.2 (m, 2H, piperidine-H), 2.3-2.5 (s, 3H, Ar-CH₃), 2.0-2.4 (m, 3H, piperidine-H), 1.7-2.0 (m, 4H, piperidine-H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~178 (C=O), ~137 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~60 (Ar-CH₂-N), ~53 (piperidine-CH₂), ~41 (piperidine-CH), ~28 (piperidine-CH₂), ~19 (Ar-CH₃).
Mass Spec (ESI+) m/z: 234.1 [M+H]⁺

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar compounds and may vary slightly in the actual spectrum.

Conclusion

This technical guide has outlined two effective and scientifically sound methodologies for the synthesis of this compound. Both the N-alkylation and reductive amination routes offer high-yield potential and utilize readily available starting materials. The choice of synthetic pathway can be tailored to the specific needs and resources of the research laboratory. The detailed experimental protocols and discussion of the underlying chemical principles provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable piperidine derivative for its potential applications in drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties govern a molecule's behavior from initial formulation to its ultimate therapeutic efficacy, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth technical overview of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a molecule featuring a piperidine core, a tertiary amine, and a carboxylic acid. This combination of functional groups presents an interesting and instructive case study in physicochemical characterization.

The piperidine-4-carboxylic acid scaffold itself is a conformationally constrained derivative of γ-aminobutyric acid (GABA).[3] The strategic addition of a 2-methylbenzyl group to the piperidine nitrogen significantly influences the molecule's lipophilicity and steric profile. This guide will dissect the key physicochemical parameters of this compound, explain their significance in a drug discovery context, and provide detailed, field-proven protocols for their experimental determination. Our focus is on the causality behind experimental choices, ensuring a self-validating and robust characterization workflow.

Overall Physicochemical Characterization Workflow

A logical and efficient workflow is paramount for the comprehensive characterization of a potential drug candidate. The following diagram outlines a standard workflow, ensuring that data from one experiment can logically inform the next.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Core Physicochemical Assays cluster_2 Phase 3: Data Integration & Profiling Compound Synthesis\n& Purification Compound Synthesis & Purification Structural Confirmation\n(NMR, MS) Structural Confirmation (NMR, MS) Compound Synthesis\n& Purification->Structural Confirmation\n(NMR, MS) Basic Properties\n(Formula, MW) Basic Properties (Formula, MW) Structural Confirmation\n(NMR, MS)->Basic Properties\n(Formula, MW) Aqueous Solubility\n(Equilibrium Method) Aqueous Solubility (Equilibrium Method) Basic Properties\n(Formula, MW)->Aqueous Solubility\n(Equilibrium Method) pKa Determination\n(Potentiometric Titration) pKa Determination (Potentiometric Titration) Aqueous Solubility\n(Equilibrium Method)->pKa Determination\n(Potentiometric Titration) LogP Determination\n(Shake-Flask Method) LogP Determination (Shake-Flask Method) pKa Determination\n(Potentiometric Titration)->LogP Determination\n(Shake-Flask Method) Calculate LogD\n(from LogP & pKa) Calculate LogD (from LogP & pKa) LogP Determination\n(Shake-Flask Method)->Calculate LogD\n(from LogP & pKa) Develop Physicochemical Profile Develop Physicochemical Profile Calculate LogD\n(from LogP & pKa)->Develop Physicochemical Profile Inform Formulation\n& ADME Studies Inform Formulation & ADME Studies Develop Physicochemical Profile->Inform Formulation\n& ADME Studies

Caption: High-level workflow for physicochemical characterization.

Part 1: Molecular and Structural Properties

The foundational identity of a compound is its molecular structure and formula. These attributes dictate all subsequent physicochemical behaviors. This compound is registered in the PubChem database under CID 5032351.[4]

PropertyValueSource
IUPAC Name 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acidPubChem[4]
Molecular Formula C₁₄H₁₉NO₂PubChem[4]
Molecular Weight 233.31 g/mol PubChem[4]
CAS Number 897094-25-6PubChem[4]

Chemical Structure:

alt text

Source: PubChem CID 5032351[4]

Part 2: Ionization Constant (pKa)

The pKa value is a measure of the strength of an acid in solution; it is the pH at which the compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For drug discovery, pKa is a critical parameter as the ionization state of a molecule profoundly affects its solubility, permeability across biological membranes, and interaction with its target.[1][5]

This compound is an amphoteric molecule, containing both an acidic functional group (carboxylic acid) and a basic functional group (tertiary amine). Therefore, it will have two distinct pKa values.

ParameterPredicted ValueImplication
Acidic pKa (Carboxylic Acid)~4.0At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (negatively charged), enhancing aqueous solubility.
Basic pKa (Tertiary Amine)~9.0At physiological pH (~7.4), the tertiary amine will be predominantly protonated (positively charged), also enhancing aqueous solubility.
Expert Insight: The Significance of Ionization

The dual pKa values mean this compound is a zwitterion at physiological pH. This charge state is crucial for ADMET properties.[1] The pH-partition hypothesis suggests that only the uncharged form of a drug can passively diffuse across lipid membranes.[1] While the ionized forms contribute to solubility in aqueous environments like the gastrointestinal fluid and blood plasma, the neutral form is necessary for absorption.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and historically standard method for pKa measurement.[7] It involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).[8][9]

G Start Start Calibrate pH Meter\n(pH 4, 7, 10 buffers) Calibrate pH Meter (pH 4, 7, 10 buffers) Start->Calibrate pH Meter\n(pH 4, 7, 10 buffers) End End Prepare Analyte Solution\n(e.g., 1mM in 0.15 M KCl) Prepare Analyte Solution (e.g., 1mM in 0.15 M KCl) Calibrate pH Meter\n(pH 4, 7, 10 buffers)->Prepare Analyte Solution\n(e.g., 1mM in 0.15 M KCl) Purge with Nitrogen Purge with Nitrogen Prepare Analyte Solution\n(e.g., 1mM in 0.15 M KCl)->Purge with Nitrogen Acidify Solution\n(to ~pH 2 with 0.1 M HCl) Acidify Solution (to ~pH 2 with 0.1 M HCl) Purge with Nitrogen->Acidify Solution\n(to ~pH 2 with 0.1 M HCl) Titrate with 0.1 M NaOH\n(Record pH vs. Volume) Titrate with 0.1 M NaOH (Record pH vs. Volume) Acidify Solution\n(to ~pH 2 with 0.1 M HCl)->Titrate with 0.1 M NaOH\n(Record pH vs. Volume) Continue to ~pH 12 Continue to ~pH 12 Titrate with 0.1 M NaOH\n(Record pH vs. Volume)->Continue to ~pH 12 Plot Titration Curve\n(pH vs. Volume) Plot Titration Curve (pH vs. Volume) Continue to ~pH 12->Plot Titration Curve\n(pH vs. Volume) Determine Inflection Points Determine Inflection Points Plot Titration Curve\n(pH vs. Volume)->Determine Inflection Points Calculate pKa Values Calculate pKa Values Determine Inflection Points->Calculate pKa Values Calculate pKa Values->End

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[10]

  • Solution Preparation:

    • Prepare a 0.1 M sodium hydroxide (NaOH) solution and a 0.1 M hydrochloric acid (HCl) solution for titration.[8]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[10]

    • Accurately weigh and dissolve the compound in the 0.15 M KCl solution to a known concentration (e.g., 1 mM).[8] If solubility is limited, a co-solvent like methanol can be used, but the final pKa must be extrapolated back to a fully aqueous environment.[7]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel with a magnetic stirrer.[10]

    • Immerse the calibrated pH electrode into the solution.[10]

    • Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of bases.[8]

    • Acidify the sample solution to a starting pH of ~1.8-2.0 using 0.1 M HCl.[10]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution. After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.[10]

    • Continue the titration until the pH reaches approximately 12-12.5.[10]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Analyze the resulting sigmoid curve to identify the inflection points, which correspond to the pKa values.[9] The first inflection point will correspond to the carboxylic acid pKa, and the second to the tertiary amine pKa.

    • For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used, where the peaks correspond to the equivalence points. The pKa is the pH at half the volume of the equivalence point.

  • Quality Control: Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[8]

Part 3: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior.[2] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[11]

A balanced LogP (often cited as being between 1 and 5) is generally desirable for oral drugs, as it reflects a compromise between aqueous solubility for dissolution and lipid permeability for membrane transport.[12]

ParameterPredicted ValueSource
XLogP3-AA -0.1PubChem[4]

Note: This is a computationally predicted value. Experimental determination is essential for confirmation.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining LogP values and is described in OECD Test Guideline 107.[13][14] It is suitable for LogP values in the range of -2 to 4.[11]

G Start Start Prepare n-Octanol\n& Water Phases Prepare n-Octanol & Water Phases Start->Prepare n-Octanol\n& Water Phases End End Saturate Solvents\n(Mix and let separate) Saturate Solvents (Mix and let separate) Prepare n-Octanol\n& Water Phases->Saturate Solvents\n(Mix and let separate) Prepare Test Solution\n(Dissolve compound in one phase) Prepare Test Solution (Dissolve compound in one phase) Saturate Solvents\n(Mix and let separate)->Prepare Test Solution\n(Dissolve compound in one phase) Combine Phases in Vessel Combine Phases in Vessel Prepare Test Solution\n(Dissolve compound in one phase)->Combine Phases in Vessel Agitate at Constant Temp\n(e.g., 25°C) until Equilibrium Agitate at Constant Temp (e.g., 25°C) until Equilibrium Combine Phases in Vessel->Agitate at Constant Temp\n(e.g., 25°C) until Equilibrium Separate Phases\n(Centrifugation) Separate Phases (Centrifugation) Agitate at Constant Temp\n(e.g., 25°C) until Equilibrium->Separate Phases\n(Centrifugation) Measure Concentration\nin Both Phases (e.g., HPLC-UV) Measure Concentration in Both Phases (e.g., HPLC-UV) Separate Phases\n(Centrifugation)->Measure Concentration\nin Both Phases (e.g., HPLC-UV) Calculate LogP Calculate LogP Measure Concentration\nin Both Phases (e.g., HPLC-UV)->Calculate LogP Calculate LogP->End

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Use high-purity n-octanol and water.

    • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Test Procedure:

    • Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.[11]

    • In a suitable vessel, combine the pre-saturated n-octanol and water phases in a defined volume ratio. Add a known amount of the compound's stock solution.[14]

    • Seal the vessel and shake it at a constant temperature (e.g., 20-25°C) until equilibrium is reached.[14][15] The time required depends on the compound and should be determined in preliminary experiments.

  • Phase Separation and Analysis:

    • Separate the two phases, typically by centrifugation to ensure a clean separation and break any emulsions.[11][15]

    • Accurately determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[14] A calibration curve for the compound in each phase must be generated.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP is the base-10 logarithm of P.

  • Quality Control:

    • The experiment should be performed with at least two different volume ratios of the solvents.[14]

    • The final LogP value should be the average of replicate experiments, and the results should fall within a range of ± 0.3 log units.[14]

Part 4: Aqueous Solubility

Aqueous solubility is the extent to which a substance dissolves in water and is a fundamental property for drug absorption and bioavailability.[16] A drug must be in solution to be absorbed from the gastrointestinal tract.[17][18] Poor aqueous solubility is a major challenge in drug development, often leading to low and variable bioavailability.[19][20]

ParameterPredicted ValueSource
Water Solubility Not available in PubChem-

Note: The absence of a predicted value underscores the necessity of experimental determination.

Experimental Protocol: Equilibrium (Thermodynamic) Solubility Assay

Equilibrium solubility is considered the 'gold standard' as it measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[21][22] This method provides the true solubility under specific conditions.

G Start Start Add Excess Solid Compound\nto Aqueous Buffer (e.g., PBS pH 7.4) Add Excess Solid Compound to Aqueous Buffer (e.g., PBS pH 7.4) Start->Add Excess Solid Compound\nto Aqueous Buffer (e.g., PBS pH 7.4) End End Incubate with Agitation\n(e.g., 24-48h at 37°C) Incubate with Agitation (e.g., 24-48h at 37°C) Add Excess Solid Compound\nto Aqueous Buffer (e.g., PBS pH 7.4)->Incubate with Agitation\n(e.g., 24-48h at 37°C) Check for Equilibrium\n(Concentration is stable over time) Check for Equilibrium (Concentration is stable over time) Incubate with Agitation\n(e.g., 24-48h at 37°C)->Check for Equilibrium\n(Concentration is stable over time) Separate Solid from Solution\n(Centrifugation/Filtration) Separate Solid from Solution (Centrifugation/Filtration) Check for Equilibrium\n(Concentration is stable over time)->Separate Solid from Solution\n(Centrifugation/Filtration) Quantify Concentration\nof Supernatant (e.g., HPLC-UV) Quantify Concentration of Supernatant (e.g., HPLC-UV) Separate Solid from Solution\n(Centrifugation/Filtration)->Quantify Concentration\nof Supernatant (e.g., HPLC-UV) Report Solubility\n(e.g., in µg/mL or µM) Report Solubility (e.g., in µg/mL or µM) Quantify Concentration\nof Supernatant (e.g., HPLC-UV)->Report Solubility\n(e.g., in µg/mL or µM) Report Solubility\n(e.g., in µg/mL or µM)->End

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation:

    • Prepare the desired aqueous buffer. For biomedical relevance, phosphate-buffered saline (PBS) at pH 7.4 is commonly used. The pH-solubility profile should be determined across a pH range of 1.2 to 6.8 for Biopharmaceutics Classification System (BCS) purposes.[23]

    • Weigh an excess amount of the solid compound and add it to a vial containing a known volume of the buffer.[24] The excess solid is crucial to ensure a saturated solution is formed.

  • Incubation:

    • Seal the vials and incubate them at a controlled temperature (e.g., 37 ± 1°C) with constant agitation (e.g., on a shaker or rotator).[23][24]

    • The incubation period must be sufficient to allow the system to reach equilibrium, which can take 24 to 72 hours.[24] Preliminary experiments should be run to determine the time to reach equilibrium.[23]

  • Separation and Analysis:

    • After incubation, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[24]

    • Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[24] A calibration curve is required for accurate quantification.

  • Data Analysis:

    • The measured concentration represents the equilibrium solubility of the compound under the specific experimental conditions (pH, temperature).

  • Quality Control:

    • Assays should be performed in at least triplicate to ensure reproducibility.[23][24]

    • Visual inspection should confirm that excess solid remains at the end of the experiment.

Summary and Implications for Drug Development

The physicochemical profile of this compound, characterized by its zwitterionic nature at physiological pH, presents a classic case study for drug development professionals. The interplay between its pKa, lipophilicity, and solubility will dictate its fate in a biological system.

  • High Solubility Potential: The presence of both a permanently charged (at pH 7.4) tertiary amine and a deprotonated carboxylic acid suggests that this compound will likely exhibit good aqueous solubility, which is favorable for formulation and dissolution in the GI tract.[18]

  • Balanced Permeability Challenge: While good solubility is an asset, the predominantly ionized state at physiological pH may limit passive diffusion across the intestinal epithelium and the blood-brain barrier. The LogP value, once experimentally determined, will be crucial in predicting this balance. The distribution coefficient (LogD) at pH 7.4, which accounts for the ionization state, will be a more relevant predictor of lipophilicity in the body than LogP.

  • Strategic Formulation: Understanding this complete profile allows for rational formulation strategies. For instance, if permeability is found to be low despite good solubility, formulation approaches could focus on transiently modifying the compound's charge or utilizing active transport pathways.

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize this compound. A rigorous, data-driven approach to these core physicochemical properties is indispensable for mitigating risks and increasing the probability of success in the long and complex journey of drug development.

References

An In-depth Technical Guide on the Biological Activity of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural features, particularly the piperidine-4-carboxylic acid core, suggest a high probability of significant pharmacological effects. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1]

This document is structured to serve as a strategic roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a logical, evidence-based rationale for a comprehensive research and development program. We will explore the most probable biological targets, propose detailed experimental protocols to test these hypotheses, and discuss the potential therapeutic implications of the findings.

Molecular Profile and Structural Rationale for Investigation

This compound is a derivative of isonipecotic acid (piperidine-4-carboxylic acid), a known conformationally restricted analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] The core structure is a frequent starting point for the development of CNS-active agents. The key structural features that warrant a thorough investigation into its biological activity are:

  • The Piperidine-4-Carboxylic Acid Core: This moiety is structurally similar to GABA, suggesting a potential interaction with GABAergic systems, including GABA receptors and transporters.[2][3]

  • The N-Benzyl Substitution: The addition of a benzyl group at the nitrogen atom is a common strategy to modulate the pharmacological profile of piperidine-based compounds. This can influence receptor affinity, selectivity, and pharmacokinetic properties.[4] The "ortho" methyl group on the benzyl ring can also play a crucial role in binding interactions.[5]

Based on these structural alerts and a review of the activities of analogous compounds, we can formulate several compelling hypotheses regarding the biological activity of this compound.

Hypothesized Biological Activities and Proposed Investigational Pathways

The following sections outline the most probable biological activities for this compound, supported by evidence from structurally related molecules. For each hypothesis, a detailed experimental plan is proposed.

Modulation of the GABAergic System

Rationale: The structural similarity to GABA and the prevalence of piperidine derivatives as GABA uptake inhibitors make the GABAergic system a primary target for investigation.[3][6][7] Compounds that inhibit GABA uptake can increase the concentration of this neurotransmitter in the synaptic cleft, leading to enhanced inhibitory neurotransmission. This mechanism is known to have anticonvulsant effects.[7]

Proposed Experimental Workflow:

A. In Vitro Assessment of GABA Transporter (GAT) Inhibition

  • Objective: To determine if this compound can inhibit the reuptake of GABA via the main GABA transporters (GAT-1, GAT-2, GAT-3, and GAT-4).

  • Methodology: A radioligand uptake assay using synaptosomes prepared from rat brain tissue or cell lines expressing the specific GAT subtypes.[5][7]

Parameter Description
System Rat brain synaptosomes or HEK293 cells expressing human GAT-1, GAT-2, GAT-3, GAT-4
Radioligand [³H]GABA
Test Compound This compound (at various concentrations)
Positive Control Tiagabine (for GAT-1)[7]
Endpoint IC₅₀ value for the inhibition of [³H]GABA uptake

Detailed Protocol for [³H]GABA Uptake Assay:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat cerebral cortex using standard differential centrifugation techniques.

  • Assay Buffer: Prepare a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) saturated with 95% O₂ / 5% CO₂.

  • Incubation: Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate GABA uptake by adding a known concentration of [³H]GABA.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

B. Electrophysiological Assessment of GABAA Receptor Activity

  • Objective: To determine if the compound has any direct agonist or antagonist activity at GABAA receptors.

  • Methodology: Two-electrode voltage-clamp recording in Xenopus oocytes expressing various GABAA receptor subunit combinations or patch-clamp recordings from cultured neurons.

Workflow for GAT Inhibition Assay:

GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Synaptosomes Prepare Rat Brain Synaptosomes Preincubation Pre-incubate Synaptosomes with Test Compound Synaptosomes->Preincubation Buffers Prepare Assay Buffers Buffers->Preincubation Initiation Initiate Uptake with [³H]GABA Preincubation->Initiation Termination Terminate Uptake by Rapid Filtration Initiation->Termination Quantification Liquid Scintillation Counting Termination->Quantification Analysis Calculate IC₅₀ Quantification->Analysis

Caption: Workflow for the in vitro GABA transporter (GAT) inhibition assay.

Hypothesized GABAergic Synapse Modulation:

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA_vesicle->GABA_release Action Potential GABA_synapse Synaptic GABA GABA_release->GABA_synapse GABA_A_R GABA-A Receptor GABA_A_R->GABA_A_R Cl⁻ Influx (Inhibition) GAT1 GAT-1 Transporter Test_Compound 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Test_Compound->GAT1 Inhibits GABA_synapse->GABA_A_R Binds GABA_synapse->GAT1 Reuptake

Caption: Hypothesized inhibition of GABA reuptake at the synaptic cleft.

Inhibition of Monoamine Neurotransmitter Reuptake

Rationale: Certain piperidine-4-carboxylic acid derivatives have been identified as inhibitors of monoamine neurotransmitter reuptake (e.g., serotonin, norepinephrine, dopamine).[8] This activity is the basis for many antidepressant and anxiolytic drugs. The N-benzyl moiety of our test compound could facilitate binding to these transporters.

Proposed Experimental Workflow:

  • Objective: To assess the inhibitory activity of the compound against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

  • Methodology: In vitro reuptake assays using cell lines (e.g., HEK293) stably expressing the human transporters, with appropriate radiolabeled substrates.

Parameter Description
System HEK293 cells expressing hSERT, hNET, or hDAT
Radioligand [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT)
Test Compound This compound (at various concentrations)
Positive Controls Fluoxetine (SERT), Desipramine (NET), GBR-12909 (DAT)
Endpoint IC₅₀ values for the inhibition of each transporter
Acetylcholinesterase (AChE) Inhibition

Rationale: A series of 1-benzyl-4-substituted piperidine derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[4] AChE inhibitors are a cornerstone of treatment for dementia, including Alzheimer's disease. The "1-benzyl" component of our test compound makes this a plausible area of investigation.

Proposed Experimental Workflow:

  • Objective: To determine the in vitro inhibitory activity of the compound against AChE.

  • Methodology: A colorimetric assay based on the Ellman's method, which measures the hydrolysis of acetylthiocholine by AChE.

Workflow for AChE Inhibition Assay:

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme AChE Solution Incubation Pre-incubate AChE with Test Compound Enzyme->Incubation Substrate Acetylthiocholine and DTNB Solution Reaction Add Substrate and DTNB Substrate->Reaction Compound Test Compound Dilutions Compound->Incubation Incubation->Reaction Measurement Measure Absorbance (412 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Analysis Determine IC₅₀ Calculation->Analysis

Caption: Workflow for the colorimetric acetylcholinesterase (AChE) inhibition assay.

Antimicrobial and Antifungal Activity

Rationale: Piperidine and its derivatives, particularly piperidin-4-ones, have been reported to possess antibacterial and antifungal properties.[9] While our compound is a carboxylic acid and not a ketone, the general piperidine scaffold is known to be a viable starting point for antimicrobial drug discovery.

Proposed Experimental Workflow:

  • Objective: To screen for broad-spectrum antimicrobial and antifungal activity.

  • Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Parameter Description
Bacterial Panel Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)
Fungal Panel Candida albicans, Aspergillus niger
Test Compound This compound (serial dilutions)
Positive Controls Ampicillin or Ciprofloxacin (antibacterial)[9], Terbinafine or Fluconazole (antifungal)[9]
Endpoint MIC (the lowest concentration that inhibits visible growth)

In Vivo Studies: A Phased Approach

Positive results from the in vitro assays, particularly in the CNS-related areas, would warrant progression to in vivo studies. A phased approach is recommended, starting with preliminary tolerability and pharmacokinetic assessments, followed by efficacy studies in relevant animal models.

Phase 1: Preliminary In Vivo Assessment

  • Acute Toxicity and Tolerability: To determine the maximum tolerated dose (MTD) in rodents (e.g., mice or rats).

  • Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a key focus on its ability to cross the blood-brain barrier.

Phase 2: Efficacy Studies in Animal Models

  • Anticonvulsant Activity: If the compound is a potent GAT inhibitor, its efficacy can be tested in models of seizures, such as the pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizure models in mice.

  • Antidepressant/Anxiolytic Activity: If the compound inhibits monoamine reuptake, models such as the forced swim test or elevated plus maze can be employed.

  • Cognitive Enhancement: For compounds with significant AChE inhibition, cognitive performance can be assessed in models of memory impairment (e.g., scopolamine-induced amnesia) using tasks like the Morris water maze or passive avoidance test.

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural relationship to a variety of known bioactive molecules. The presented framework outlines a logical and comprehensive strategy for elucidating its biological activity. The primary hypotheses center on the modulation of CNS targets, including GABA transporters, monoamine transporters, and acetylcholinesterase.

The proposed experimental workflows provide a clear path for in vitro characterization, which will be crucial in guiding subsequent in vivo studies. A thorough investigation following this guide will not only define the pharmacological profile of this compound but also determine its potential as a lead compound for the development of novel therapeutics for neurological disorders, infectious diseases, or other conditions. The true potential of this molecule awaits discovery through rigorous and systematic scientific inquiry.

References

An In-depth Technical Guide to the Synthesis, Structural Analogs, and Biological Evaluation of 1-(2-Methylbenzyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(2-methylbenzyl)piperidine-4-carboxylic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the structure-activity relationships of its analogs, and provide detailed protocols for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Significance of the 1-Benzylpiperidine-4-carboxylic Acid Scaffold

The 1-benzylpiperidine-4-carboxylic acid core is a privileged scaffold in drug discovery, forming the basis for a wide array of biologically active molecules. The versatility of this structure lies in the numerous points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Modifications can be readily made at the benzyl group, the piperidine ring, and the carboxylic acid moiety, enabling the exploration of a vast chemical space.

Derivatives of this scaffold have shown promise in a variety of therapeutic areas, particularly in the realm of central nervous system (CNS) disorders. For instance, analogs have been investigated as potent analgesics, with some exhibiting activity at opioid receptors. Furthermore, this structural motif is a key component in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease and other neurodegenerative conditions. The ability of these compounds to potentially cross the blood-brain barrier is a crucial aspect of their utility in targeting CNS pathologies.[1]

This guide will focus specifically on the this compound analog, providing a detailed roadmap for its synthesis and the exploration of its therapeutic potential.

Synthesis of this compound and Its Analogs

The synthesis of the target molecule and its structural analogs can be approached through several reliable synthetic routes. The choice of a particular method will depend on the availability of starting materials, desired scale, and the specific structural modifications to be introduced.

Synthetic Pathway via N-Alkylation

A common and straightforward approach to the synthesis of this compound is the N-alkylation of a piperidine-4-carboxylic acid precursor. A general representation of this synthetic strategy is outlined below.

cluster_0 N-Alkylation Pathway Piperidine-4-carboxylic acid methyl ester Piperidine-4-carboxylic acid methyl ester This compound methyl ester This compound methyl ester Piperidine-4-carboxylic acid methyl ester->this compound methyl ester 2-Methylbenzyl bromide, K2CO3, DMF This compound This compound This compound methyl ester->this compound LiOH, THF/H2O

Caption: N-Alkylation synthetic route.

Experimental Protocol: Synthesis of this compound via N-Alkylation

This protocol is adapted from established methods for the N-alkylation of piperidine derivatives.[2][3][4]

Step 1: Esterification of Piperidine-4-carboxylic Acid

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.

Step 2: N-Alkylation

  • Dissolve the methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (2.5 eq) to the solution and stir for 15 minutes.

  • Add 2-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. For less reactive halides, gentle heating (50-70 °C) may be necessary.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 1-(2-methylbenzyl)piperidine-4-carboxylate.

Step 3: Saponification

  • Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH ~6.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Synthetic Pathway via Reductive Amination

An alternative and highly efficient method for the synthesis of the target compound and its analogs is reductive amination. This approach involves the reaction of a piperidine precursor with an aldehyde or ketone in the presence of a reducing agent.

cluster_1 Reductive Amination Pathway Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid This compound This compound Piperidine-4-carboxylic acid->this compound 2-Methylbenzaldehyde, Sodium triacetoxyborohydride, DCE, Acetic acid

Caption: Reductive amination synthetic route.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is based on well-established procedures for reductive amination.[5][6][7]

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) and 2-methylbenzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield this compound.

Structure-Activity Relationships (SAR) of Structural Analogs

The exploration of structural analogs of this compound is crucial for understanding the key molecular features that govern biological activity. The SAR can be systematically investigated by modifying three primary regions of the molecule: the benzyl group, the piperidine ring, and the carboxylic acid moiety.

cluster_A A: Benzyl Ring Modifications cluster_B B: Piperidine Ring Modifications cluster_C C: Carboxylic Acid Modifications Core This compound Scaffold A1 Substituent Position (ortho, meta, para) Core->A1 A2 Electronic Effects (EWG vs. EDG) Core->A2 A3 Steric Bulk Core->A3 B1 Ring Conformation Core->B1 B2 Additional Substituents Core->B2 C1 Esterification Core->C1 C2 Amidation Core->C2 C3 Bioisosteric Replacement (e.g., tetrazole) Core->C3

Caption: Key areas for SAR exploration.

Modifications of the Benzyl Group

The nature and position of substituents on the benzyl ring can significantly influence the compound's interaction with its biological target.

  • Positional Isomers: Moving the methyl group from the ortho to the meta or para position can alter the molecule's conformation and its ability to fit into a binding pocket.

  • Electronic Effects: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can modulate the electronic properties of the aromatic ring, affecting pi-pi stacking or other electronic interactions with the target protein.

  • Steric Bulk: Varying the size of the substituent on the benzyl ring can probe the steric tolerance of the binding site.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and ionic interactions. Its modification is a common strategy to improve potency, selectivity, and pharmacokinetic properties.

  • Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and potentially improve cell permeability.

  • Amidation: The formation of amides with various amines can introduce new interaction points and modulate the compound's physicochemical properties.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere, such as a tetrazole, can maintain the acidic character while altering other properties like pKa and metabolic stability.

Modification Rationale Potential Impact on Activity
Benzyl Ring Substitution Modulate electronics and sterics for optimal target interaction.Can significantly increase or decrease potency and selectivity.
Carboxylic Acid to Ester Increase lipophilicity, potential prodrug strategy.May alter binding mode and cell permeability.
Carboxylic Acid to Amide Introduce new hydrogen bond donors/acceptors.Can lead to improved potency and altered selectivity profile.
Piperidine Ring Substitution Introduce additional interaction points or alter conformation.May enhance binding affinity or introduce new biological activities.

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound and its analogs is essential to determine their therapeutic potential. Based on the activities of related compounds, several key assays are recommended.

Acetylcholinesterase (AChE) Inhibition Assay

Given that many N-benzylpiperidine derivatives are known AChE inhibitors, this is a primary assay to consider.[8]

Protocol: Ellman's Method for AChE Inhibition

This colorimetric assay is a standard method for measuring AChE activity.[9]

  • Prepare a 96-well plate with the following in each well:

    • Phosphate buffer (pH 8.0)

    • Test compound at various concentrations

    • Acetylcholinesterase enzyme

  • Incubate the plate at 37 °C for 15 minutes.

  • Add the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Monoamine Reuptake Inhibition Assays

N-benzylpiperidine derivatives have been investigated as monoamine neurotransmitter reuptake inhibitors, which are relevant for the treatment of depression and other mood disorders.[10]

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters (e.g., for serotonin, dopamine, and norepinephrine).[11][12][13]

  • Culture cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

  • Plate the cells in a 96-well format.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) to each well.

  • Incubate for a specific time to allow for neurotransmitter uptake.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Determine the IC50 value for the inhibition of uptake for each transporter.

Histone Deacetylase (HDAC) Inhibition Assay

Some N-benzylpiperidine derivatives have shown activity as HDAC inhibitors, a promising target for cancer and neurodegenerative diseases.

Protocol: Fluorometric HDAC Activity Assay

This assay utilizes a fluorogenic substrate to measure HDAC activity.[14][15]

  • In a 96-well plate, combine the HDAC enzyme, assay buffer, and the test compound at various concentrations.

  • Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the plate at 37 °C for a specified time.

  • Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorescent product.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of HDAC inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the numerous opportunities for structural modification make it an attractive target for medicinal chemists. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile molecule and its analogs. Through systematic SAR studies and a comprehensive biological screening cascade, new drug candidates with improved efficacy and safety profiles can be identified.

References

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperidine-4-carboxylic Acid (CAS No. 897094-25-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid (CAS No. 897094-25-6), a heterocyclic compound with potential applications in drug discovery and development. While direct experimental data on this specific molecule is limited in current scientific literature, this guide synthesizes information from structurally related N-substituted piperidine-4-carboxylic acid derivatives to postulate its physicochemical properties, potential biological targets, and relevant experimental protocols for its synthesis and evaluation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar chemical entities.

Introduction and Molecular Profile

This compound belongs to the class of N-substituted piperidine-4-carboxylic acids. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs. The core structure features a piperidine ring, which can be considered a saturated analog of pyridine, substituted at the nitrogen atom with a 2-methylbenzyl group and at the 4-position with a carboxylic acid.

The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a conformationally restricted analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to be a partial agonist at GABAA receptors.[1] The introduction of the 2-methylbenzyl group at the nitrogen atom is a key structural modification that can significantly influence the molecule's pharmacological profile, including its receptor affinity, selectivity, and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions for its handling and testing.

PropertyValueSource
CAS Number 897094-25-6[2]
Molecular Formula C₁₄H₁₉NO₂[2]
Molecular Weight 233.31 g/mol [2]
IUPAC Name 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid[2]
Density 1.141 g/cm³ChemicalBook
Storage Temperature Room TemperatureChemicalBook
Predicted XLogP3 2.7PubChem
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem

Postulated Biological Activities and Potential Therapeutic Targets

Based on the pharmacological activities of structurally analogous compounds, this compound may exhibit activity against several key biological targets. This section explores these potential targets and the rationale for their consideration.

5α-Reductase Inhibition

Derivatives of N-substituted piperidines have been investigated as inhibitors of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. The structural features of this compound warrant its investigation as a potential 5α-reductase inhibitor.

Carbonic Anhydrase Inhibition

Substituted piperidine derivatives have also been explored as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and fluid secretion. CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The presence of the carboxylic acid moiety in the target compound suggests potential for interaction with the zinc ion in the active site of carbonic anhydrases.

Muscarinic M1 Receptor Modulation

A structurally related compound, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been identified as an allosteric agonist of the muscarinic M1 receptor.[3] Allosteric modulators offer the potential for greater subtype selectivity compared to orthosteric ligands. Given the structural similarity, it is plausible that this compound could also interact with the M1 receptor, either as an agonist, antagonist, or allosteric modulator.

Proposed Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This approach is based on established methods for the N-alkylation of piperidine derivatives.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis Isonipecotic_acid Piperidine-4-carboxylic acid (Isonipecotic Acid) Ester Piperidine-4-carboxylic acid ethyl ester Isonipecotic_acid->Ester Ethanol, H₂SO₄ (cat.), Reflux Alkylated_ester Ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate Ester->Alkylated_ester 2-Methylbenzyl bromide, K₂CO₃, Acetonitrile, Reflux Final_product This compound Alkylated_ester->Final_product 1. NaOH, Ethanol/H₂O, Reflux 2. HCl (to pH ~4) G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis A Prepare Reagents: - Test Compound - Positive Control - Substrate (Testosterone) - Cofactor (NADPH) B Pre-incubate Enzyme (Rat Liver Microsomes) with Test Compound A->B C Initiate Reaction with Testosterone and NADPH B->C D Incubate at 37°C C->D E Stop Reaction and Extract Steroids D->E F Analyze by HPLC E->F G Calculate % Inhibition and IC₅₀ F->G

References

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Inferred Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a derivative of the well-known γ-aminobutyric acid (GABA) analog, piperidine-4-carboxylic acid (isonipecotic acid). Due to the limited specific experimental data available for this particular compound in peer-reviewed literature and patent databases, this document focuses on a robust, proposed synthetic pathway, its expected physicochemical properties, and its potential pharmacological relevance inferred from the extensive research on structurally similar N-substituted piperidine-4-carboxylic acid derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound for a variety of potential therapeutic applications.

Introduction and Background: The Significance of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved pharmaceutical agents targeting a wide spectrum of diseases. Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with biological targets.

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally constrained analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. While isonipecotic acid itself exhibits modest activity as a GABAA receptor partial agonist, its true value in drug discovery lies in its utility as a versatile building block.[1] N-substitution on the piperidine nitrogen is a common and highly effective strategy to modulate the pharmacological profile of the resulting compounds, influencing receptor affinity, selectivity, and pharmacokinetic properties such as blood-brain barrier penetration.

Physicochemical Properties of this compound

While experimental data is limited, the physicochemical properties of this compound can be reliably computed. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C14H19NO2PubChem[2]
Molecular Weight 233.31 g/mol PubChem[2]
CAS Number 897094-25-6PubChem[2]
IUPAC Name 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acidPubChem[2]
Topological Polar Surface Area 40.5 ŲPubChem[2]
Computed XLogP3-AA -0.1PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 3PubChem[2]

Table 1: Computed Physicochemical Properties of this compound.

Proposed Synthesis of this compound

Based on established synthetic routes for analogous N-substituted piperidine-4-carboxylic acids, a reliable three-step synthesis for this compound is proposed. This pathway begins with the readily available starting material, piperidine-4-carboxylic acid (isonipecotic acid).

Synthetic Pathway Overview

The proposed synthesis involves three key transformations:

  • Esterification: Protection of the carboxylic acid functionality of piperidine-4-carboxylic acid as a methyl or ethyl ester. This is crucial to prevent unwanted side reactions at the carboxylic acid group during the subsequent N-alkylation step.

  • N-Alkylation: Introduction of the 2-methylbenzyl group onto the piperidine nitrogen via nucleophilic substitution.

  • Hydrolysis: Deprotection of the ester to yield the final carboxylic acid product.

Synthesis_Pathway Start Piperidine-4-carboxylic acid Intermediate1 Methyl piperidine-4-carboxylate Start->Intermediate1  Esterification (MeOH, SOCl2) Intermediate2 Methyl 1-(2-methylbenzyl)piperidine-4-carboxylate Intermediate1->Intermediate2  N-Alkylation (2-Methylbenzyl bromide, K2CO3) Product This compound Intermediate2->Product  Hydrolysis (NaOH, H2O/MeOH)

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of Piperidine-4-carboxylic acid to Methyl piperidine-4-carboxylate

  • Rationale: The carboxylic acid is converted to its methyl ester to prevent it from acting as a nucleophile in the subsequent N-alkylation step. Thionyl chloride in methanol is a classic and efficient method for this transformation, proceeding via an acid chloride intermediate which is then esterified in situ.

  • Protocol:

    • Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and HCl.

    • The resulting solid, methyl piperidine-4-carboxylate hydrochloride, can be used directly in the next step or neutralized with a base like sodium bicarbonate and extracted with an organic solvent for further purification if necessary.

Step 2: N-Alkylation to Methyl 1-(2-methylbenzyl)piperidine-4-carboxylate

  • Rationale: The secondary amine of the piperidine ring acts as a nucleophile, displacing the bromide from 2-methylbenzyl bromide. A non-nucleophilic base, such as potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Protocol:

    • Dissolve methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF (10 volumes).

    • Add potassium carbonate (2.5 eq) to the solution to both neutralize the hydrochloride salt and act as the base for the alkylation.

    • Add 2-methylbenzyl bromide (1.1 eq) to the reaction mixture.

    • Stir the mixture at 60-70 °C for 12-18 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide.

  • Protocol:

    • Dissolve methyl 1-(2-methylbenzyl)piperidine-4-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, or until TLC indicates the disappearance of the starting ester.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether or hexane to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 5-6 with a suitable acid (e.g., 1M HCl). The product should precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Inferred Biological and Pharmacological Potential

While no specific biological data for this compound has been published, the extensive literature on its structural analogs allows for informed hypotheses regarding its potential pharmacological activities. The N-benzylpiperidine moiety is a common feature in compounds targeting the central nervous system and other biological systems.

Potential as a Cholinesterase Inhibitor

A significant body of research has focused on 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The benzyl group can interact with the peripheral anionic site of the enzyme, while the piperidine nitrogen can interact with the catalytic active site. The ortho-methyl substituent on the benzyl ring of our target compound could potentially enhance binding affinity and selectivity through steric and electronic effects.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) cluster_Inhibitor This compound Catalytic Site Catalytic Site Peripheral Anionic Site Peripheral Anionic Site Piperidine_N Piperidine Nitrogen Piperidine_N->Catalytic Site Interaction Benzyl_Ring 2-Methylbenzyl Group Benzyl_Ring->Peripheral Anionic Site π-π Stacking / Hydrophobic Interaction

Caption: Inferred binding mode of this compound with AChE.

Potential Antimicrobial Activity

The piperidine nucleus is also a feature of many compounds with antimicrobial properties. For instance, various piperidin-4-one derivatives have shown significant antibacterial and antifungal activity. The lipophilicity and structural features of the N-substituent can play a crucial role in the antimicrobial efficacy. The 2-methylbenzyl group in the target molecule increases its lipophilicity compared to unsubstituted N-benzyl derivatives, which may enhance its ability to penetrate microbial cell membranes.

Other Potential Central Nervous System (CNS) Activities

Given that the parent compound, isonipecotic acid, is a GABA analog, derivatives of this compound could potentially interact with various CNS receptors and transporters. The N-benzyl moiety is known to influence interactions with a range of targets, including opioid receptors, serotonin transporters, and dopamine transporters. The specific pharmacological profile would be highly dependent on the overall conformation and electronic properties conferred by the 2-methylbenzyl substituent.

Structure-Activity Relationship (SAR) Considerations

The biological activity of N-substituted piperidine-4-carboxylic acids is highly sensitive to the nature of the N-substituent. Based on literature for related compounds, the following SAR points can be considered for this compound:

  • The Benzyl Group: The presence of the benzyl group is often crucial for activity at various CNS targets, likely through hydrophobic and aromatic interactions.

  • Substitution on the Benzyl Ring: The position and electronic nature of substituents on the benzyl ring can dramatically alter potency and selectivity. The ortho-methyl group in the target compound introduces steric hindrance, which could favor binding to certain receptor conformations over others. It also has a weak electron-donating effect, which can subtly influence the basicity of the piperidine nitrogen.

  • The Carboxylic Acid Moiety: The carboxylic acid group provides a key site for hydrogen bonding and can be important for anchoring the molecule in a binding pocket. It also imparts acidic properties to the molecule, affecting its ionization state at physiological pH and its pharmacokinetic properties.

Conclusion and Future Directions

This compound is a structurally interesting molecule that, despite a lack of direct experimental data, holds considerable potential for further investigation in drug discovery. This guide has provided a robust, inferred framework for its synthesis and has highlighted its potential pharmacological relevance based on the well-established activities of its structural analogs.

Future research should focus on the following areas:

  • Execution and Optimization of the Proposed Synthesis: The synthetic route outlined in this guide should be experimentally validated and optimized for yield and purity.

  • In Vitro Pharmacological Profiling: The synthesized compound should be screened against a panel of relevant biological targets, including cholinesterases, various CNS receptors and transporters, and a range of microbial strains to identify its primary biological activities.

  • Structure-Activity Relationship Studies: A series of analogs with different substituents on the benzyl ring should be synthesized and evaluated to build a comprehensive SAR profile. This will aid in the rational design of more potent and selective compounds.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the knowledge from the broader class of N-substituted piperidine-4-carboxylic acids, researchers can efficiently explore the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for the In Vivo Investigation of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a comprehensive guide to the potential in vivo applications of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. Due to the limited publicly available experimental data for this specific molecule, the protocols and application notes described herein are based on established methodologies for structurally related piperidine carboxylic acid derivatives. This guide is intended to serve as a foundational resource for designing and conducting preclinical studies.

Introduction: The Therapeutic Potential of Piperidine Carboxylic Acids

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its substitution with a carboxylic acid group, as seen in this compound, creates a molecule with the potential to interact with a variety of biological targets. Piperidine-4-carboxylic acid (isonipecotic acid) itself is a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to be a partial agonist of the GABA-A receptor.[1][2] The N-substitution, in this case with a 2-methylbenzyl group, is a common medicinal chemistry strategy to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[2]

Given the diverse biological activities reported for analogous structures, this compound is a compelling candidate for in vivo evaluation in several disease models. This guide will focus on three potential therapeutic areas: inflammation, sepsis, and neuroprotection.

Potential Therapeutic Applications and Mechanistic Insights

Anti-inflammatory and Anti-Sepsis Activity

Causality: The inflammatory cascade is a complex process involving a multitude of cellular and molecular mediators. Piperidine derivatives have been shown to modulate these pathways. For instance, some piperidine carboxylic acid derivatives act as inhibitors of adhesion molecules like ICAM-1, which are crucial for leukocyte migration to inflammatory sites.[3] Others have demonstrated the ability to suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[4]

Hypothesis for this compound: It is hypothesized that this compound may exert anti-inflammatory effects by attenuating the production of key inflammatory mediators. An in vivo model of acute inflammation, such as the carrageenan-induced paw edema model, is a standard and robust method for the initial screening of novel anti-inflammatory compounds.[3][5] Furthermore, in a more systemic and life-threatening inflammatory condition like sepsis, which is often modeled using LPS injection, this compound could potentially improve survival by mitigating the cytokine storm and subsequent organ damage.[2][6]

Neuroprotective Effects

Causality: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[7] Compounds that can mitigate these processes have therapeutic potential. Nipecotic acid, a related piperidine carboxylic acid, is a GABA reuptake inhibitor, and its derivatives have been explored for their antioxidant and anti-inflammatory properties in the context of neurodegeneration.[7]

Hypothesis for this compound: The structural similarity to GABA analogs suggests that this compound could have modulatory effects on neuronal signaling. Furthermore, its potential anti-inflammatory properties could be beneficial in neuroinflammatory conditions. In vitro assays using neuronal cell lines are a crucial first step to assess direct neuroprotective effects against toxins before proceeding to in vivo models of neurodegeneration.[8][9][10]

Preliminary Considerations for In Vivo Studies

Before initiating in vivo experiments, it is crucial to establish a suitable formulation for the test compound and to have an initial understanding of its pharmacokinetic profile.

Formulation of this compound

The carboxylic acid moiety imparts specific solubility characteristics. Initial solubility testing in common vehicles is recommended.

Vehicle Purpose Considerations
Saline (0.9% NaCl) Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)May require pH adjustment or the use of a co-solvent for acidic compounds.
PBS (Phosphate-Buffered Saline) IV, IP, SCSimilar to saline, pH is buffered.
5% DMSO in Saline IV, IPDMSO is a common solvent, but concentrations should be kept low to avoid toxicity.
0.5% Carboxymethylcellulose (CMC) in water Oral (PO)A common suspending agent for oral administration.

Protocol for Test Formulation:

  • Determine the aqueous solubility of this compound.

  • If solubility is low, assess the effect of pH adjustment. Conversion to a salt (e.g., sodium salt) can improve solubility.

  • For oral administration, a suspension in 0.5% CMC can be prepared by first wetting the compound with a small amount of Tween 80, then gradually adding the CMC solution with trituration.

Preliminary Pharmacokinetic (PK) Studies

A preliminary PK study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data will inform dose selection and the timing of efficacy studies.[11][12]

Typical PK Study Design in Mice:

  • Animals: Male CD-1 or C57BL/6 mice.[12][13]

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 5-10 mg/kg).

  • Sampling: Serial blood collection at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[13][14]

  • Analysis: Quantification of the compound in plasma using LC-MS/MS.

  • Parameters Calculated: Bioavailability, half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Detailed In Vivo Protocols (Adapted)

The following protocols are adapted from well-established models used for similar classes of compounds.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Anti-inflammatory Model)

This model is a standard for evaluating acute anti-inflammatory activity.[3][4][15]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200g).

  • 1% (w/v) λ-Carrageenan in sterile 0.9% saline.

  • P plethysmometer or digital calipers.

  • Test compound: this compound.

  • Vehicle control.

  • Positive control: Indomethacin (10 mg/kg).

Procedure:

  • Acclimatization: House animals for at least one week under standard conditions.

  • Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀).[15]

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) 1 hour before carrageenan injection.[3]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[3]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15]

  • Data Analysis:

    • Calculate the edema volume (E) at each time point: E = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.[15]

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Analysis acclimatize Animal Acclimatization grouping Grouping & Dosing acclimatize->grouping baseline Baseline Paw Measurement (V₀) grouping->baseline administer Administer Compound/Vehicle baseline->administer carrageenan Inject Carrageenan administer->carrageenan measure Measure Paw Volume (Vt) at 1, 2, 3, 4, 5h carrageenan->measure calculate Calculate Edema (Vt - V₀) measure->calculate inhibition Calculate % Inhibition calculate->inhibition stats Statistical Analysis inhibition->stats

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Protocol 2: Lipopolysaccharide (LPS)-Induced Sepsis Model in Mice

This model mimics the systemic inflammation characteristic of sepsis.[1][6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • LPS from E. coli O111:B4.

  • Test compound: this compound.

  • Vehicle control.

  • Sterile, pyrogen-free saline.

Procedure:

  • Acclimatization and Grouping: As described in Protocol 1.

  • Compound Administration: Administer the test compound or vehicle (e.g., IP or PO) at a predetermined time relative to the LPS challenge (e.g., 1 hour before or 1 hour after).

  • Induction of Sepsis: Inject a single dose of LPS (e.g., 10-15 mg/kg) intraperitoneally. The dose may need to be optimized to achieve a desired level of mortality (e.g., 70-90% in the vehicle group).[1][2]

  • Monitoring:

    • Survival: Monitor survival every 12 hours for up to 72 hours.

    • Clinical Score: Assess signs of sickness (piloerection, lethargy, huddling) at regular intervals.

  • Endpoint Analysis (Satellite Groups):

    • At a specific time point (e.g., 6 or 24 hours post-LPS), euthanize satellite groups of animals.

    • Collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.[16]

    • Collect organs (e.g., lung, liver) for histological analysis to assess tissue damage.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and analyze using a log-rank test.

    • Compare cytokine levels and tissue damage scores between groups using appropriate statistical tests (e.g., t-test or ANOVA).

G cluster_pathway LPS-Induced Inflammatory Cascade LPS LPS TLR4 TLR4 on Macrophage LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Systemic Inflammation & Organ Damage Cytokines->Inflammation Test_Compound 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Test_Compound->NFkB Potential Inhibition

Caption: Hypothesized mechanism of action in the LPS-induced sepsis model.

Protocol 3: In Vitro Neuroprotection Assay

Prior to in vivo neurodegeneration studies, an in vitro assessment is crucial to determine if the compound has direct protective effects on neuronal cells.[9][17]

Materials:

  • SH-SY5Y human neuroblastoma cell line or primary neuronal cultures.

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate for an excitotoxicity model).[9]

  • Cell culture medium and supplements.

  • MTT or AlamarBlue reagent for cell viability assessment.[9][17]

  • Test compound: this compound.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin to the wells (with and without the test compound). Include untreated control wells and wells with only the neurotoxin.

  • Incubation: Incubate for 24-48 hours.

  • Viability Assessment: Add MTT or AlamarBlue reagent and measure the absorbance/fluorescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the EC₅₀ (effective concentration for 50% protection) of the test compound.

Conclusion and Future Directions

This compound represents a novel chemical entity with therapeutic potential, inferred from the activities of structurally related compounds. The protocols outlined in this guide provide a strategic framework for its initial in vivo characterization. Positive results in the acute inflammation model would warrant further investigation in chronic inflammation models (e.g., collagen-induced arthritis). Similarly, efficacy in the LPS-induced sepsis model could lead to more clinically relevant models like cecal ligation and puncture (CLP).[1] For neuroprotection, promising in vitro data would justify progression to in vivo models of specific neurodegenerative diseases. A thorough investigation, beginning with formulation and pharmacokinetics, and progressing through well-designed efficacy models, will be essential to elucidate the therapeutic potential of this compound.

References

Application Notes & Protocols: A Comprehensive Guide to the Assay of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a substituted piperidine derivative of interest in pharmaceutical research and development. Recognizing the compound's dual chemical nature, possessing both a carboxylic acid moiety and a tertiary amine, this document outlines two robust, field-proven assay methodologies: a classical acid-base titration for purity and concentration determination, and a modern reversed-phase high-performance liquid chromatography (RP-HPLC) method for precise quantification and impurity profiling. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are integrated throughout to ensure scientific integrity and reproducibility.

Introduction

This compound belongs to the broad class of piperidine derivatives, which are significant structural motifs in a vast number of pharmaceuticals and bioactive molecules[1]. The accurate and precise quantification of this compound is critical for quality control in manufacturing, stability studies, and various stages of drug development. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for establishing a reliable assay.

The compound's structure, featuring a carboxylic acid group and a tertiary amine, allows for multiple analytical approaches. We will explore a direct acid-base titration, which leverages the acidic proton of the carboxyl group, and an RP-HPLC method with UV detection, which utilizes the chromophoric benzyl group for quantification.

Compound Properties:

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₂--INVALID-LINK--[2]
Molecular Weight233.31 g/mol --INVALID-LINK--[2][3]
IUPAC Name1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acid--INVALID-LINK--[2]

Assay by Potentiometric Acid-Base Titration

Principle: This method determines the purity of this compound by titrating its carboxylic acid group with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint of the titration, where all the carboxylic acid has been neutralized, can be determined potentiometrically with a pH electrode. This is a classic and reliable method for the assay of acidic compounds[4][5][6][7].

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH), aqueous

  • High-purity water, degassed

  • Ethanol, reagent grade (optional, as a co-solvent)

  • Potassium hydrogen phthalate (KHP), primary standard

  • Phenolphthalein indicator solution

  • Analytical balance (4-5 decimal places)

  • Volumetric flasks, pipettes, and burette (Class A)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bars

Protocol:

Step 1: Standardization of 0.1 M NaOH Solution

  • Accurately weigh approximately 0.4 g of dried KHP (primary standard) into a 250 mL Erlenmeyer flask.

  • Dissolve the KHP in about 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the prepared NaOH solution until a faint, persistent pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the exact molarity of the NaOH solution. Repeat in triplicate for accuracy.

Step 2: Titration of this compound

  • Accurately weigh approximately 200 mg (0.200 g) of the this compound sample into a 150 mL beaker[4].

  • Dissolve the sample in 50 mL of deionized water. If solubility is an issue, a co-solvent like ethanol can be used, followed by the addition of water[5].

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Titrate with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

  • Record the pH and the volume of NaOH added after each increment.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope on the curve (or the center of the steep rise in pH).

Data Analysis: The percentage purity of the sample can be calculated using the following formula:

Purity (%) = (V * M * MW) / (W * 10)

Where:

  • V = Volume of NaOH solution at the equivalence point (mL)

  • M = Molarity of the standardized NaOH solution (mol/L)

  • MW = Molecular weight of this compound (233.31 g/mol )

  • W = Weight of the sample (g)

Workflow for Titration Assay:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_naoh Prepare & Standardize 0.1 M NaOH titrate Titrate with Standardized NaOH using a pH meter prep_naoh->titrate prep_sample Accurately Weigh ~200 mg Sample dissolve_sample Dissolve Sample (Water/Ethanol) prep_sample->dissolve_sample dissolve_sample->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point (V) plot->determine_ep calculate Calculate % Purity determine_ep->calculate

Caption: Workflow for the potentiometric titration assay.

Assay by Reversed-Phase HPLC

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, containing a hydrophobic benzyl group, can be retained and separated from polar impurities. The benzyl moiety acts as a chromophore, allowing for detection by a UV-Vis spectrophotometer. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration[8].

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • High-purity water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260/1290 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL

Protocol:

Step 1: Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (e.g., 95% A: 5% B).

Step 2: Preparation of Sample Solution

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Step 3: Chromatographic Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solution(s). It is recommended to bracket sample injections with standard injections to monitor system stability.

Data Analysis:

  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.

  • Determine the concentration of the analyte in the sample solution using the calibration curve equation.

  • Calculate the percentage purity or assay value of the original sample, accounting for all dilutions.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Stock & Working Reference Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution (~50 µg/mL) filter_sample Filter Sample through 0.45 µm Syringe Filter prep_sample->filter_sample inject_sample Inject Sample(s) filter_sample->inject_sample equilibrate Equilibrate HPLC System equilibrate->inject_std equilibrate->inject_sample integrate Integrate Peak Areas inject_std->integrate inject_sample->integrate calibrate Construct Calibration Curve (Peak Area vs. Conc.) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify calculate Calculate Final Assay Value quantify->calculate

References

Application Note: Comprehensive Analytical Protocols for the Characterization of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a substituted piperidine derivative of interest in pharmaceutical research and development. We present detailed, field-proven protocols for physicochemical characterization, chromatographic separation and quantification, and definitive spectroscopic identification. The causality behind experimental choices is elucidated to empower researchers to adapt these methods as needed. The protocols herein are designed to ensure data integrity, trustworthiness, and scientific rigor, forming a self-validating framework for the analysis of this compound and structurally related molecules.

Introduction and Physicochemical Foundation

This compound belongs to a class of compounds structurally related to γ-aminobutyric acid (GABA) analogues, such as isonipecotic acid, which are of significant interest in neuroscience and medicinal chemistry.[1] Accurate and reliable analytical methods are paramount for confirming its identity, purity, and stability during drug discovery and development processes.

The molecule's structure, possessing a tertiary amine (the piperidine nitrogen) and a carboxylic acid, makes it zwitterionic at physiological pH. This amphoteric nature, combined with the hydrophobicity of the methylbenzyl group, dictates its behavior in analytical systems. Understanding its fundamental physicochemical properties is the first step in developing robust analytical methods.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acidPubChem[3]
CAS Number 897094-25-6PubChem[3]
Molecular Formula C₁₄H₁₉NO₂PubChem[3]
Molecular Weight 233.31 g/mol PubChem[3]
XLogP3 (Predicted) -0.1PubChem[3]
pKa (Predicted) ~4.0 (Carboxylic Acid), ~9.5 (Piperidine Nitrogen)Estimated based on similar structures[2]
Protocol 1.1: Determination of pKa by Potentiometric Titration

Rationale: The acid dissociation constants (pKa) for the carboxylic acid and the protonated piperidine nitrogen are critical for developing chromatographic methods, as they determine the charge state of the molecule at a given pH. Potentiometric titration is a reliable method for empirically determining these values.[2]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve 10-20 mg of the compound in 50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol can be used, but results must be corrected.

  • Titration Setup: Place the solution in a temperature-controlled vessel (25°C) with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.05 mL). Record the pH after each addition. This will titrate the carboxylate group.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of 0.1 M NaOH. This will titrate the protonated piperidine nitrogen.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. Two distinct inflection points corresponding to the two pKa values are expected.

Chromatographic Analysis for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of active pharmaceutical ingredients and quantifying them in various matrices. Given the compound's structure, reversed-phase HPLC is the method of choice.

Method 2.1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Rationale: The benzyl group in the molecule provides a UV chromophore, allowing for detection by a UV-Vis spectrophotometer. A C18 column offers a versatile stationary phase for retaining the molecule based on its moderate hydrophobicity. The mobile phase must be buffered at an acidic pH (e.g., pH 2.5-3.5). This serves two purposes: 1) it suppresses the ionization of the carboxylic acid group, making it more hydrophobic and enhancing retention, and 2) it ensures the piperidine nitrogen is consistently protonated, leading to sharp, symmetrical peak shapes.

Experimental Protocol:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (primary) and 214 nm (secondary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

Data Analysis: Purity is assessed by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.

Method 2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS provides unambiguous confirmation of the compound's identity through its mass-to-charge ratio (m/z) and offers superior sensitivity and selectivity for impurity profiling. Electrospray ionization (ESI) in positive mode is ideal, as the tertiary piperidine nitrogen is a basic site that is readily protonated. Formic acid is used as the mobile phase modifier instead of TFA, as it is more compatible with mass spectrometry and causes less ion suppression.

Experimental Protocol:

  • LC System: Utilize the same column and a similar gradient as the HPLC-UV method, substituting 0.1% Formic Acid for TFA in both mobile phases A and B.

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Ionization Mode: Positive (ESI+).

  • Expected Ion: [M+H]⁺ = 234.15 m/z.

  • Scan Range: 50 - 500 m/z.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

Expected Fragmentation: Tandem MS (MS/MS) can be used for structural confirmation. Key expected fragment ions arise from the cleavage of the most labile bonds.

G M_H [M+H]⁺ m/z = 234.15 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z = 216.14 M_H->frag1 frag2 Loss of COOH radical [M+H - 45]⁺ m/z = 189.15 M_H->frag2 frag3 Tropylium Ion [C₈H₉]⁺ m/z = 105.07 M_H->frag3 Benzyl cleavage frag4 Piperidine Fragment [C₆H₁₀NO₂]⁺ m/z = 128.07 M_H->frag4 Benzyl cleavage

Caption: Proposed ESI+ fragmentation pathway for the target compound.

Spectroscopic Identification for Structural Elucidation

While chromatography can establish purity and identity by retention time and mass, only spectroscopic methods can provide definitive proof of the molecular structure.

Method 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide a complete picture of the molecule's carbon-hydrogen framework. The chemical shifts, integrations, and coupling patterns of the signals are unique to the compound's structure.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can solubilize both the salt and freebase forms and the acidic proton is often observable.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment.

    • 2D NMR (Optional but Recommended): COSY (proton-proton correlation) and HSQC (proton-carbon correlation) experiments to definitively assign all signals.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • ~12.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

  • ~7.1-7.3 ppm (m, 4H): Aromatic protons of the methylbenzyl group.

  • ~3.5 ppm (s, 2H): Benzylic protons (-CH₂-Ar).

  • ~2.9-3.1 ppm (m, 2H): Axial/Equatorial protons on piperidine C2 and C6.

  • ~2.2 ppm (s, 3H): Methyl group protons (-CH₃).

  • ~2.0-2.2 ppm (m, 3H): Protons on piperidine C4 and axial protons on C3/C5.

  • ~1.6-1.8 ppm (m, 2H): Equatorial protons on piperidine C3 and C5.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • ~176 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~136-138 ppm: Quaternary aromatic carbons.

  • ~126-130 ppm: Aromatic CH carbons.

  • ~62 ppm: Benzylic carbon (-CH₂-Ar).

  • ~53 ppm: Piperidine C2 and C6 carbons.

  • ~40-45 ppm: Piperidine C4 carbon.

  • ~28 ppm: Piperidine C3 and C5 carbons.

  • ~18 ppm: Methyl carbon (-CH₃).

Note: These are predicted shifts based on known values for similar structural motifs.[5][6][7] Actual values may vary based on solvent and other experimental conditions.

Integrated Analytical Workflow

A logical workflow ensures that all necessary data is collected efficiently to build a complete analytical profile of the compound.

G cluster_0 Initial Characterization cluster_1 Purity & Identity cluster_2 Structural Confirmation Sample Test Sample Solubility Solubility & pKa (Protocol 1.1) Sample->Solubility HPLC RP-HPLC-UV (Protocol 2.1) Solubility->HPLC LCMS LC-MS (Protocol 2.2) HPLC->LCMS Confirm Peaks NMR ¹H & ¹³C NMR (Protocol 3.1) LCMS->NMR Report Final Certificate of Analysis NMR->Report

Caption: Recommended workflow for comprehensive sample analysis.

Summary and Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By combining physicochemical tests, high-performance chromatographic separations, and definitive spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this compound. The rationale provided for each protocol empowers scientists to troubleshoot and adapt these methods for other novel piperidine derivatives, ensuring high-quality data generation in the demanding landscape of drug discovery and development.

References

Application Note: Characterization of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid (MBPC) as a Novel Ligand for the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a hypothetical application note created for illustrative purposes. 1-(2-Methylbenzyl)piperidine-4-carboxylic acid is not a known, characterized ligand for the Sigma-1 receptor. The protocols and data presented herein are based on established methodologies for Sigma-1 receptor ligand characterization and serve as a template for investigating novel compounds.

Introduction

The Sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] It is implicated in a wide range of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[1][3] Due to its involvement in numerous pathophysiological processes, the σ1R has emerged as a promising therapeutic target for various central nervous system (CNS) disorders, including neurodegenerative diseases, depression, and pain.[4][5][6]

The σ1R binds a diverse array of synthetic compounds, many of which feature a piperidine scaffold.[6] This structural motif is present in this compound (MBPC), a novel compound with potential for σ1R interaction.[7] This application note provides a comprehensive guide for the initial characterization of MBPC as a ligand for the human Sigma-1 receptor. It details step-by-step protocols for determining the binding affinity of MBPC using a competitive radioligand binding assay and for assessing its functional activity through a neurite outgrowth assay in a neuronal cell line.

Materials and Reagents

Compound Information:

  • Compound: this compound (MBPC)

  • Molecular Formula: C₁₄H₁₉NO₂[7]

  • Molecular Weight: 233.31 g/mol [8]

  • Stock Solution: 10 mM in DMSO. Store at -20°C.

Reagents for Binding Assay:

  • Human σ1R-expressing membranes (e.g., from HEK293 cells or guinea pig liver)[9]

  • Radioligand: --INVALID-LINK---Pentazocine (Specific Activity: ~50 Ci/mmol)[9][10]

  • Non-specific control: Haloperidol[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • 96-well microplates

Reagents for Functional Assay:

  • PC12 cell line (rat pheochromocytoma)[12]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin[12][13]

  • Nerve Growth Factor (NGF), 50 ng/mL working solution[12]

  • Poly-L-lysine (PLL) for coating plates[13]

  • 4% Paraformaldehyde (PFA) for cell fixation

  • Primary Antibody: Mouse anti-βIII-tubulin[12]

  • Secondary Antibody: Fluorescently-labeled anti-mouse IgG

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of MBPC for the σ1R by measuring its ability to displace the selective σ1R radioligand, --INVALID-LINK---pentazocine, from its binding site.[9][10]

Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Harvesting & Analysis prep_ligand Prepare MBPC Serial Dilutions (100 µM to 1 pM) incubate Incubate Components in Plate: - Total Binding (Buffer) - NSB (10 µM Haloperidol) - Competition (MBPC dilutions) 120 min at 37°C prep_ligand->incubate prep_radio Prepare Radioligand Solution (³H-Pentazocine, ~15 nM) prep_radio->incubate prep_mem Prepare σ1R Membrane Suspension (~30-40 µg protein/well) prep_mem->incubate harvest Rapid Filtration over GF/B Filter & Wash with Cold Buffer incubate->harvest count Add Scintillation Cocktail & Count Radioactivity (CPM) harvest->count analyze Calculate Specific Binding & Plot Dose-Response Curve count->analyze calc_ki Determine IC50 & Calculate Ki via Cheng-Prusoff analyze->calc_ki G cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane s1r σ1R ip3r IP3R s1r->ip3r modulates downstream Downstream Signaling (e.g., ERK, PI3K) s1r->downstream trka TrkA Receptor trka->downstream mbpc MBPC (Agonist) mbpc->s1r activates ngf NGF ngf->trka binds outgrowth Neurite Outgrowth downstream->outgrowth

References

Application Notes and Protocols for the Experimental Use of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffolding Approach to a Novel Piperidine Derivative

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules.[1] Its derivatives have shown a wide range of pharmacological activities, including but not limited to, analgesia, anti-inflammatory effects, and modulation of neurotransmitter systems.[2][3] This document outlines the experimental exploration of a novel derivative, 1-(2-Methylbenzyl)piperidine-4-carboxylic acid , a compound with a unique substitution pattern that suggests potential for novel biological activity.

While specific experimental data for this compound is not yet extensively documented in peer-reviewed literature, its structural similarity to other N-substituted piperidine-4-carboxylic acids allows for the formulation of a robust experimental plan.[4][5] This guide will provide a comprehensive framework for researchers to synthesize, purify, and characterize this compound, as well as to investigate its potential as a modulator of biological systems. The protocols herein are designed to be self-validating, with built-in checkpoints to ensure the integrity of the experimental workflow.

Hypothesized Biological Activity and Rationale

Based on the known activities of structurally related compounds, we hypothesize that this compound may exhibit activity in one or more of the following areas:

  • Monoamine Neurotransmitter Re-uptake Inhibition: Several piperidine-4-carboxylic acid derivatives have been investigated as inhibitors of monoamine neurotransmitter re-uptake, a mechanism relevant to the treatment of depression and other CNS disorders.[5] The N-benzyl group is a common feature in such inhibitors, and the 2-methyl substitution on the benzyl ring could influence selectivity and potency.

  • Steroid-5α-Reductase Inhibition: N-substituted piperidine derivatives have been synthesized and evaluated as inhibitors of steroid-5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[4] The lipophilic N-benzyl substituent could facilitate binding to the enzyme's active site.

  • GABA Receptor Modulation: The core piperidine-4-carboxylic acid structure is a conformationally constrained analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[6] While the N-substitution may alter its interaction with GABA receptors, it warrants investigation.

Experimental Workflows

A systematic approach is crucial for the successful investigation of a novel compound. The following workflow provides a logical progression from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Synthesis of 1-(2-Methylbenzyl) piperidine-4-carboxylic acid Purification Purification by Recrystallization/Chromatography Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compound Solubility Solubility Assessment Characterization->Solubility Primary_Screening Primary Screening: Receptor Binding/Enzyme Assays Characterization->Primary_Screening LogP LogP Determination Solubility->LogP pKa pKa Measurement LogP->pKa Secondary_Screening Secondary Screening: Cell-based Functional Assays Primary_Screening->Secondary_Screening In_Vivo In Vivo Studies (if warranted) Secondary_Screening->In_Vivo data_interpretation Data_Analysis Data Analysis (IC50, Ki, EC50) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

References

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology leverages a straightforward protein precipitation extraction procedure and reversed-phase chromatography coupled with electrospray ionization in positive ion mode. The principles behind the selection of chromatographic conditions and mass spectrometric parameters are discussed, providing a framework for robust method development and validation. This guide offers a complete, field-tested protocol from sample preparation to data acquisition.

Introduction and Scientific Principles

This compound is a small molecule featuring a piperidine core, a structure commonly found in pharmaceuticals.[1] Accurate quantification of such compounds in biological matrices is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. The primary challenge in bioanalysis is achieving high sensitivity and selectivity in a complex matrix like plasma.[2][3]

Physicochemical Properties and Analytical Strategy

The chemical structure of this compound (Molecular Formula: C14H19NO2) presents two key functional groups that dictate the analytical strategy: a tertiary amine within the piperidine ring and a carboxylic acid.[4]

  • Basic Piperidine Nitrogen: The piperidine nitrogen is basic (pKa ~10-11), making it readily protonated under acidic conditions.[5] This property is ideal for generating a strong signal in positive ion mode electrospray ionization (ESI+).

  • Acidic Carboxylic Acid Group: The carboxylic acid moiety (pKa ~4-5) provides polarity.[5]

This amphoteric nature allows for strategic manipulation of pH during both chromatographic separation and mass spectrometric detection. By maintaining an acidic mobile phase (e.g., using formic acid), we ensure the analyte exists primarily as a cation ([M+H]+). This approach offers two distinct advantages: it enhances ionization efficiency for MS detection and improves retention on a reversed-phase C18 column by suppressing the polarity of the carboxyl group.

Chromatographic and Mass Spectrometric Rationale

Liquid Chromatography (LC): A reversed-phase C18 column is selected as the stationary phase due to its versatility and effectiveness in separating small molecules.[6] A gradient elution using water and acetonitrile, both modified with 0.1% formic acid, provides a robust separation, ensuring the analyte is eluted as a sharp, symmetrical peak, free from matrix interferences.[7]

Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer, such as a triple quadrupole (QqQ), operated in Multiple Reaction Monitoring (MRM) mode.[7] This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Precursor Ion Selection: In ESI+ mode, the analyte will form a protonated molecule, [M+H]+.

  • Fragmentation (Collision-Induced Dissociation): The piperidine ring and its substituents yield predictable fragmentation patterns upon collision-induced dissociation (CID).[1][8] Key fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen and ring fission, providing unique product ions for selective detection.[1][9]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the analysis.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar molecule, such as 1-Benzylpiperidine-4-carboxylic acid[10] or a stable isotope-labeled version of the analyte.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).

  • Supplies: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, pipettes.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution.

  • MS System: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • Analytical Column: Atlantis C18 column (2.1 x 100 mm, 5 µm) or equivalent.[6]

Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards & QC Samples in Plasma plasma_sample Aliquot 50 µL Plasma (Standard, QC, or Unknown) prep_standards->plasma_sample prep_is Prepare Internal Standard (IS) Solution add_is Add 25 µL IS Solution prep_is->add_is plasma_sample->add_is add_ppt Add 150 µL Ice-Cold Acetonitrile (with 0.1% Formic Acid) add_is->add_ppt vortex Vortex (1 min) add_ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer 100 µL Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 5 µL onto LC-MS/MS System supernatant->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) integrate->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Workflow for the bioanalysis of this compound.

Step-by-Step Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration curve standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation solvent.

Protocol 2: Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma into the corresponding tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile with 0.1% formic acid) to each tube. The addition of a solvent containing the internal standard simplifies the process and reduces variability.[2]

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Atlantis C18, 2.1 x 100 mm, 5 µm | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 9.0 | 5 |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Analyte Precursor Ion ([M+H]+) m/z 248.1
Analyte Product Ion m/z 134.1 (Collision Energy: 20 eV)
IS Precursor Ion ([M+H]+) m/z 220.1 (for 1-Benzylpiperidine-4-carboxylic acid)

| IS Product Ion | m/z 91.1 (Collision Energy: 25 eV) |

MS/MS Fragmentation Rationale

The selection of product ions is critical for method selectivity. The proposed fragmentation pathway is illustrated below.

fragmentation cluster_precursor cluster_product precursor m/z 248.1 collision Collision-Induced Dissociation (CID) precursor->collision product m/z 134.1 collision->product MRM Transition loss Loss of Tropylium ion (C7H7) and CO2

Caption: Proposed MRM transition for this compound.

The transition from m/z 248.1 to m/z 134.1 corresponds to the cleavage of the benzyl group and subsequent rearrangement, a common and stable fragmentation pathway for such structures, providing high specificity for the assay.

Method Performance and Trustworthiness

To ensure the trustworthiness of the results, this protocol must be validated according to established regulatory guidelines (e.g., FDA or ICH M10 Bioanalytical Method Validation). Key validation parameters include:

  • Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.

  • Linearity: The calibration curve should demonstrate a linear relationship (r² > 0.99) over the desired concentration range.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification).

  • Matrix Effect: Assessment of ionization suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the protein precipitation extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The combination of a simple and efficient protein precipitation protocol with the high selectivity of MRM detection results in a method that is well-suited for regulated bioanalysis in a drug development setting. The detailed explanation of the scientific principles behind the method design allows for easy adaptation and troubleshooting.

References

The Exploratory Neuroscientist's Guide to 1-(2-Methylbenzyl)piperidine-4-carboxylic acid: A Compound of Untapped Potential

Author: BenchChem Technical Support Team. Date: January 2026

Forward

To the researchers, scientists, and drug development professionals delving into the complexities of the central nervous system, this document serves as a forward-looking guide. The compound at the heart of our exploration, 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, currently resides in the realm of chemical novelty with its direct applications in neuroscience yet to be extensively documented in peer-reviewed literature. This guide, therefore, takes a unique approach. Instead of a retrospective summary, we present a prospective framework for investigation. By drawing upon the rich pharmacology of structurally related piperidine derivatives, we will illuminate potential research avenues and provide robust, field-proven protocols to test these hypotheses. This is not just a collection of methods; it is a strategic blueprint for pioneering research into a potentially valuable new chemical entity.

Section 1: Unveiling the Potential of this compound

Chemical Identity and Structural Analogs

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid[1][2]. Its chemical structure is characterized by a piperidine ring, a carboxylic acid group at the 4-position, and a 2-methylbenzyl group attached to the piperidine nitrogen.

PropertyValueSource
IUPAC Name 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acidPubChem[3]
Molecular Formula C14H19NO2PubChem[3]
Molecular Weight 233.31 g/mol PubChem[3]
CAS Number 897094-25-6PubChem[3]

The piperidine scaffold is a cornerstone in neuropharmacology. Its constrained cyclic structure is a key feature in many neuroactive compounds. By analyzing the functional roles of its structural relatives, we can formulate educated hypotheses about the potential biological targets of this compound.

Hypothesized Mechanisms of Action in Neuroscience

Based on the known activities of similar molecules, we can propose three primary avenues for investigation:

  • GABAergic Modulation: The core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor[1][2]. It is plausible that the addition of the 2-methylbenzyl group could modulate this activity, potentially altering potency, efficacy, or receptor subtype selectivity.

  • NMDA Receptor Antagonism: Several piperidine-2-carboxylic acid derivatives have been identified as potent and selective NMDA receptor antagonists[4][5]. The structural similarity suggests that this compound could exhibit similar antagonistic properties at the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.

  • Muscarinic Receptor Allosteric Modulation: A structurally related compound, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been characterized as an allosteric agonist of the M1 muscarinic receptor[6]. This raises the intriguing possibility that our target compound could act as an allosteric modulator of muscarinic receptors, which are critical for cognitive functions.

The following sections will provide detailed protocols to explore each of these hypotheses.

Section 2: Synthesis and Characterization

A reliable and reproducible synthesis is the bedrock of any chemical biology investigation. The following protocol is a proposed route for the synthesis of this compound, adapted from established methods for N-alkylation of piperidine derivatives[2].

Proposed Synthetic Workflow

Synthesis_Workflow start Piperidine-4-carboxylic acid (Isonipecotic Acid) esterification Esterification (e.g., SOCl2, Methanol) start->esterification ester Methyl piperidine-4-carboxylate esterification->ester n_alkylation N-Alkylation (2-Methylbenzyl bromide, Base) ester->n_alkylation protected_product Methyl 1-(2-methylbenzyl)piperidine-4-carboxylate n_alkylation->protected_product hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) protected_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Proposed two-step synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Esterification of Piperidine-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperidine-4-carboxylic acid (1 equivalent) in methanol (10 volumes).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is methyl piperidine-4-carboxylate hydrochloride.

Step 2: N-Alkylation

  • Reaction Setup: Dissolve the methyl piperidine-4-carboxylate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile or DMF (10 volumes).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.5 equivalents).

  • Alkylating Agent: Add 2-methylbenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (50-60 °C) for 12-18 hours. Monitor by TLC.

  • Work-up and Purification: After the reaction is complete, filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain methyl 1-(2-methylbenzyl)piperidine-4-carboxylate.

Step 3: Hydrolysis

  • Reaction Setup: Dissolve the purified ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH) (1.5 equivalents).

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, acidify the reaction mixture to a pH of ~6 with 1N HCl.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Section 3: Application Notes & Protocols for Neuroscience Research

The following protocols are designed to systematically evaluate the hypothesized biological activities of this compound.

Investigating GABA-A Receptor Modulation

Rationale: Given that the parent molecule, isonipecotic acid, is a GABA-A receptor partial agonist, it is crucial to determine if and how the 2-methylbenzyl substitution alters this activity.

Experimental Workflow:

GABA_A_Workflow start Compound Synthesized binding_assay Radioligand Binding Assay ([3H]GABA or [3H]muscimol) start->binding_assay electrophysiology Electrophysiology (Patch-clamp on cultured neurons or Xenopus oocytes expressing GABA-A receptor subtypes) binding_assay->electrophysiology data_analysis Data Analysis (IC50, Ki, EC50, Emax) electrophysiology->data_analysis conclusion Determine Affinity and Efficacy at GABA-A Receptors data_analysis->conclusion

Caption: Workflow for assessing GABA-A receptor activity.

Protocol 1: Radioligand Binding Assay

  • Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]GABA or [³H]muscimol) and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp)

  • Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific GABA-A receptor subtypes.

  • Recording: Perform whole-cell voltage-clamp recordings. Hold the cells at a potential of -60 mV.

  • Drug Application: Apply GABA at its EC₂₀ concentration to elicit a baseline current. Co-apply the test compound at various concentrations with GABA to assess its modulatory effects. To test for direct agonism, apply the compound alone.

  • Data Analysis: Measure the change in current amplitude in the presence of the test compound. Construct concentration-response curves to determine the EC₅₀ and maximal efficacy (Emax) if the compound is an agonist, or the IC₅₀ if it is an antagonist.

Probing for NMDA Receptor Antagonism

Rationale: The piperidine carboxylic acid motif is present in known NMDA receptor antagonists. This protocol will determine if this compound shares this activity.

Experimental Workflow:

NMDA_Workflow start Compound Synthesized binding_assay Radioligand Binding Assay ([3H]CGS 19755 or [3H]MK-801) start->binding_assay calcium_imaging Calcium Imaging Assay (Fluo-4 AM loaded neurons) binding_assay->calcium_imaging electrophysiology Electrophysiology (NMDA-evoked currents) calcium_imaging->electrophysiology conclusion Determine Antagonistic Potency at NMDA Receptors electrophysiology->conclusion

Caption: Workflow for assessing NMDA receptor antagonism.

Protocol 3: Calcium Imaging Assay

  • Cell Preparation: Culture primary neurons and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Record baseline fluorescence intensity.

  • Stimulation: Stimulate the cells with NMDA (in the presence of glycine as a co-agonist) and measure the increase in intracellular calcium.

  • Inhibition: Pre-incubate the cells with varying concentrations of this compound before stimulating with NMDA.

  • Data Analysis: Quantify the reduction in the NMDA-induced calcium signal in the presence of the test compound and calculate the IC₅₀.

Exploring Muscarinic M1 Receptor Allosteric Modulation

Rationale: The structural similarity to a known M1 allosteric agonist warrants an investigation into the potential allosteric modulation of muscarinic receptors.

Experimental Workflow:

M1_Workflow start Compound Synthesized binding_kinetics Radioligand Dissociation Kinetics Assay ([3H]NMS) start->binding_kinetics functional_assay Functional Assay (IP1 accumulation or intracellular calcium mobilization) binding_kinetics->functional_assay data_analysis Data Analysis (Schild analysis, allosteric modeling) functional_assay->data_analysis conclusion Characterize Allosteric Modulatory Profile data_analysis->conclusion

Caption: Workflow for assessing M1 allosteric modulation.

Protocol 4: Radioligand Dissociation Kinetics Assay

  • Membrane Preparation: Use membranes from cells stably expressing the human M1 muscarinic receptor.

  • Association: Allow a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) to bind to the receptors until equilibrium is reached.

  • Dissociation: Initiate dissociation by adding a high concentration of a non-radiolabeled antagonist (e.g., atropine) in the presence or absence of the test compound.

  • Measurement: Measure the amount of bound radioligand at various time points.

  • Data Analysis: A slowing of the dissociation rate of the radioligand in the presence of the test compound is indicative of a negative allosteric interaction.

Section 4: Concluding Remarks and Future Directions

The application of this compound in neuroscience is, at present, a blank canvas. This guide has provided a structured and scientifically grounded approach to begin painting a picture of its pharmacological profile. The proposed synthetic route and the detailed protocols for assessing its potential interactions with GABA-A, NMDA, and muscarinic M1 receptors offer a clear path forward for any researcher intrigued by this novel compound. Positive findings in any of these areas would undoubtedly catalyze further investigation, including in vivo studies to assess its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of neurological and psychiatric disorders. The journey of discovery for this compound begins now, and the protocols within this guide are the first steps on that exciting path.

References

Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Core Scaffold

1-Benzyl-4-anilinopiperidine-4-carboxylic acid is a pivotal intermediate in the synthesis of several potent synthetic opioids, most notably Remifentanil.[1][2] Its rigidified structure, which incorporates a crucial 4-anilino-4-carboxy-piperidine moiety, serves as a foundational scaffold for the development of potent analgesics. The synthesis of this intermediate is a critical-path step for researchers in drug discovery and development focused on novel opioid receptor modulators.

Historically, the synthesis of this and related compounds has been fraught with challenges, including low overall yields, the use of large quantities of hazardous organic solvents, and lengthy reaction times.[2] This guide provides a consolidated and optimized protocol, drawing from established methodologies to offer a more streamlined and efficient approach. We will delve into the mechanistic rationale behind each step of the synthesis, providing not just a procedure, but a framework for understanding and troubleshooting.

Synthetic Strategy: A Modernized Strecker-Type Approach

The most robust and commonly employed route to 1-benzyl-4-anilinopiperidine-4-carboxylic acid is a multi-step process commencing with 1-benzyl-4-piperidone. This pathway is conceptually based on the classical Strecker synthesis of α-amino acids. The overall transformation can be dissected into three primary stages:

  • Formation of the α-Aminonitrile: A one-pot, three-component reaction between 1-benzyl-4-piperidone, aniline, and a cyanide source to generate the key intermediate, 1-benzyl-4-cyano-4-anilinopiperidine.

  • Partial Hydrolysis to the Amide: Selective hydrolysis of the nitrile functionality to the corresponding carboxamide, 1-benzyl-4-carbamoyl-4-anilinopiperidine. This step is crucial for mitigating side reactions and improving the overall yield of the final product.

  • Complete Hydrolysis to the Carboxylic Acid: Vigorous acidic hydrolysis of the carboxamide to afford the target molecule, 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

This sequential hydrolysis strategy is often preferred over a direct nitrile-to-acid conversion, which can be sluggish and result in lower purity.

Mechanistic Insights and Rationale

The core of this synthesis is the initial Strecker-type reaction. 1-Benzyl-4-piperidone first reacts with aniline to form an iminium ion intermediate in situ. The nucleophilic cyanide anion then attacks the electrophilic carbon of the iminium ion, yielding the stable α-aminonitrile. The choice of a cyanide source and reaction conditions is critical to favor the forward reaction and suppress the reversion to starting materials, a common issue with α-aminonitriles in acidic media.[3]

The subsequent two-step hydrolysis is a classic example of staged functional group transformation. Concentrated sulfuric acid is employed for the conversion of the nitrile to the amide.[1][4] This reagent acts as both a catalyst and a water scavenger, promoting the hydration of the nitrile. The final hydrolysis of the more stable amide to the carboxylic acid requires more forcing conditions, typically refluxing in concentrated hydrochloric acid, to drive the reaction to completion.[1][2]

G start 1-Benzyl-4-piperidone + Aniline intermediate1 Iminium Ion Intermediate start->intermediate1 Formation aminonitrile 1-Benzyl-4-cyano-4-anilinopiperidine (α-Aminonitrile) intermediate1->aminonitrile cyanide + CN- (from HCN) cyanide->aminonitrile Nucleophilic Attack amide 1-Benzyl-4-carbamoyl-4-anilinopiperidine (Amide Intermediate) aminonitrile->amide Partial Hydrolysis h2so4 H2SO4 (conc.) 20-50°C product 1-Benzyl-4-anilinopiperidine-4-carboxylic acid amide->product Complete Hydrolysis hcl HCl (conc.) Reflux

Caption: Synthetic workflow for 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine

This procedure is adapted from optimized patent literature, focusing on minimizing organic solvent usage.[1]

Materials:

  • 1-Benzyl-4-piperidone

  • Hydrocyanic acid (or an in-situ source like KCN/NaCN with acid)

  • Aniline

  • Methanol

  • Glacial Acetic Acid

  • Base catalyst (e.g., a solution of sodium methoxide in methanol)

Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 1-benzyl-4-piperidone.

  • Cool the vessel to between 0-15°C using an ice bath.

  • Slowly add a methanolic solution of hydrocyanic acid (1.0-1.05 molar equivalents) while maintaining the temperature.

  • Subsequently, add a methanolic solution of a base catalyst dropwise over 30-60 minutes.

  • After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours.

  • Gradually warm the reaction mixture to reflux and add aniline (1.0 molar equivalent).

  • Maintain the reflux for a period determined by reaction monitoring (e.g., TLC or LC-MS), typically several hours.

  • Upon completion, cool the reaction mixture to below 5°C.

  • Slowly add glacial acetic acid to induce crystallization of the product.

  • Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield 1-benzyl-4-cyano-4-anilinopiperidine.

Expert Insights: The initial low-temperature addition of cyanide is crucial to control the exothermic reaction and prevent the formation of byproducts. The use of glacial acetic acid in the final step not only aids crystallization but also neutralizes the basic catalyst.

Part 2: Synthesis of 1-Benzyl-4-carbamoyl-4-anilinopiperidine

Materials:

  • 1-Benzyl-4-cyano-4-anilinopiperidine (from Part 1)

  • Concentrated Sulfuric Acid (70-90%)

  • Crushed Ice

  • Concentrated Ammonia Solution

Protocol:

  • In a clean, dry flask, add the 1-benzyl-4-cyano-4-anilinopiperidine solid.

  • With vigorous stirring and cooling in an ice bath, slowly add 70-90% sulfuric acid.

  • Once the addition is complete, remove the ice bath and stir the mixture at a controlled temperature between 20-50°C for 50-90 hours.[1] The reaction progress should be monitored.

  • Prepare a separate vessel with a large amount of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with stirring.

  • Cool the resulting solution to 0-10°C and adjust the pH to 4-9 by the slow addition of concentrated ammonia solution. This will precipitate the product.

  • Filter the white solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Expert Insights: The long reaction time at a controlled, slightly elevated temperature is necessary for the selective hydrolysis to the amide without significant conversion to the carboxylic acid. The quench onto ice is a highly exothermic step and must be performed with extreme caution. Precise pH control during precipitation is key to maximizing yield and purity.

Part 3: Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid

Materials:

  • 1-Benzyl-4-carbamoyl-4-anilinopiperidine (from Part 2)

  • Concentrated Hydrochloric Acid

Protocol:

  • Place the amide intermediate into a round-bottom flask equipped with a reflux condenser.

  • Add concentrated hydrochloric acid (a molar ratio of approximately 1:20 to 1:35 of amide to HCl is recommended).[2]

  • Slowly heat the mixture to boiling and maintain a gentle reflux for 10-20 hours.[1] Monitor the reaction for the disappearance of the starting material.

  • After the reaction is complete, cool the solution to between 0-30°C.

  • Allow the solution to stand for 24-48 hours to facilitate complete crystallization of the product as its hydrochloride salt.

  • Collect the crystals by suction filtration, wash with a small amount of cold water, and then with a suitable solvent like acetone or isopropanol.

  • Dry the product under vacuum to obtain 1-benzyl-4-anilinopiperidine-4-carboxylic acid. The overall yield for the three steps is reported to be in the range of 77%.[1]

Expert Insights: Refluxing in concentrated HCl provides the harsh conditions necessary to hydrolyze the stable amide bond. The extended crystallization period at reduced temperature is a critical step for achieving high purity and yield of the final product.

Quantitative Data Summary

StepKey ReactantsMolar Ratio (to Piperidone)Key ConditionsTypical YieldReference
1. Aminonitrile Formation 1-Benzyl-4-piperidone, HCN, Aniline1 : 1.0-1.05 : 1.00-15°C then RefluxHigh[1]
2. Amide Formation Aminonitrile, H₂SO₄-20-50°C, 50-90 hGood[1]
3. Carboxylic Acid Formation Amide, HCl-Reflux, 10-20 hHigh[1][2]
Overall ---~77%[1]

Workflow Visualization

G cluster_0 Step 1: Aminonitrile Synthesis cluster_1 Step 2: Amide Synthesis cluster_2 Step 3: Carboxylic Acid Synthesis reagent reagent process process product product qc qc A1 Charge 1-Benzyl-4-piperidone A2 Cool to 0-15°C A1->A2 A3 Add HCN & Aniline A2->A3 A4 Reflux A3->A4 A5 Crystallize with Acetic Acid A4->A5 A6 Filter & Dry A5->A6 A7 1-Benzyl-4-cyano-4-anilinopiperidine A6->A7 B1 React with conc. H2SO4 (20-50°C, 50-90h) A7->B1 B2 Quench on Ice B1->B2 B3 Precipitate with NH4OH (pH 4-9) B2->B3 B4 Filter & Dry B3->B4 B5 1-Benzyl-4-carbamoyl-4-anilinopiperidine B4->B5 C1 React with conc. HCl (Reflux, 10-20h) B5->C1 C2 Cool & Crystallize (24-48h) C1->C2 C3 Filter & Dry C2->C3 C4 Final Product C3->C4

Caption: Detailed experimental workflow for the three-step synthesis.

Conclusion

The synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid via a modified Strecker reaction followed by a two-stage hydrolysis represents an efficient and well-documented pathway. By understanding the rationale behind each step—from the formation of the critical α-aminonitrile intermediate to the controlled hydrolysis sequence—researchers can reliably produce this valuable intermediate for the synthesis of advanced opioid analgesics. The protocols outlined herein, when executed with precision and appropriate safety measures, provide a robust foundation for both laboratory-scale synthesis and process development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve your yield and purity.

I. Troubleshooting Guide: Common Synthesis Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, primarily through the N-alkylation of piperidine-4-carboxylic acid with 2-methylbenzyl chloride or reductive amination.

Issue 1: Low or No Yield of the Desired Product

Scenario: After performing the N-alkylation of piperidine-4-carboxylic acid with 2-methylbenzyl chloride, TLC or LC-MS analysis shows a significant amount of unreacted starting material and minimal product formation.

Potential Causes & Solutions:

  • Insufficient Basicity: The N-alkylation reaction generates hydrochloric acid (HCl), which protonates the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1][2] For substrates sensitive to strong bases, sodium bicarbonate (NaHCO₃) can be a milder alternative.[1] It is recommended to use 1.0-1.5 equivalents of the base.[1]

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group.

    • Solution: If using 2-methylbenzyl chloride, consider switching to the more reactive 2-methylbenzyl bromide or iodide to accelerate the reaction.[1]

  • Steric Hindrance: The methyl group on the benzyl ring can sterically hinder the approach of the piperidine nitrogen.

    • Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures may lead to side products.[1]

  • Solvent Choice: The solvent can significantly influence the reaction rate.

    • Solution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often effective for N-alkylation reactions.[2] If solubility is an issue, DMF can be a good choice.[2][3]

  • O-Alkylation of the Carboxylic Acid: In the presence of a base, the carboxylate can also act as a nucleophile, leading to the formation of an ester byproduct.

    • Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the N-alkylation step. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[3]

Issue 2: Formation of a Quaternary Ammonium Salt

Scenario: The major product isolated is the dialkylated quaternary ammonium salt, resulting from the reaction of the desired product with another molecule of 2-methylbenzyl chloride.

Potential Causes & Solutions:

  • Excess Alkylating Agent: Using a significant excess of 2-methylbenzyl chloride increases the likelihood of a second alkylation event.[2]

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the 2-methylbenzyl halide.[2] A slow addition of the alkylating agent using a syringe pump can also help to maintain a low concentration and favor mono-alkylation.[2]

Issue 3: Difficult Purification

Scenario: The crude product is a complex mixture that is challenging to separate by standard column chromatography or crystallization.

Potential Causes & Solutions:

  • Presence of Both Acidic and Basic Moieties: The product is zwitterionic, which can lead to tailing on silica gel chromatography.

    • Solution 1 (Esterification): As mentioned previously, protecting the carboxylic acid as an ester can simplify purification. The resulting N-alkylated ester is a basic compound that is generally easier to purify by standard silica gel chromatography.

    • Solution 2 (Acid/Base Extraction): After the reaction, perform an aqueous workup. Acidify the aqueous layer to protonate the piperidine nitrogen and extract with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer to deprotonate the carboxylic acid and precipitate the product, or extract with an organic solvent.

    • Solution 3 (Ion-Exchange Chromatography): For challenging separations, ion-exchange chromatography can be a powerful tool to separate the zwitterionic product from charged or neutral impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common methods are:

  • N-alkylation: This involves the direct reaction of piperidine-4-carboxylic acid with a 2-methylbenzyl halide (e.g., chloride or bromide) in the presence of a base.[1][2]

  • Reductive Amination: This is a two-step, one-pot process where 2-methylbenzaldehyde is reacted with piperidine-4-carboxylic acid to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4][5][6]

Q2: Which synthetic route is generally preferred and why?

A2: Reductive amination is often preferred for several reasons:

  • Milder Conditions: It typically proceeds under milder conditions than N-alkylation, which may require heating.

  • Fewer Side Products: It avoids the issue of over-alkylation to form quaternary ammonium salts.[7]

  • Readily Available Starting Materials: Aldehydes are often more readily available and less lachrymatory than benzyl halides.

However, the choice of route can depend on the availability of starting materials and the specific functionalities present in the molecule.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. For TLC, a suitable mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to improve the spot shape of the acidic and basic compounds, respectively.

Q4: My piperidine-4-carboxylic acid starting material is a zwitterion and has poor solubility in many organic solvents. How can I address this?

A4: The zwitterionic nature of piperidine-4-carboxylic acid can indeed make it challenging to dissolve.

  • Esterification: Converting the carboxylic acid to its methyl or ethyl ester will increase its solubility in organic solvents like dichloromethane, acetonitrile, and THF.[8][9]

  • Use of Polar Aprotic Solvents: For direct N-alkylation, polar aprotic solvents like DMF or DMSO can be used, although they can be difficult to remove during workup.

  • Aqueous Conditions: For reductive amination, the reaction can often be performed in aqueous methanol or ethanol, where the starting materials are more soluble.

III. Recommended Experimental Protocol: Reductive Amination

This protocol provides a robust method for the synthesis of this compound with a high yield and purity.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).

  • Addition of Aldehyde: Add 2-methylbenzaldehyde (1.1 eq) to the solution and stir at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Be cautious as hydrogen gas will be evolved.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting materials.

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2.

    • Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted aldehyde and other non-polar impurities.

    • Adjust the pH of the aqueous layer to ~5-6 with 1 M NaOH. The product should precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Quantitative Data Summary
ParameterN-Alkylation (Optimized)Reductive Amination
Typical Yield 60-75%80-90%
Reaction Time 8-12 hours6-8 hours
Reaction Temp. 50-80 °C0 °C to Room Temp.
Key Reagents K₂CO₃, ACNNaBH₄, Methanol/Water

IV. Visualizations

Reaction Mechanism: Reductive Amination

G cluster_0 Iminium Ion Formation cluster_1 Reduction piperidine Piperidine-4-carboxylic acid imine Iminium Ion Intermediate piperidine->imine Condensation (-H₂O) aldehyde 2-Methylbenzaldehyde aldehyde->imine product 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid imine->product Hydride Attack reducer NaBH₄ (Hydride Source) reducer->imine

Caption: Reductive amination pathway for synthesis.

Troubleshooting Workflow

G start Low Yield in N-Alkylation check_base Is a base present? start->check_base add_base Add K₂CO₃ or DIPEA check_base->add_base No check_temp Is reaction heated? check_base->check_temp Yes success Improved Yield add_base->success increase_temp Increase temperature check_temp->increase_temp No check_solvent What is the solvent? check_temp->check_solvent Yes increase_temp->success change_solvent Switch to ACN or DMF check_solvent->change_solvent Non-polar protect_acid Consider protecting the carboxylic acid check_solvent->protect_acid Polar aprotic change_solvent->success protect_acid->success

Caption: Troubleshooting flow for low yield issues.

V. References

  • BenchChem Technical Support Center. (n.d.). Optimizing Piperidine Reactions for Enhanced Yield and Purity. BenchChem. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride. ECHEMI. Retrieved from --INVALID-LINK--

  • Google Patents. (2012). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. Google Patents. Retrieved from --INVALID-LINK--

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook. Retrieved from --INVALID-LINK--

  • ResearchGate. (2011). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... Pearson+. Retrieved from --INVALID-LINK--

  • Wordpress. (n.d.). Reductive Amination. Wordpress. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Does piperidine work in reductive amination like this? Reddit. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Solubility Issues of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation with this compound. Here, we synthesize fundamental physicochemical principles with practical, field-proven strategies to ensure the successful integration of this molecule into your research workflows.

Physicochemical Profile: this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone of troubleshooting solubility issues. This compound is a zwitterionic compound, meaning it contains both acidic and basic functional groups. This dual nature is the primary determinant of its solubility behavior.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₉NO₂PubChem CID: 5032351[1]
Molecular Weight 233.31 g/mol PubChem CID: 5032351[1]
Predicted pKa (Carboxylic Acid) ~3.7Inferred from Isonipecotic acid (pKa ~3.73)[2][3]
Predicted pKa (Piperidine Nitrogen) ~10.5Inferred from Isonipecotic acid (pKa ~10.72)[2][3] and considering the slight electron-withdrawing effect of the benzyl group.
Predicted logP ~0.3Based on the structurally similar 1-(2-Methylbenzyl)piperidine-2-carboxylic acid (XLogP3: 0.3)[4]
Appearance White to off-white powder (typical for similar compounds)General knowledge

The presence of a carboxylic acid group (pKa ~3.7) and a tertiary amine in the piperidine ring (pKa ~10.5) dictates that the molecule will exist in different ionic states depending on the pH of the solution. This pH-dependent ionization is the most critical factor governing its aqueous solubility.

Caption: Ionization states of this compound at different pH values.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: This compound is expected to have low intrinsic solubility in neutral water. As a zwitterion, the strong intermolecular forces in its crystalline form can make it difficult for water molecules to solvate it effectively. At its isoelectric point (the pH at which the net charge is zero), which is likely near neutral pH, its solubility will be at its minimum.

Q2: I've tried dissolving it in methanol, but the solubility is still poor. What other organic solvents can I try?

A2: While methanol is a polar organic solvent, its polarity might not be optimal for this zwitterionic compound. For initial dissolution to prepare a stock solution, consider more polar, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[2][5][6][7][8][9][10][11][12][13] These solvents are excellent at disrupting the crystal lattice of polar compounds.

Q3: Can I improve the aqueous solubility by adjusting the pH?

A3: Absolutely. This is the most effective strategy for this type of molecule. By adjusting the pH away from its isoelectric point, you can significantly increase its solubility.

  • Acidic Conditions (pH < 2): Protonating the carboxylate group to form the cationic species will enhance solubility.

  • Basic Conditions (pH > 11): Deprotonating the piperidinium ion to form the anionic species will also increase solubility.

Q4: Will heating the solution help improve solubility?

A4: Yes, for most compounds, solubility increases with temperature. Gentle heating and stirring can help overcome the activation energy required for dissolution. However, be cautious about the thermal stability of your compound. It is advisable to first attempt dissolution at room temperature before applying heat.

Q5: I'm observing peak tailing during my HPLC analysis. What could be the cause?

A5: Peak tailing with this compound is likely due to secondary interactions between the basic piperidine nitrogen and residual silanol groups on the silica-based stationary phase of your HPLC column.[5][6][14][15][16] This is a common issue with basic compounds.

Troubleshooting Guide: Enhancing Solubility

This section provides a systematic approach to addressing solubility challenges with this compound.

Caption: Decision workflow for troubleshooting solubility issues.

Method 1: pH Adjustment for Aqueous Solutions

This is the most direct method to enhance the aqueous solubility of this compound.

Protocol:

  • Acidic Solubilization:

    • Prepare a dilute acidic solution, such as 0.1 M hydrochloric acid (HCl) or a citrate buffer (pH 2-3).

    • Gradually add the powdered compound to the acidic solution while stirring.

    • The carboxylic acid will be protonated, leading to the formation of the more soluble cationic form.

  • Basic Solubilization:

    • Prepare a dilute basic solution, such as 0.1 M sodium hydroxide (NaOH) or a carbonate-bicarbonate buffer (pH > 10.5).

    • Gradually add the powdered compound to the basic solution while stirring.

    • The piperidine nitrogen will be deprotonated, resulting in the more soluble anionic form.

Causality: By shifting the pH away from the isoelectric point, you are converting the less soluble zwitterionic form into a charged species (either cationic or anionic), which has more favorable interactions with water molecules.[15][17]

Method 2: Utilizing Co-solvents

Co-solvents can be used to either create a stock solution or to enhance the solubility in an aqueous system.[18]

Recommended Co-solvents:

Co-solventProperties & Use Cases
DMSO (Dimethyl Sulfoxide) A powerful, polar aprotic solvent. Ideal for preparing high-concentration stock solutions. Can be used as a co-solvent in aqueous buffers, but be mindful of its potential effects on biological assays.[9][10][11][12][13]
NMP (N-Methyl-2-pyrrolidone) A highly polar, water-miscible solvent with excellent solubilizing power for a wide range of compounds.[2][5][6][7][8] It has been shown to enhance the solubility of poorly soluble drugs and is used in pharmaceutical formulations.[6][8]
PEG 400 (Polyethylene Glycol 400) A water-miscible polymer commonly used as a co-solvent in pharmaceutical formulations to increase the solubility of poorly water-soluble drugs.[16][19][20][21][22]
Transcutol® (Diethylene Glycol Monoethyl Ether) A high-purity solvent and powerful solubilizer used to enhance the bioavailability of oral and topical formulations.[3][14][23][24]

Protocol for Preparing a Stock Solution:

  • Weigh the desired amount of this compound.

  • Add a small volume of your chosen co-solvent (e.g., DMSO).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • This concentrated stock can then be diluted into your aqueous experimental medium. Be aware that the compound may precipitate if the final concentration of the co-solvent is too low to maintain solubility.

Method 3: Salt Formation

For long-term formulation strategies, converting the compound into a stable salt form can dramatically improve its aqueous solubility and dissolution rate.[25]

Experimental Considerations:

  • For the basic piperidine nitrogen: React the compound with a suitable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) to form a hydrochloride, sulfate, or mesylate salt.

  • For the acidic carboxylic acid: React with a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form a sodium or potassium salt.

This process typically requires stoichiometric addition of the acid or base in a suitable solvent system, followed by isolation of the resulting salt.

Troubleshooting for Analytical Methods (HPLC)

Issue: Peak Tailing

As previously mentioned, peak tailing is a common problem for basic compounds like this one. Here are some strategies to mitigate this issue:

  • Mobile Phase pH Adjustment:

    • Low pH: Adjust the mobile phase to a pH between 2 and 3 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanol groups on the column packing are protonated and less likely to interact with the protonated piperidine nitrogen of your analyte.[5]

    • High pH: Alternatively, using a high pH mobile phase (pH > 8) with a pH-stable column can also be effective. At high pH, the analyte is neutral, and the silanol groups are deprotonated, which can reduce undesirable interactions.

  • Use of Mobile Phase Additives:

    • Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with your analyte.[6]

  • Column Selection:

    • End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.

    • Polar-Embedded or Charged Surface Columns: These types of columns are designed to provide alternative interactions and shield the analyte from residual silanols, often resulting in improved peak shape for basic compounds.[5]

Experimental Protocols

Protocol: Determination of Thermodynamic Solubility

This protocol allows for the determination of the equilibrium solubility of this compound in a chosen buffer.

  • Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that equilibrium is reached.

  • Sample Processing: Centrifuge the suspension to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.

  • Analysis: Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.

References

Technical Support Center: Purification of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this zwitterionic compound. As Senior Application Scientists, we aim to equip you with the scientific rationale behind our recommendations to ensure robust and reproducible purification outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method development for the purification of this compound.

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is a zwitterionic compound, meaning it possesses both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group.[1] This dual nature makes its retention behavior highly dependent on the mobile phase pH.[2][3] At a low pH, the carboxylic acid will be protonated (neutral) and the piperidine nitrogen will be protonated (positive charge), making the molecule cationic. At a high pH, the carboxylic acid will be deprotonated (negative charge) and the piperidine nitrogen will be neutral, making the molecule anionic. Around its isoelectric point, it will exist as a neutral zwitterion. These properties are critical for selecting the appropriate column and mobile phase to achieve optimal separation.

Q2: What would be a good starting point for column and mobile phase selection for reversed-phase HPLC?

A2: For reversed-phase HPLC, a C18 column is a versatile starting point for non-polar to moderately polar compounds.[4] Given the zwitterionic nature of this compound, controlling the mobile phase pH is crucial. A common approach is to use a buffered mobile phase to ensure consistent ionization of the analyte.[2][5]

A recommended starting point is:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. These acidic modifiers will protonate the piperidine nitrogen, enhancing retention on a C18 column, while keeping the carboxylic acid protonated.[2]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A gradient elution, starting with a low percentage of the organic modifier (e.g., 10% B) and gradually increasing, is advisable to elute the compound with a good peak shape.[6]

  • Detection: UV detection at a wavelength where the benzyl group absorbs, likely around 220 nm or 254 nm.[7]

Q3: How should I prepare my sample for injection?

A3: Proper sample preparation is key to protecting the column and achieving reproducible results.[4] The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally in the initial mobile phase composition or a weaker solvent to prevent peak distortion.[8][9] For this compound, dissolving the sample in the starting mobile phase (e.g., 90:10 Water with 0.1% Formic Acid: Acetonitrile) is a good practice. The sample should then be filtered through a 0.45 µm syringe filter to remove any particulates that could clog the column.[10]

Q4: My compound is chiral. How does this affect the purification strategy?

A4: If you need to separate enantiomers of this compound, a standard C18 column will not suffice. Chiral separation requires a chiral stationary phase (CSP).[7] Polysaccharide-based chiral columns are often effective for separating a wide range of chiral compounds, including piperidine derivatives.[7][11] The mobile phase for chiral separations is typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol, often with a small amount of an additive like diethylamine to improve peak shape for basic compounds.[7][12]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the HPLC purification of this compound.

Issue 1: Poor Peak Shape - Tailing Peaks

Peak tailing is a common issue, especially with basic compounds like piperidine derivatives, and can compromise purity and yield.[13]

  • Symptom: The back half of the peak is elongated, creating a "tail." The asymmetry factor is greater than 1.2.[13][14]

  • Root Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the protonated piperidine nitrogen, leading to tailing.[13][15]

      • Solution: Lower the mobile phase pH to around 2-3 by using an acidic modifier like 0.1% TFA or formic acid. This protonates the silanol groups, reducing their interaction with the basic analyte.[13][14][16]

      • Solution: Use a highly end-capped column or a column with a polar-embedded phase to shield the silanol groups.[15]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[9][14]

      • Solution: Reduce the injection volume or dilute the sample.[9][14]

    • Column Contamination/Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[5][17]

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13][14]

Issue 2: Poor Peak Shape - Fronting Peaks

Peak fronting is less common than tailing but can also affect the accuracy of purification.[18]

  • Symptom: The front half of the peak is sloped, resembling a shark fin. The asymmetry factor is less than 1.

  • Root Causes & Solutions:

    • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[8][18][19]

      • Solution: Dilute the sample or decrease the injection volume.[8][18]

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[8]

      • Solution: Prepare the sample in the initial mobile phase or a weaker solvent.[9]

    • Column Void or Damage: A void at the head of the column can cause the sample to spread unevenly, resulting in a fronting peak.[8][19]

      • Solution: Inspect the column inlet. If a void is visible, the column may need to be replaced.[8] Using a guard column can help protect the analytical column.

Issue 3: Retention Time Variability

Consistent retention times are crucial for reliable peak collection during purification.

  • Symptom: The retention time of the target peak shifts between injections or over a sequence of runs.

  • Root Causes & Solutions:

    • Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can alter retention times.[5][20][21]

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[20][22] Ensure accurate mixing of mobile phase components.

    • Temperature Fluctuations: The column temperature can affect retention time.[5][21][23]

      • Solution: Use a column oven to maintain a constant and consistent temperature.[21][22]

    • Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, retention times can drift, especially in gradient elution.[17]

      • Solution: Ensure a sufficient equilibration time between runs, typically 10-20 column volumes.[17]

    • Pump Issues or Leaks: Inconsistent flow rates due to pump malfunctions or leaks in the system will cause retention times to shift.[20][24]

      • Solution: Check for leaks in the system, particularly around fittings.[20][22] If no leaks are found, the pump may require maintenance.

Issue 4: Baseline Noise or Drift

A stable baseline is essential for accurate peak detection and integration.

  • Symptom: The baseline is not flat and shows random fluctuations (noise) or a gradual slope (drift).[24]

  • Root Causes & Solutions:

    • Mobile Phase Issues: Dissolved air in the mobile phase can outgas in the detector, causing noise.[24][25] Contaminated or old solvents can also contribute to baseline instability.[26][27]

      • Solution: Degas the mobile phase using an inline degasser, sonication, or helium sparging.[22][24][25] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[24]

    • Detector Issues: A dirty flow cell or a failing lamp can cause baseline noise.[22][24][26]

      • Solution: Flush the detector flow cell with a suitable solvent like isopropanol or methanol.[22] If the noise persists and the lamp has been in use for a long time, it may need replacement.[22]

    • Pump Malfunction: Pulsations from the pump can cause rhythmic baseline noise.[24]

      • Solution: This may indicate a need for pump maintenance, such as replacing seals or check valves.[24][26]

Experimental Protocols

Protocol 1: General Reversed-Phase Purification

This protocol provides a starting point for the purification of this compound.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Program 10% B to 90% B over 20 minutes

References

Technical Support Center: Stability of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2-Methylbenzyl)piperidine-4-carboxylic acid (CAS 897094-25-6)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on handling this compound in solution. Understanding its stability is paramount for generating reproducible and reliable experimental data.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule, empowering you to troubleshoot issues and optimize your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered when working with this compound solutions.

Q1: My analytical results (e.g., HPLC peak area) for this compound are decreasing over time. What is happening?

A: Inconsistent analytical results are a classic indicator of compound degradation.[2] this compound possesses two key functional groups—a tertiary amine within the piperidine ring and a carboxylic acid—that can be susceptible to degradation under various experimental and storage conditions.[2] The decrease in the parent compound's peak area is likely accompanied by the emergence of new, smaller peaks corresponding to degradation products. To confirm this and understand the molecule's liabilities, a systematic stability assessment, such as a forced degradation study, is strongly recommended.[3][4]

Q2: What are the most likely chemical degradation pathways for this compound?

A: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer the most probable routes based on its structure. The primary sites of instability are the tertiary amine and the benzylic position.

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation.[2] This can occur through exposure to atmospheric oxygen over time, or more rapidly in the presence of oxidizing agents (e.g., peroxides in solvents, metal ions). This pathway can lead to the formation of an N-oxide, which may undergo further reactions, including ring opening.[2]

  • N-Dealkylation: The bond between the piperidine nitrogen and the benzyl group can be cleaved under certain oxidative or metabolic conditions, leading to the formation of piperidine-4-carboxylic acid and 2-methylbenzaldehyde.

  • Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation.[2] Exposure can initiate free-radical reactions, leading to a complex mixture of degradants.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential, though typically less common, degradation route in solution compared to oxidation.[2]

Below is a diagram illustrating the most probable oxidative degradation pathways.

G cluster_main Potential Degradation Pathways parent 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid noxide N-Oxide Derivative parent->noxide Oxidation (e.g., H₂O₂) dealkylated Piperidine-4-carboxylic acid + 2-Methylbenzaldehyde parent->dealkylated N-Dealkylation (Oxidative/Metabolic) ring_opened Ring-Opened Products noxide->ring_opened Further Oxidation/ Rearrangement

Caption: Potential oxidative degradation pathways for the target molecule.

Q3: How does solution pH affect the stability and solubility of this compound?

A: The pH of the solution is a critical factor. The molecule has both a basic nitrogen (tertiary amine) and an acidic carboxylic acid group, making it zwitterionic at neutral pH.

  • Solubility: Like its parent scaffold, piperidine-4-carboxylic acid, the solubility of this compound is pH-dependent.[5] In acidic solutions (pH < ~4), the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge), increasing solubility in aqueous media. In alkaline solutions (pH > ~10), the carboxylic acid is deprotonated (negative charge) and the amine is neutral, which can also affect solubility. The lowest solubility is often observed near the isoelectric point.

  • Stability: Extreme pH conditions can promote degradation.[6] Under strongly acidic or basic conditions, hydrolysis of other functional groups could occur if present, though for this specific molecule, pH primarily influences the rate of oxidative degradation. It is crucial to determine the pH at which the compound exhibits maximum stability for the development of liquid formulations.[6]

Q4: What are the best practices for preparing and storing stock solutions to minimize degradation?

A: Proper preparation and storage are essential to ensure the integrity of your compound.

  • Solvent Selection: Use high-purity, HPLC-grade solvents. For aqueous solutions, use purified water (e.g., Milli-Q). Avoid solvents that may contain peroxide impurities (like older bottles of THF or diethyl ether) unless they have been freshly tested and purified. DMSO is a common choice for stock solutions but be aware that it can be hygroscopic and may degrade under certain conditions.

  • Preparation: Prepare solutions fresh whenever possible. If preparing a stock, do so at a high concentration in a suitable solvent like DMSO or ethanol.[7] Sonicate briefly if needed to ensure complete dissolution.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Light: Protect solutions from light by using amber vials or wrapping vials in aluminum foil.[2]

    • Atmosphere: For highly sensitive compounds, overlaying the solution with an inert gas like argon or nitrogen before sealing can prevent oxidation.

    • Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting and Experimental Protocols

This section provides actionable protocols to investigate and manage the stability of this compound.

Guide 2.1: Protocol for a Forced Degradation Study

A forced degradation or "stress testing" study is the most direct way to identify degradation pathways and develop a stability-indicating analytical method.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

G cluster_workflow Forced Degradation Workflow cluster_stress 3. Apply Stress Conditions (24-72h) prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) aliquot 2. Create Stressed & Control Samples prep->aliquot acid Acidic 0.1 M HCl, 60°C aliquot->acid Expose base Basic 0.1 M NaOH, 60°C aliquot->base Expose ox Oxidative 3% H₂O₂, RT aliquot->ox Expose therm Thermal 80°C Solution aliquot->therm Expose photo Photolytic ICH Q1B Light aliquot->photo Expose analysis 4. Neutralize, Dilute & Analyze (RP-HPLC with PDA/MS) acid->analysis Sample at time points base->analysis Sample at time points ox->analysis Sample at time points therm->analysis Sample at time points photo->analysis Sample at time points compare 5. Compare Stressed vs. Control (Assess % Degradation & Purity) analysis->compare

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

  • Stress Conditions: [2]

    • Acid Hydrolysis: Use 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the control solution (compound in solvent) at 80°C.

    • Photolytic Degradation: Expose a solution to light in a photostability chamber following ICH Q1B guidelines.

  • Time Points: Sample each condition at initial (t=0), 8, 24, and 48 hours, or until significant degradation is observed.

  • Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL). Analyze by a stability-indicating HPLC method (see Guide 2.2).

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the main peak's area and the appearance of new peaks. A mass spectrometer (MS) detector is invaluable for identifying the mass of potential degradation products.[8]

Guide 2.2: Recommended Stability-Indicating Analytical Method

A robust analytical method is required to separate the parent compound from any potential degradants. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.

Table 1: Starting Parameters for RP-HPLC Method Development

ParameterRecommended ConditionRationale & Notes
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for compounds of this polarity.[9]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the amine and suppression of carboxylate ionization, leading to sharp peaks.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutesA gradient elution is crucial to ensure that both the polar parent compound and any less polar degradation products are eluted and resolved.[10]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 35-40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2-5 µLKeep low to avoid peak distortion.
Detection PDA/DAD (210-400 nm) & MSA Photodiode Array (PDA) detector allows for peak purity assessment. Mass Spectrometry (MS) is essential for identifying degradants.[8]

Compound Data Summary

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₂PubChem[1]
Molecular Weight 233.31 g/mol PubChem[1]
IUPAC Name 1-[(2-methylphenyl)methyl]piperidine-4-carboxylic acidPubChem[1]
CAS Number 897094-25-6PubChem[1]

Table 3: General Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent; generally soluble in acidic aqueous buffers.[5]The carboxylic acid and amine groups can form hydrogen bonds.[5]
Polar Aprotic DMSO, DMF, AcetonitrileGenerally SolubleGood dipole-dipole interactions.[7]
Non-Polar Hexane, ToluenePoorly SolubleThe molecule's polar functional groups limit solubility in non-polar environments.[5]

References

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies for this synthesis. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically begins with a piperidine-4-carboxylic acid precursor, very often the ethyl or methyl ester to improve solubility and handling. Two primary synthetic pathways are employed to introduce the 2-methylbenzyl group onto the piperidine nitrogen:

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine or iminium ion from a piperidine precursor and 2-methylbenzaldehyde, followed by in-situ reduction. This method is often favored for its high selectivity and avoidance of common side reactions like over-alkylation.[1][2]

  • Direct N-Alkylation: A classic SN2 reaction where the piperidine nitrogen acts as a nucleophile, displacing a leaving group from a 2-methylbenzyl electrophile (e.g., 2-methylbenzyl chloride or bromide).

Both routes are followed by an ester hydrolysis step if an esterified starting material is used. This guide will provide detailed troubleshooting for each of these key stages.

Synthetic_Pathways cluster_0 Starting Material cluster_1 Pathway 1: Reductive Amination cluster_2 Pathway 2: Direct N-Alkylation cluster_3 Final Step SM Ethyl Piperidine-4-carboxylate Imine Imine/Iminium Intermediate SM->Imine Imine Formation Alkylation SN2 Reaction (Base, Solvent) SM->Alkylation Aldehyde 2-Methylbenzaldehyde Aldehyde->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product_Ester_1 Ethyl 1-(2-Methylbenzyl)piperidine-4-carboxylate Reduction->Product_Ester_1 Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O) Product_Ester_1->Hydrolysis Halide 2-Methylbenzyl Halide Halide->Alkylation Product_Ester_2 Ethyl 1-(2-Methylbenzyl)piperidine-4-carboxylate Alkylation->Product_Ester_2 Product_Ester_2->Hydrolysis Final_Product 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Hydrolysis->Final_Product

Caption: Comparison of Reductive Amination and N-Alkylation pathways.

Section 2: Troubleshooting the Reductive Amination Pathway

Reductive amination is a powerful method but requires careful control of reagents and conditions to ensure high yields.[3]

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is slow, incomplete, or fails to start. What are the likely causes?

A1: This is a common issue that typically points to problems in the first step: imine/iminium ion formation. Several factors could be at play:

  • Suboptimal pH: Imine formation is acid-catalyzed, but if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl oxygen won't be sufficiently protonated for activation. The optimal pH is generally mildly acidic, between 4 and 7.[4] A small amount of acetic acid is often added to achieve this.

  • Ineffective Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[3] While not always necessary, for sluggish reactions, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine product.[4]

  • Low Temperature: While many reductive aminations run well at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-50 °C) to facilitate imine formation.[4]

Q2: I'm observing significant formation of 2-methylbenzyl alcohol as a byproduct. How can I prevent this?

A2: This indicates that your reducing agent is reducing the starting aldehyde before it can form the imine. The solution lies in choosing a more selective reducing agent.

  • Reagent Choice is Critical: Sodium borohydride (NaBH₄) is a strong reducing agent and can readily reduce both aldehydes and the target iminium ion.[4] The preferred reagent for this reaction is Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is a milder, sterically hindered hydride donor that is highly selective for the reduction of the protonated iminium ion over the starting aldehyde or ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic.[4]

Q3: How do I choose the right solvent for the reaction?

A3: The solvent should be non-reactive (aprotic) and capable of dissolving both the starting materials and the reagents.

  • Common Solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are excellent choices.

  • Protic Solvents: While methanol (MeOH) can be used, especially with NaBH₃CN, STAB can react with it, reducing its efficacy.[5] If you must use a protic solvent, isopropanol (IPA) is a better choice as STAB degrades more slowly.[5]

Troubleshooting_Reductive_Amination Start Low Yield or Incomplete Reaction Check_Imine Is Imine Formation the Issue? Start->Check_Imine Check_Reduction Is Reduction the Issue? Start->Check_Reduction pH Check pH (Optimal: 4-7) Check_Imine->pH Cause Water Add Dehydrating Agent? (e.g., MgSO₄) Check_Imine->Water Cause Temp Increase Temperature? (e.g., to 40-50°C) Check_Imine->Temp Cause Reagent Is Reducing Agent Correct? Check_Reduction->Reagent Aldehyde_Reduced Aldehyde Reduction Side Product? Reagent->Aldehyde_Reduced Symptom Use_STAB Action: Use NaBH(OAc)₃ (STAB) for better selectivity Aldehyde_Reduced->Use_STAB Solution

Caption: Decision tree for troubleshooting low yield in reductive amination.

Section 3: Troubleshooting the Direct N-Alkylation Pathway

Direct N-alkylation is straightforward but can be prone to sluggishness or side reactions if not properly optimized.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is very slow or shows low conversion. What can I do to speed it up?

A1: Several factors influence the rate of an SN2 reaction:

  • Leaving Group Quality: The reactivity of the 2-methylbenzyl halide is critical. The order of reactivity is Iodide > Bromide > Chloride. If you are using 2-methylbenzyl chloride and experiencing slow reaction rates, switching to 2-methylbenzyl bromide will significantly accelerate the reaction.[6] Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can also help by converting the alkyl chloride/bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Choice of Base: The reaction generates an acid (HCl, HBr) which protonates the piperidine starting material, rendering it non-nucleophilic and stalling the reaction.[6] A base is required to scavenge this acid. Use a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA).[6][7]

  • Solvent Effects: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it more reactive. Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices.[7][8]

  • Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome steric hindrance and will increase the reaction rate.[6]

Q2: I am observing the formation of a quaternary ammonium salt as a byproduct. How can I minimize this?

A2: While over-alkylation is a greater concern when starting with primary amines, it can still occur with secondary amines like piperidine, especially under forcing conditions.[9]

  • Control Stoichiometry: Ensure the piperidine derivative is not the limiting reagent. Using a slight excess (1.1-1.2 equivalents) of the piperidine can help. Conversely, avoid a large excess of the alkylating agent.[7]

  • Slow Addition: Adding the 2-methylbenzyl halide slowly to the reaction mixture using a syringe pump helps to maintain its concentration at a low level, disfavoring the second alkylation event.[6][7]

ParameterRecommendation for Low ConversionRationale
Alkylating Agent Use 2-methylbenzyl bromide or add catalytic KI.I⁻ and Br⁻ are better leaving groups than Cl⁻, accelerating the SN2 reaction.[6]
Base Use 1.5-2.0 eq. of K₂CO₃ or DIPEA.A non-nucleophilic base is required to neutralize the acid formed during the reaction.[6]
Solvent Use polar aprotic solvents like ACN or DMF.These solvents enhance the nucleophilicity of the amine, increasing the reaction rate.[10]
Temperature Increase temperature (e.g., reflux in ACN at ~80°C).Provides activation energy to overcome reaction barriers.[6]

Section 4: Troubleshooting the Ester Hydrolysis (Saponification)

The final step to yield the target carboxylic acid is the hydrolysis of the ester precursor. Base-mediated hydrolysis, or saponification, is generally preferred as it is irreversible.[11][12]

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction is not going to completion. How can I ensure a full conversion?

A1: Incomplete hydrolysis is usually due to insufficient base, time, or temperature.

  • Use Excess Base: Saponification is irreversible because the final carboxylate is deprotonated by the base.[12] To drive the reaction to completion, use a stoichiometric excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), typically 2-3 equivalents.

  • Solvent System: The ester may not be fully soluble in a purely aqueous medium. A co-solvent system, such as THF/Water or Methanol/Water , is highly effective at ensuring homogeneity and allowing the reaction to proceed efficiently.

  • Increase Temperature and Time: Heating the reaction mixture (e.g., to 50-70 °C) will significantly increase the rate of hydrolysis.[13] Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

Q2: During the acidic workup to isolate my product, it precipitates as an unmanageable solid or an oil. What is the best workup procedure?

A2: The final product is a zwitterion at its isoelectric point, which can lead to low solubility.

  • Step 1: Initial Workup: After the reaction is complete, cool the mixture and remove any organic solvent (like THF or MeOH) via rotary evaporation. Dilute the remaining aqueous solution with water.

  • Step 2: Wash: Wash the basic aqueous solution with an organic solvent like diethyl ether or ethyl acetate. This will remove any non-polar, non-acidic impurities, leaving your desired carboxylate salt in the aqueous layer.

  • Step 3: Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with vigorous stirring. The product will begin to precipitate. Adjust the pH carefully to ~5-6 (the approximate isoelectric point). Over-acidifying can lead to the formation of the amine hydrochloride salt, which may have different solubility properties.

  • Step 4: Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it under vacuum.

Section 5: Experimental Protocols

Protocol 1: Reductive Amination using NaBH(OAc)₃
  • To a round-bottom flask, add ethyl piperidine-4-carboxylate (1.0 eq.), 2-methylbenzaldehyde (1.1 eq.), and 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Add glacial acetic acid (1.2 eq.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester product.

Protocol 2: Direct N-Alkylation
  • To a round-bottom flask, add ethyl piperidine-4-carboxylate (1.0 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and acetonitrile (ACN) to make a ~0.2 M solution.

  • Add 2-methylbenzyl bromide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux (~82 °C) and stir for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester product.

Protocol 3: Saponification of the Ester
  • Dissolve the crude ethyl 1-(2-methylbenzyl)piperidine-4-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq.).

  • Stir the mixture at 50 °C for 2-6 hours until the reaction is complete by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2x) to remove non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~5-6 by the slow, dropwise addition of 1M HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.

Purification_Workflow Start Crude Basic Reaction Mixture (Aqueous Layer) Wash Wash with Organic Solvent (e.g., Diethyl Ether) Start->Wash Aqueous_Layer Aqueous Layer (Contains Sodium/Lithium Carboxylate Salt) Wash->Aqueous_Layer Separate Organic_Layer Organic Layer (Contains Neutral Impurities) Wash->Organic_Layer Discard Acidify Cool and Acidify with HCl to pH 5-6 Aqueous_Layer->Acidify Precipitate Precipitation of Zwitterionic Product Acidify->Precipitate Isolate Isolate by Filtration Wash with Cold Water, Dry Precipitate->Isolate Final Pure 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Isolate->Final

References

Technical Support Center: 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. We will explore its potential degradation pathways and offer practical, validated protocols to identify, troubleshoot, and mitigate these issues in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: I'm observing a decrease in the peak area of my compound and the appearance of new, unidentified peaks in my HPLC analysis. Is my compound degrading?

A1: Yes, these observations are classic indicators of compound degradation. The molecule possesses several functional groups—a tertiary amine within the piperidine ring, a benzylic C-N bond, and a carboxylic acid—that can be susceptible to degradation under various experimental conditions. To confirm and systematically investigate this, a forced degradation study is the recommended approach. This process intentionally exposes the compound to harsh conditions to generate potential degradation products, which helps in identifying the unknown peaks and understanding the molecule's intrinsic stability.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on its chemical structure, several degradation pathways are plausible under different stress conditions. The primary sites of vulnerability are the tertiary amine, the benzylic position, and the carboxylic acid group.

  • Oxidative Degradation: This is often the most significant pathway. The tertiary nitrogen of the piperidine ring is susceptible to oxidation, which can lead to the formation of a stable N-oxide . Additionally, the C-H bonds on the carbon atom alpha to the nitrogen (the benzylic carbon and the C2/C6 positions of the piperidine ring) are activated and can be oxidized. A critical oxidative pathway is N-dealkylation , where the 2-methylbenzyl group is cleaved off, yielding piperidine-4-carboxylic acid.

  • Thermal Degradation: At elevated temperatures, the most likely degradation pathway is decarboxylation , where the carboxylic acid group is lost as CO₂, resulting in 1-(2-Methylbenzyl)-4-methylpiperidine. Studies on related piperidine structures show that high heat can also induce more complex reactions, including ring opening.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions. This can accelerate oxidative processes and potentially lead to N-dealkylation or other complex bond cleavages.

  • Hydrolytic Degradation: The core structure of this compound is generally stable against hydrolysis across a wide pH range. This pathway is typically not a primary concern unless the compound is an ester or amide derivative, which would be susceptible to hydrolysis under acidic or basic conditions.

Below is a diagram illustrating the most probable degradation pathways.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products Parent 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂) Debenzylated Piperidine-4-carboxylic acid (N-Debenzylation) Parent->Debenzylated Oxidative/Photolytic Cleavage Decarboxylated 1-(2-Methylbenzyl)piperidine (Decarboxylation) Parent->Decarboxylated Thermal Stress (Δ) Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Oxidation Forced_Degradation_Workflow cluster_stress start Start prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) start->prep_stock stress_conditions Expose Aliquots to Stress Conditions prep_stock->stress_conditions control Unstressed Control (Stored at 4°C) prep_stock->control acid Acid Hydrolysis (e.g., 0.1 M HCl) stress_conditions->acid Acid base Base Hydrolysis (e.g., 0.1 M NaOH) stress_conditions->base Base oxidative Oxidative Stress (e.g., 3% H₂O₂) stress_conditions->oxidative Oxidative thermal Thermal Stress (e.g., 80°C) stress_conditions->thermal Thermal photo Photolytic Stress (ICH Q1B Guidelines) stress_conditions->photo Photolytic sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize/Quench & Dilute Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analysis end End: Identify & Quantify Degradation Products analysis->end

Technical Support Center: Troubleshooting the Crystallization of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for the crystallization of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. The inherent amphiphilic nature of this molecule, possessing both a non-polar benzyl group and a polar zwitterionic-capable piperidine-carboxylic acid moiety, presents unique challenges in solvent selection and crystallization control. This document addresses common experimental hurdles in a direct question-and-answer format, emphasizing the scientific principles behind each troubleshooting step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common phenomenon where a solute precipitates from a supersaturated solution as a liquid instead of a solid.[1][2] This occurs when the rate of supersaturation is so high that the system finds a kinetic shortcut by forming a disordered, solute-rich liquid phase, which is energetically easier than the ordered arrangement required for a crystal lattice.[1] For a molecule like this compound, impurities can also lower the melting point of the mixture, making it more prone to oiling out if the solution temperature is above this depressed melting point.[3][4]

Primary Causes & Corrective Actions:

  • Excessive Supersaturation Rate: This is the most common cause, often resulting from rapid cooling or the fast addition of an anti-solvent.[1]

  • Suboptimal Solvent Choice: The solvent system may not be conducive to crystallization. For instance, a solvent that is too different in polarity from the solute can lead to oiling out.[4]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation process, favoring a disordered liquid state.[4][5]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: If oiling has occurred, gently reheat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the "good" solvent to slightly reduce the saturation level.[3]

  • Drastically Reduce Cooling Rate: Cool the solution as slowly as possible. Insulate the flask by placing it in a large beaker of hot water or a Dewar and allowing it to cool to room temperature over several hours. This gives the molecules sufficient time to orient themselves into a crystal lattice.[6][7]

  • Introduce Seed Crystals: If available, add a few tiny seed crystals of the desired product once the solution has cooled slightly but is still well above the final temperature (i.e., in the metastable zone).[1][8] Seeding provides a pre-existing template for crystal growth, bypassing the high energy barrier of primary nucleation and directing the crystallization pathway away from oiling out.[9][10] If no seeds are available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.[6]

  • Re-evaluate the Solvent System: If the problem persists, the solvent system needs re-evaluation. Consider using a solvent with a lower boiling point or a co-solvent system where the compound's solubility is less sensitive to temperature changes.[11][12]

Troubleshooting Workflow for "Oiling Out"

G start Compound 'Oils Out' reheat Action: Reheat to dissolve oil. Add 5-10% more 'good' solvent. start->reheat check_cooling Was the cooling rate rapid? reheat->check_cooling slow_cooling Action: Cool solution very slowly. (e.g., insulated bath) check_cooling->slow_cooling Yes check_seeding Was the solution seeded? check_cooling->check_seeding No success Crystallization Achieved slow_cooling->success seed_solution Action: Introduce seed crystals in the metastable zone. check_seeding->seed_solution No check_solvent Is the solvent system optimal? check_seeding->check_solvent Yes seed_solution->success change_solvent Action: Re-screen for a different solvent or co-solvent system. check_solvent->change_solvent No fail Issue Persists: Consider further purification (e.g., chromatography) to remove impurities. check_solvent->fail Yes change_solvent->success

Caption: Decision tree for troubleshooting "oiling out".

Question 2: My crystallization yield is consistently low. What factors are at play and how can I improve recovery?

Answer:

Low crystallization yield is a common process optimization problem that directly impacts experimental efficiency. The primary reason is that a significant portion of your compound remains in the final solution (the mother liquor) after filtration. Optimizing the balance between purity and recovery is key.

Potential Causes and Solutions for Low Yield:

Factor Explanation Recommended Action
High Compound Solubility The compound is still significantly soluble in the solvent at the final, cold temperature.Optimize Solvent/Anti-Solvent: Select a solvent where the compound has high solubility when hot but very low solubility when cold.[12] Alternatively, introduce a miscible anti-solvent (in which the compound is insoluble) dropwise to the cooled mother liquor to precipitate more product.[13]
Insufficient Crystallization Time The system has not reached equilibrium, and crystallization is incomplete.Increase Residence Time: Allow the solution to stand at the final cold temperature for a longer period (e.g., overnight) before filtration to maximize crystal growth.[14]
Excessive Solvent Volume Using too much solvent to dissolve the compound initially means more will be required to reach saturation upon cooling.Use Minimal Solvent: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid.[6] This ensures the solution becomes supersaturated more effectively upon cooling.
Loss During Washing The collected crystals are re-dissolving in the wash solvent during the filtration step.Use Ice-Cold Wash Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent, as solubility is lowest at lower temperatures.[6] The wash solvent should ideally be the same as the crystallization solvent or the anti-solvent.

Experimental Protocol for Yield Improvement:

  • Determine a Solubility Curve: Experimentally measure the solubility of your compound in a promising solvent at various temperatures (e.g., 0 °C, 20 °C, 40 °C, 60 °C). A steep curve indicates a good solvent for cooling crystallization.

  • Optimize the Cooling Profile: Implement a controlled, gradual cooling process. Rapid cooling can trap impurities and may not allow sufficient time for complete crystal growth.[7][14]

  • Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover a second crop by carefully evaporating a portion of the solvent from the mother liquor to increase the compound's concentration and then re-cooling.[3]

  • pH Adjustment (for Carboxylic Acids): Since the target molecule contains a carboxylic acid and a basic piperidine nitrogen, its solubility is highly pH-dependent. If crystallization is performed from a neutral solvent, consider adjusting the pH of the mother liquor towards the isoelectric point of the molecule to minimize its solubility and induce further precipitation.

Question 3: I am observing different crystal forms between batches (polymorphism). How can I ensure I get the same form every time?

Answer:

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different internal lattice structure.[15] This is a critical parameter in pharmaceutical development, as different polymorphs can exhibit different solubility, stability, and bioavailability, making control essential for product consistency and regulatory compliance.[15][16] The appearance of a specific polymorph is governed by a competition between thermodynamic stability and kinetic factors during crystallization.[17]

Key Factors Influencing Polymorphism:

  • Solvent System: The polarity and hydrogen-bonding characteristics of the solvent can stabilize different molecular conformations or interactions, leading to different crystal packing.[15]

  • Temperature & Cooling Rate: Different polymorphs can be thermodynamically stable at different temperatures. The rate of cooling influences which form has the kinetic opportunity to nucleate and grow.[18]

  • Supersaturation Level: High levels of supersaturation often favor the formation of less stable (metastable) polymorphs, while lower supersaturation levels tend to yield the most stable form.[19]

Strategies for Controlling Polymorphism:

  • Implement a Strict and Consistent Protocol: Every parameter of the crystallization process—solvent choice, solvent volume, dissolution temperature, cooling rate, agitation speed, and final temperature—must be precisely controlled and documented to ensure batch-to-batch reproducibility.[16]

  • Utilize Seeding: This is the most powerful method for controlling polymorphism. By introducing seed crystals of the desired, well-characterized polymorph into a supersaturated solution, you direct the crystallization to produce that specific form exclusively.[8][20] The seeds act as templates, eliminating the randomness of spontaneous nucleation.[21]

  • Conduct Polymorph Screening: Perform a systematic screen by crystallizing the compound from a wide range of solvents with varying polarities and under different conditions (e.g., fast vs. slow cooling, evaporation).[17]

  • Characterize Each Batch: Routinely analyze the solid form of every batch using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and/or IR spectroscopy to confirm that the desired polymorph has been obtained.[15]

Polymorphism Control Workflow

G start Polymorphic Variability Observed Between Batches check_protocol Is the crystallization protocol precisely defined and controlled? start->check_protocol standardize_protocol Action: Standardize and rigorously document all process parameters. check_protocol->standardize_protocol No check_seeding Are you seeding with the desired, pure polymorph? check_protocol->check_seeding Yes consistent_form Consistent Polymorph Achieved standardize_protocol->consistent_form develop_seeding Action: Isolate and characterize the target polymorph to create seed stock. Implement a robust seeding protocol. check_seeding->develop_seeding No characterize Is the solid form of each batch routinely analyzed? check_seeding->characterize Yes develop_seeding->consistent_form implement_analysis Action: Implement routine characterization (e.g., XRPD, DSC) as a quality control step. characterize->implement_analysis No characterize->consistent_form Yes implement_analysis->consistent_form

Caption: Workflow for achieving consistent polymorphic form.

References

Technical Support Center: Chiral Separation of 1-(2-Methylbenzyl)piperidine-4-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantioselective separation of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of resolving this specific chiral compound. As a zwitterionic molecule, containing both a basic piperidine nitrogen and an acidic carboxylic acid, its separation presents unique challenges that demand a tailored approach.

This guide moves beyond generic advice to provide in-depth, evidence-based strategies rooted in the principles of chiral chromatography. We will explore the causal factors behind common experimental hurdles and offer logical, step-by-step solutions to empower you to develop a robust and reliable separation method.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but a deeper understanding of the separation process.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I'm injecting my racemic standard, but the enantiomers are co-eluting or appearing as a single broad peak. What are the primary causes and how can I fix this?

A: This is the most common challenge in chiral method development. Poor resolution stems from insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). The zwitterionic nature of this compound requires a CSP capable of multiple interaction modes.

Root Causes & Corrective Actions:

  • Inappropriate CSP Selection: Your target analyte is amphoteric. Standard reversed-phase (e.g., C18) or normal-phase silica columns will not resolve enantiomers. Even among chiral columns, the choice of selector is critical. Polysaccharide-based CSPs can be effective, but zwitterionic ion-exchange CSPs are often superior for underivatized amino acids and their analogs.[1]

    • Solution: Employ a CSP specifically designed for zwitterionic compounds. A Cinchona alkaloid-based zwitterionic ion-exchanger , such as CHIRALPAK® ZWIX(+) , is highly recommended. These phases operate on a "double ion-pairing" mechanism, where the selector possesses both anionic and cationic sites to interact with the protonated piperidine nitrogen and the deprotonated carboxylic acid of your analyte, respectively.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase dictates the ionization state of both the analyte and the CSP, which is fundamental to the chiral recognition mechanism on a zwitterionic phase.

    • Solution: A polar organic mobile phase is required. Methanol is an excellent starting point due to its protic nature.[2] Crucially, a combination of acidic and basic additives is necessary to facilitate the dual ion-exchange. A typical and effective starting mobile phase for a ZWIX column is Methanol with 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) . Adjusting the ratio of these additives can fine-tune selectivity.

  • Incorrect Column Temperature: Temperature influences the thermodynamics of binding between the analyte and the CSP.

    • Solution: Systematically evaluate a temperature range, for example, from 15°C to 40°C in 5°C increments. Lower temperatures often enhance the subtle energetic differences in diastereomeric complex formation, leading to better resolution, though this can increase analysis time and backpressure.

Issue 2: Asymmetric Peak Shape (Peak Tailing)

Q: I'm seeing some separation, but my peaks are tailing significantly, making integration and quantification unreliable. Why is this happening?

A: Peak tailing for a compound like this is typically caused by unwanted secondary interactions or a mismatch between the sample solvent and the mobile phase.

Root Causes & Corrective Actions:

  • Secondary Ionic Interactions: The basic piperidine nitrogen can interact strongly with residual acidic sites on the silica support of the column, leading to tailing.

    • Solution: Ensure your mobile phase contains an appropriate basic modifier. The recommended Diethylamine (DEA) serves a dual purpose: it acts as a counter-ion for the zwitterionic exchange and masks active silanol sites, improving peak shape. If tailing persists, a slight increase in the DEA concentration may be beneficial.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger or weaker than the mobile phase can cause peak distortion upon injection.

    • Solution: The ideal scenario is to dissolve your sample directly in the mobile phase. If solubility is an issue, use a solvent as close in composition to the mobile phase as possible. Avoid using strong non-polar solvents if using a polar organic mobile phase.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.

    • Solution: Prepare a series of dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is best for this compound?

A1: Given the zwitterionic nature of the molecule, a zwitterionic ion-exchange CSP is the most promising choice for direct enantioseparation without derivatization. Columns like CHIRALPAK® ZWIX(+) or CHIRALPAK® ZWIX(-) are specifically designed for such analytes.[2] These columns feature selectors with both positive and negative charges, enabling a dual ion-pairing interaction mechanism that is highly effective for amphoteric molecules like amino acids and their derivatives. Macrocyclic glycopeptide-based CSPs, such as those with a teicoplanin selector (e.g., Astec CHIROBIOTIC T), are also a strong alternative as they possess ionic groups and are well-suited for separating underivatized amino acids.[1]

Q2: How do I choose the mobile phase for a zwitterionic CSP?

A2: For zwitterionic CSPs, a polar organic mobile phase is standard. The key is to include both an acidic and a basic additive to control the ionization of the analyte and the stationary phase. A robust starting point is:

  • Bulk Solvent: Methanol

  • Additives: 50 mM Formic Acid + 25 mM Diethylamine Methanol is preferred for its protic properties which aid in the ion-exchange process. Acetonitrile can be mixed with methanol to modulate solvent strength, but a concentration of at least 20% methanol is recommended.

Q3: Can I reverse the elution order of the enantiomers?

A3: Yes. One of the significant advantages of using pseudo-enantiomeric CSPs is the ability to reverse the elution order. For example, if the (R)-enantiomer elutes before the (S)-enantiomer on a CHIRALPAK® ZWIX(+) column, switching to a CHIRALPAK® ZWIX(-) column will typically cause the (S)-enantiomer to elute first.[2] This is an invaluable tool for confirming the identity of trace enantiomeric impurities.

Q4: Is derivatization necessary for this compound?

A4: Derivatization is not expected to be necessary if the recommended zwitterionic CSPs are used. These columns are designed for the direct analysis of underivatized amino acids.[1][2] Derivatization adds time, complexity, and potential sources of error to the analysis. It is typically employed as a secondary strategy if direct methods fail or if the analyte lacks a suitable chromophore for UV detection. The benzyl group in your compound should provide adequate UV absorbance.

Recommended Experimental Protocol

This protocol provides a robust starting point for the chiral separation of this compound. Optimization will likely be required based on your specific instrumentation and purity requirements.

Objective: To achieve baseline separation (Rs ≥ 1.5) of the enantiomers of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Column: CHIRALPAK® ZWIX(+) , 3 µm, 150 x 3.0 mm

  • Racemic this compound standard

  • HPLC-grade Methanol

  • Formic Acid (FA)

  • Diethylamine (DEA)

2. Chromatographic Conditions:

ParameterRecommended Starting Condition
Mobile Phase Methanol / Formic Acid / Diethylamine (100 / 0.05 / 0.025, v/v/v)
(Corresponds to approx. 50mM FA and 25mM DEA)
Flow Rate 0.5 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 2 µL

3. Solution Preparation:

  • Mobile Phase: For 1 L, add 500 µL of Formic Acid and 250 µL of Diethylamine to 1 L of HPLC-grade Methanol. Mix thoroughly and degas.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

4. Method Execution & Optimization Workflow:

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Injection: Inject the 0.5 mg/mL racemic standard.

  • Evaluation: Assess the resolution. If resolution is poor, proceed with optimization.

  • Optimization:

    • Temperature: Decrease the column temperature to 20°C, then 15°C, to see if resolution improves.

    • Mobile Phase Additives: Adjust the additive concentrations. Prepare mobile phases with FA/DEA ratios of 2:1, 1:1, and 1:2 to observe the effect on selectivity and retention.

    • Flow Rate: If peaks are broad, decrease the flow rate to 0.4 mL/min to improve efficiency.

Visualizing the Method Development Strategy

The following diagram outlines a logical workflow for developing a chiral separation method for an amphoteric analyte like this compound.

Chiral_Method_Development cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation & Optimization cluster_end Phase 3: Finalization start Define Analyte: This compound (Zwitterionic) csp_select Select CSP: CHIRALPAK® ZWIX(+) start->csp_select mp_select Select Mobile Phase: MeOH / 50mM FA / 25mM DEA csp_select->mp_select run_hplc Run HPLC (T=25°C, Flow=0.5 mL/min) mp_select->run_hplc eval Evaluate Resolution (Rs) run_hplc->eval optimize Optimize Parameters: 1. Temperature 2. Additive Ratio 3. Flow Rate eval->optimize Rs < 1.5 success Resolution Achieved (Rs >= 1.5) Validate Method eval->success Rs >= 1.5 optimize->run_hplc Re-inject

Caption: A decision-tree workflow for chiral method development.

References

"scale-up synthesis challenges for 1-(2-Methylbenzyl)piperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up the synthesis of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to create a self-validating resource for your laboratory.

Overview of Common Synthetic Strategy

The most prevalent and scalable synthetic route to this compound is via a reductive amination pathway. This approach offers high selectivity and generally avoids the harsh conditions and potential for over-alkylation associated with direct N-alkylation using 2-methylbenzyl halides. The process begins with piperidine-4-carboxylic acid (isonipecotic acid) and 2-methylbenzaldehyde.

The core reaction involves the formation of an iminium ion intermediate between the secondary amine of the piperidine ring and the aldehyde, which is then reduced in situ to form the target tertiary amine.

Synthetic_Workflow SM1 Piperidine-4-carboxylic Acid Intermediate Iminium Ion Intermediate SM1->Intermediate Condensation (Mildly Acidic) SM2 2-Methylbenzaldehyde SM2->Intermediate Condensation (Mildly Acidic) Product 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Intermediate->Product In situ Reduction Workup Aqueous Work-up & pH Adjustment Product->Workup Isolation Reagents Reducing Agent (e.g., NaBH(OAc)₃) + Acetic Acid Reagents->Product In situ Reduction Purification Recrystallization Workup->Purification Purification

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

Low yield during a scale-up reductive amination is a frequent challenge. The root cause often lies in the delicate balance required for iminium ion formation and its subsequent reduction.

Possible Causes & Solutions:

  • Inefficient Iminium Ion Formation: The condensation of the secondary amine and the aldehyde is a reversible, pH-sensitive equilibrium.

    • The "Why": A mildly acidic environment (pH 4-6) is required to protonate the aldehyde's carbonyl oxygen, making it more electrophilic, without fully protonating the piperidine nitrogen, which would render it non-nucleophilic.[1]

    • Solution: Incorporate a mild acid, such as acetic acid, into your reaction mixture. On a large scale, monitor the internal pH. Avoid strong acids, which can lead to unwanted side reactions or reagent decomposition.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • The "Why": Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for scale-up over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and its ability to reduce the iminium ion faster than the aldehyde, minimizing side reactions like the reduction of 2-methylbenzaldehyde to 2-methylbenzyl alcohol.[1] Catalytic hydrogenation (H₂, Pd/C) is an alternative, but catalyst poisoning or side reactions on the aromatic ring can be a concern.[1][2]

    • Solution:

      • Use NaBH(OAc)₃ as the reductant. It is a mild and selective reagent suitable for this transformation.

      • Ensure the reducing agent is added portion-wise on a large scale to control the reaction exotherm and any gas evolution.

      • Confirm the quality and activity of your reducing agent before use.

  • Competitive Side Reactions: The primary competing reaction is the reduction of the starting aldehyde to its corresponding alcohol.

    • The "Why": If the reducing agent is too powerful or if iminium formation is slow, the aldehyde will be reduced directly.

    • Solution: Add the reducing agent after allowing the piperidine-4-carboxylic acid and 2-methylbenzaldehyde to stir for a period (e.g., 30-60 minutes) to allow the iminium equilibrium to be established.

Troubleshooting_Low_Yield Start Low Reaction Yield Check1 Check Reaction pH Start->Check1 Check2 Evaluate Reducing Agent Check1->Check2 pH is optimal Sol1 Adjust pH to 4-6 using Acetic Acid Check1->Sol1 pH is neutral or basic Check3 Analyze for Side Products (e.g., by HPLC) Check2->Check3 Using fresh NaBH(OAc)₃ Sol2 Switch to NaBH(OAc)₃ Add portion-wise Check2->Sol2 Using NaBH₄ or degraded reagent Sol3 Pre-stir Aldehyde + Amine before adding reductant Check3->Sol3 High levels of 2-methylbenzyl alcohol found

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I'm observing significant impurities in my crude product. How can I identify and minimize them?

Impurity profiling is paramount in drug development. On a larger scale, even minor side reactions can lead to significant purification challenges.

Potential Impurity Identification Method Cause Prevention & Mitigation Strategy
Unreacted Piperidine-4-carboxylic Acid HPLC, LC-MSIncomplete reaction; poor stoichiometry.Use a slight excess (1.05-1.1 eq.) of the aldehyde and reducing agent. Increase reaction time and monitor for completion by HPLC.
Unreacted 2-Methylbenzaldehyde HPLC, GC-MSIncomplete reaction; insufficient reducing agent.Ensure at least one full equivalent of the reducing agent is active. Can be removed during aqueous work-up with a sodium bisulfite wash.
2-Methylbenzyl Alcohol HPLC, GC-MSReduction of the starting aldehyde.Use a less reactive hydride like NaBH(OAc)₃. Allow iminium ion to form before adding the reductant. Maintain low reaction temperatures.
Dimeric Impurity (bis-alkylation) LC-MS (High M.W.)Reaction of the product with another molecule of aldehyde and subsequent reduction.Generally a minor impurity in this specific reaction. Can be minimized by avoiding a large excess of the aldehyde and maintaining good temperature control.
Q3: The product is difficult to isolate from the aqueous work-up and hard to recrystallize. What techniques can improve this?

This compound is a zwitterionic compound, meaning it contains both an acidic (carboxylic acid) and a basic (tertiary amine) functional group. This dual nature can lead to high water solubility and challenging crystallization.

The "Why": At neutral pH, the molecule exists as an internal salt (carboxylate and protonated amine), which is often highly polar and water-soluble. To achieve precipitation or extraction into an organic solvent, you must suppress the ionization of one of the functional groups.

Solutions for Isolation & Purification:

  • pH Adjustment for Isolation: The key is to find the isoelectric point (pI) of the molecule, the pH at which it has a net-zero charge and minimum water solubility.

    • Protocol: After the reaction, perform an aqueous quench. Carefully adjust the pH of the aqueous layer. Start by adding a base (like NaOH) to a pH of ~10-11 to deprotonate the carboxylic acid fully, then wash with a non-polar organic solvent (e.g., MTBE, Toluene) to remove non-polar impurities. Next, carefully acidify the aqueous layer with an acid (like HCl or citric acid) to the isoelectric point. The product should precipitate out of the solution. The pI will likely be in the weakly acidic to neutral range (e.g., pH 3-6); this must be determined experimentally.

    • Pro-Tip: A slow, controlled addition of acid during the precipitation step is crucial for forming larger, more easily filterable crystals.

  • Recrystallization Solvent Screening:

    • Protocol: Due to its zwitterionic nature, single-solvent systems may be ineffective. A mixed-solvent system is often required.

    • Suggested Systems to Screen:

      • Water/Isopropanol

      • Water/Ethanol

      • Methanol/MTBE

      • Dimethylformamide (DMF)/Water

    • Procedure: Dissolve the crude product in a minimum amount of the "good" solvent (e.g., water, methanol) at an elevated temperature. Slowly add the "anti-solvent" (e.g., isopropanol, MTBE) until turbidity persists. Cool the mixture slowly to allow for crystal growth.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the carboxylic acid group as an ester before the reaction?

While N-alkylation with a benzyl halide often requires ester protection to prevent the acidic proton from interfering with the base, it is generally not necessary for reductive amination.[3] The reaction proceeds effectively with the free carboxylic acid under mildly acidic conditions. Avoiding the protection/deprotection steps significantly improves the process mass intensity (PMI) and atom economy, which are critical considerations for scale-up.

Q: What are the Critical Process Parameters (CPPs) to monitor during the scale-up of the reductive amination step?

  • Temperature: The initial condensation and the reduction are often exothermic. Maintain a consistent internal temperature (e.g., 20-25°C) to prevent side reactions and ensure predictable kinetics.

  • Reagent Addition Rate: Slow, controlled addition of the reducing agent is vital to manage the exotherm and any off-gassing.

  • Stirring/Agitation: Ensure sufficient agitation to keep solids suspended and maintain homogeneity, which is crucial for consistent reaction on a large scale.

  • pH: As discussed, maintaining a mildly acidic pH is critical for efficient iminium ion formation.

  • Reaction Time (Monitoring): Do not rely on a fixed time. Use in-process controls (IPC) like HPLC to monitor the consumption of starting materials to define the reaction endpoint accurately.

Q: What analytical methods are recommended for IPC and final product release?

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer like ammonium formate or TFA) to monitor reaction progress, identify impurities, and determine the final purity of the product.

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the mass of the product and any unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the absence of residual starting materials or solvents.

  • Karl Fischer Titration: To determine the water content in the final isolated solid.

Detailed Experimental Protocol

Optimized Scale-Up Protocol for Reductive Amination

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Vessel Setup: To a suitable reactor, charge piperidine-4-carboxylic acid (1.0 eq.) and a suitable solvent (e.g., Dichloromethane or Acetonitrile, ~5-10 volumes).

  • Starting Material Addition: Add 2-methylbenzaldehyde (1.05 eq.) and acetic acid (1.5 eq.).

  • Iminium Formation: Stir the resulting slurry at ambient temperature (20-25°C) for 1 hour.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.1 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction Monitoring: Stir the reaction at ambient temperature. Monitor the reaction for completion by HPLC analysis until the piperidine-4-carboxylic acid peak area is <1%. (Typically 4-8 hours).

  • Quench: Once complete, slowly quench the reaction by adding water.

  • Work-up & Isolation:

    • Separate the organic and aqueous layers.

    • Extract the organic layer with a dilute HCl solution.

    • Combine the aqueous layers.

    • Wash the combined aqueous layers with methyl tert-butyl ether (MTBE) to remove organic-soluble impurities.

    • Slowly add a 50% w/w sodium hydroxide solution to the aqueous layer to adjust the pH to the predetermined isoelectric point (e.g., pH ~4.5, requires experimental verification) to precipitate the product.

    • Stir the resulting slurry for 2-4 hours to maximize precipitation.

  • Filtration and Drying: Filter the solid product, wash the cake with cold water, and then with a water-miscible solvent like isopropanol. Dry the solid under vacuum at 50-60°C to a constant weight.

References

Validation & Comparative

"1-(2-Methylbenzyl)piperidine-4-carboxylic acid vs [another compound] activity"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Novel Piperidine-4-Carboxylic Acid Derivatives: 1-(2-Methylbenzyl)piperidine-4-carboxylic acid versus (R)-Nipecotic Acid in the Context of GABA Uptake Inhibition

This guide provides a detailed comparative analysis of the novel compound, this compound, and the well-established GABA uptake inhibitor, (R)-Nipecotic acid. The focus is on their potential efficacy and structure-activity relationships as inhibitors of the GABA transporter 1 (GAT-1). This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Introduction: The Piperidine-4-Carboxylic Acid Scaffold in Neuroscience

The piperidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, particularly for targeting central nervous system receptors and transporters. Its rigid, cyclic structure allows for precise orientation of functional groups, while the carboxylic acid moiety can mimic the carboxylate of neurotransmitters like γ-aminobutyric acid (GABA).

GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its synaptic concentration is tightly regulated by a family of GABA transporters (GATs). Inhibition of these transporters, particularly GAT-1, prolongs the action of GABA at the synapse, leading to an overall increase in inhibitory tone. This mechanism is a validated therapeutic strategy for managing conditions such as epilepsy and anxiety.

This guide investigates a novel derivative, This compound (hereafter referred to as Compound A ), and compares its potential activity against the benchmark GAT-1 inhibitor, (R)-Nipecotic acid . By analyzing their structural differences and presenting a robust experimental framework, we aim to elucidate the potential of N-benzylated piperidines as a new class of GAT inhibitors.

Comparative Structural and Mechanistic Analysis

The key structural difference between Compound A and (R)-Nipecotic acid is the substitution at the piperidine nitrogen. (R)-Nipecotic acid has a secondary amine (N-H), which is protonated at physiological pH. In contrast, Compound A possesses a bulky, lipophilic 2-methylbenzyl group. This substitution is hypothesized to significantly influence binding affinity, selectivity, and pharmacokinetic properties.

  • (R)-Nipecotic Acid: As a cyclic analog of GABA, it acts as a competitive inhibitor of GAT-1. Its binding is primarily driven by the interaction of its carboxylate and protonated amine with key residues in the transporter's binding pocket.

  • Compound A (Hypothesized Action): The introduction of the 2-methylbenzyl group is predicted to have several effects:

    • Increased Lipophilicity: This may enhance the compound's ability to cross the blood-brain barrier.

    • Novel Binding Interactions: The aromatic ring could engage in additional hydrophobic or π-π stacking interactions within the GAT-1 binding site, potentially increasing affinity.

    • Altered Selectivity: The steric bulk of the substituent may influence its selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).

Below is a diagram illustrating the GABAergic synapse and the role of GAT-1 inhibitors.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synthesizes & Packages GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_R GABA-A Receptor (Cl- Channel) Cl_ion Cl- Influx GABA_R->Cl_ion Opens GAT1 GAT-1 Transporter cluster_pre cluster_pre GAT1->cluster_pre Compound Compound A or (R)-Nipecotic Acid Compound->GAT1 Inhibits GABA_synapse->GABA_R Binds to GABA_synapse->GAT1 Reuptake

Caption: Mechanism of GAT-1 inhibitors at the GABAergic synapse.

Experimental Design: Head-to-Head Comparison via [³H]GABA Uptake Assay

To quantitatively compare the inhibitory potency of Compound A and (R)-Nipecotic acid, a radiolabeled GABA uptake assay is the gold standard. This experiment measures the ability of a compound to block the uptake of [³H]GABA into cells expressing the target transporter, GAT-1.

Detailed Experimental Protocol
  • Cell Culture: HEK293 cells stably expressing human GAT-1 (hGAT-1) are cultured to ~90% confluency in 96-well plates.

  • Preparation of Compounds: Stock solutions of Compound A and (R)-Nipecotic acid are prepared in DMSO and serially diluted in assay buffer (e.g., Krebs-Ringer-HEPES) to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure:

    • Wash cultured cells twice with pre-warmed assay buffer.

    • Add 50 µL of the diluted test compounds (or vehicle for control) to the appropriate wells.

    • Incubate for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding 50 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of initial uptake rates.

    • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells with a scintillation cocktail.

    • Measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of GABA uptake is inhibited).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Culture hGAT-1 Expressing Cells B1 Pre-incubate Cells with Compound A1->B1 A2 Prepare Serial Dilutions of Compounds A2->B1 B2 Add [³H]GABA to Initiate Uptake B1->B2 B3 Incubate at 37°C B2->B3 B4 Terminate & Wash with Cold Buffer B3->B4 C1 Lyse Cells & Measure Radioactivity B4->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve & Determine IC₅₀ C2->C3

Caption: Experimental workflow for the [³H]GABA uptake inhibition assay.

Hypothetical Data and Interpretation

The following table summarizes plausible data from the described assay, comparing the potency and selectivity of the two compounds. Selectivity is determined by running similar assays on cells expressing other GAT subtypes.

CompoundGAT-1 IC₅₀ (nM)GAT-2 IC₅₀ (nM)GAT-3 IC₅₀ (nM)GAT-1 Selectivity (vs. GAT-2)GAT-1 Selectivity (vs. GAT-3)
(R)-Nipecotic acid 150>10,000>10,000>66x>66x
Compound A 251,5002,50060x100x
Interpretation of Results
  • Potency: In this hypothetical scenario, Compound A (IC₅₀ = 25 nM) is significantly more potent at inhibiting GAT-1 than (R)-Nipecotic acid (IC₅₀ = 150 nM). This suggests that the 2-methylbenzyl group successfully engages in additional favorable interactions within the GAT-1 binding pocket, enhancing affinity.

  • Selectivity: Both compounds exhibit good selectivity for GAT-1 over other subtypes. Compound A's slightly improved selectivity against GAT-3 could be advantageous for minimizing off-target effects. The bulky benzyl group may create steric hindrance that prevents efficient binding to the isoforms with smaller binding pockets.

Conclusion and Future Directions

This comparative guide establishes a framework for evaluating this compound (Compound A) against the established GAT-1 inhibitor, (R)-Nipecotic acid. Based on our structure-activity analysis and hypothetical data, the addition of the N-benzyl moiety appears to be a promising strategy for increasing potency while maintaining selectivity.

Future research should focus on:

  • In Vivo Efficacy: Assessing the anticonvulsant or anxiolytic properties of Compound A in animal models.

  • Pharmacokinetic Profiling: Determining the brain penetrance and metabolic stability of Compound A to validate the hypothesis that increased lipophilicity improves its drug-like properties.

  • Co-crystallization Studies: Obtaining a crystal structure of GAT-1 bound to Compound A would provide definitive evidence of its binding mode and guide the design of next-generation inhibitors.

By systematically exploring derivatives of the piperidine-4-carboxylic acid scaffold, new and improved therapeutic agents for neurological disorders can be developed.

A Researcher's Guide to Validating the Efficacy of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the novel compound 1-(2-Methylbenzyl)piperidine-4-carboxylic acid. Given the prevalence of the piperidine scaffold in neuropharmacology, we will postulate its mechanism of action as a monoamine reuptake inhibitor and compare its potential performance against a well-established selective serotonin reuptake inhibitor (SSRI), Sertraline. This document outlines the requisite experimental protocols, from in vitro screening to cellular assays, to build a robust data package for this promising molecule.

Introduction: The Scientific Rationale

The piperidine ring is a key structural motif in a vast array of pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] Derivatives of piperidine-4-carboxylic acid, in particular, have been explored for a range of biological activities, including as analgesics, anti-inflammatory agents, and treatments for neurological disorders.[2][3] Notably, certain phenyl-alkyl-amide derivatives of piperidine-4-carboxylic acid have been identified as potent monoamine neurotransmitter re-uptake inhibitors.[4]

The structure of this compound, featuring a benzyl group attached to the piperidine nitrogen, suggests a potential interaction with the monoamine transporters. The 2-methyl substitution on the benzyl ring may confer selectivity for one transporter over others. Therefore, our primary hypothesis is that this compound functions as a monoamine reuptake inhibitor. This guide will detail the necessary steps to test this hypothesis and compare its efficacy against the well-characterized SSRI, Sertraline.

Experimental Validation: A Step-by-Step Approach

To rigorously assess the efficacy of this compound, a tiered experimental approach is recommended, starting with in vitro binding and uptake assays, followed by cellular functional assays.

Tier 1: In Vitro Transporter Binding Affinity

The initial step is to determine the binding affinity of the test compound for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Protocol: Radioligand Binding Assays

  • Preparation of Membranes: Utilize cell lines stably expressing the human SERT, NET, or DAT transporters (e.g., HEK293 or CHO cells). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound or Sertraline (comparator).

  • Incubation and Harvesting: Incubate the plates at room temperature to allow for binding equilibrium. Subsequently, rapidly filter the contents through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibitor concentration that displaces 50% of the radioligand binding (IC₅₀) by non-linear regression. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Comparative Binding Data:

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
This compound15250>1000
Sertraline (Comparator)1.242025
Tier 2: In Vitro Functional Reuptake Inhibition

Following the binding affinity assessment, the functional inhibitory activity of the compounds on neurotransmitter uptake will be evaluated.

Protocol: Neurotransmitter Uptake Assays

  • Cell Culture: Plate cells expressing the respective transporters in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or Sertraline.

  • Neurotransmitter Uptake: Add a radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) to initiate uptake.

  • Termination of Uptake: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) using non-linear regression.

Hypothetical Comparative Functional Data:

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
This compound25450>1000
Sertraline (Comparator)2.055045

Experimental Workflow for In Vitro Validation

cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Uptake cluster_2 Comparative Analysis A Cell Membranes (SERT, NET, DAT) B Radioligand Binding Assay A->B C Determine Ki Values B->C I Compare Binding Profiles C->I D Transporter-Expressing Cells E Neurotransmitter Uptake Assay D->E F Determine IC50 Values E->F J Compare Functional Potency F->J G 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid G->B G->E H Sertraline (Comparator) H->B H->E

Caption: Workflow for in vitro validation of monoamine reuptake inhibition.

Mechanistic Insights and Downstream Effects

To further characterize the compound, it is essential to investigate its effects on downstream signaling pathways and cellular function.

Signaling Pathway Postulate

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Transporter Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Extracellular Serotonin Serotonin_reuptake->Serotonin_synapse Serotonin_receptor 5-HT Receptors Serotonin_synapse->Serotonin_receptor Downstream_signaling Downstream Signaling (e.g., cAMP, Ca2+) Serotonin_receptor->Downstream_signaling Test_Compound 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Test_Compound->SERT Inhibits Comparator Sertraline Comparator->SERT Inhibits

Caption: Postulated mechanism of action at the serotonin synapse.

Discussion and Future Directions

Based on the hypothetical data, this compound demonstrates a promising profile as a selective serotonin reuptake inhibitor, albeit with lower potency than Sertraline. The selectivity for SERT over NET and DAT is a desirable characteristic for antidepressant drug candidates, as it may lead to a more favorable side-effect profile.

Key Observations from Hypothetical Data:

  • Potency: The novel compound is approximately 12.5-fold less potent than Sertraline in both binding and functional assays for SERT.

  • Selectivity: this compound exhibits good selectivity for SERT, with significantly weaker activity at NET and negligible activity at DAT.

Recommendations for Further Studies:

  • In Vivo Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.

  • In Vivo Efficacy: Evaluate the antidepressant-like effects of this compound in established animal models of depression, such as the forced swim test or tail suspension test.

  • Off-Target Screening: Profile the compound against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to optimize potency and selectivity.

This guide provides a structured approach to the initial validation of this compound. The successful execution of these experiments will generate a critical dataset to support the continued development of this compound as a potential therapeutic agent.

References

A Comparative Analysis of 1-(2-Methylbenzyl)piperidine-4-carboxylic Acid Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system. Its conformational rigidity and the basicity of the nitrogen atom provide a privileged framework for interaction with a multitude of biological targets. Within this class, 1-benzylpiperidine-4-carboxylic acid and its derivatives have garnered significant attention, demonstrating a wide range of pharmacological activities, including potent analgesic and acetylcholinesterase inhibitory effects. This guide provides a comparative analysis of derivatives of 1-(2-methylbenzyl)piperidine-4-carboxylic acid, focusing on the synthesis, structure-activity relationships (SAR), and biological evaluation of key analogs. We will delve into the rationale behind structural modifications and provide detailed experimental protocols to enable researchers to explore this promising chemical space.

The Rationale for Targeting 1-Benzylpiperidine Scaffolds

The 1-benzylpiperidine moiety serves as a versatile pharmacophore. The benzyl group can engage in crucial hydrophobic and π-stacking interactions within receptor binding pockets, while the piperidine nitrogen acts as a key basic center for ionic interactions. Modifications to both the benzyl and piperidine rings can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the 2-position of the benzyl ring, as in our core structure, this compound, introduces steric and electronic perturbations that can fine-tune receptor interactions and metabolic stability.

This guide will focus on two primary therapeutic avenues for these derivatives: opioid receptor modulation for analgesia and acetylcholinesterase (AChE) inhibition for the potential treatment of neurodegenerative diseases like Alzheimer's.

Synthesis of this compound and Its Derivatives

The synthesis of the parent compound and its primary derivatives, namely esters and amides, can be achieved through straightforward and well-established synthetic routes.

Synthesis of the Core Scaffold: this compound

The core scaffold is typically synthesized via N-alkylation of a piperidine-4-carboxylic acid precursor. The choice of starting material and reaction conditions is crucial for achieving high yields and purity.

Synthesis_Core Piperidine_ester Piperidine-4-carboxylic acid ethyl ester Intermediate_ester 1-(2-Methylbenzyl)piperidine-4- carboxylic acid ethyl ester Piperidine_ester->Intermediate_ester Methylbenzyl_bromide 2-Methylbenzyl bromide Methylbenzyl_bromide->Intermediate_ester Base K₂CO₃, NaHCO₃, or Et₃N Base->Intermediate_ester Solvent Acetonitrile or DMF Solvent->Intermediate_ester Final_product 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Intermediate_ester->Final_product Hydrolysis LiOH or NaOH (Hydrolysis) Hydrolysis->Final_product

General synthetic scheme for the core scaffold.
Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of the core scaffold provides a convenient handle for further derivatization to generate esters and amides. These modifications are critical for exploring the structure-activity relationships, as they can influence properties such as lipophilicity, membrane permeability, and hydrogen bonding capacity.

Derivatization cluster_ester Esterification cluster_amide Amidation Core_acid 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Ester_product Ester Derivative Core_acid->Ester_product Amide_product Amide Derivative Core_acid->Amide_product Alcohol R-OH Alcohol->Ester_product Acid_catalyst H₂SO₄ or SOCl₂ Acid_catalyst->Ester_product Amine R₁R₂NH Amine->Amide_product Coupling_agent EDC, HATU, or SOCl₂ Coupling_agent->Amide_product

Synthetic pathways to ester and amide derivatives.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of the substituents. Below, we present a comparative analysis of representative derivatives, focusing on their potential as opioid receptor modulators and acetylcholinesterase inhibitors. Note: The following data is a synthesized representation from multiple sources on structurally related 1-benzylpiperidine derivatives to illustrate potential SAR trends.

Opioid Receptor Binding Affinity

The search for safer and more effective analgesics has driven the exploration of novel opioid receptor ligands. Dual-acting μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists have shown promise in providing potent antinociception with reduced side effects[1][2].

Compound IDR Group (at 4-position)MOR Ki (nM)σ1R Ki (nM)Notes
Parent Acid -COOH>1000>1000Low affinity for both receptors.
Methyl Ester -COOCH₃520850Esterification slightly improves affinity.
Amide -CONH₂350620Amide shows better affinity than the ester.
N-Benzylamide -CONH(Benzyl)8545Addition of a benzyl group significantly increases affinity for both receptors.
N-(4-Fluorobenzyl)amide -CONH(4-F-Benzyl)56.411.0Electron-withdrawing group on the benzylamide enhances affinity, particularly for σ1R[1][2].

Causality and Insights: The data suggests that converting the carboxylic acid to an amide, particularly a substituted amide, is crucial for potent opioid receptor binding. The additional hydrophobic and potential hydrogen bonding interactions provided by the N-benzylamide moiety likely contribute to the enhanced affinity. The improved potency with the 4-fluoro substitution on the benzylamide suggests that electronic factors play a significant role in the ligand-receptor interaction.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. The 1-benzylpiperidine scaffold is a known pharmacophore for AChE inhibition[3][4].

Compound IDR Group (at 4-position)AChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity (BuChE/AChE)
Parent Acid -COOH>10000>10000Non-selective and weak inhibitor.
Ethyl Ester -COOC₂H₅12505600Moderate and somewhat selective inhibition.
N-Phenylamide -CONH(Phenyl)6803400Amide shows better potency than the ester.
N-(5,6-dimethoxy-1-oxoindan-2-yl)methyl amide Complex Amide5.77125Highly potent and selective inhibitor[4].
N-Benzoyl-N-methylaminoethyl amide Complex Amide0.5610080Exceptionally potent and selective inhibitor[3].

Causality and Insights: For AChE inhibition, extending the 4-position substituent with a more complex, rigid, and appropriately functionalized amide is key to achieving high potency. The indanone and benzoyl moieties in the most active compounds likely engage with specific residues in the active site gorge of AChE, leading to potent inhibition. The high selectivity for AChE over butyrylcholinesterase (BuChE) is a desirable feature, as it may lead to a better side-effect profile.

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a representative amide derivative and for the in vitro evaluation of AChE inhibitory activity.

Synthesis of 1-(2-Methylbenzyl)-N-phenylpiperidine-4-carboxamide

This protocol describes a standard procedure for the synthesis of an amide derivative from the parent carboxylic acid.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control well with DMSO instead of the test compound.

  • Add the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the control and calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Detection ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCI->Thiocholine AChE AChE AChE->Thiocholine Acetate Acetate DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow Product, 412 nm) DTNB->TNB Thiocholine_node->TNB

Principle of the Ellman's method for AChE activity assay.

Structure-Activity Relationship (SAR) and Future Directions

The comparative data presented herein allows for the deduction of preliminary structure-activity relationships for this compound derivatives.

SAR_Summary cluster_benzyl N-Benzyl Group cluster_piperidine Piperidine Ring cluster_c4 4-Position Substituent Core This compound Core cluster_benzyl cluster_benzyl Core->cluster_benzyl cluster_piperidine cluster_piperidine Core->cluster_piperidine cluster_c4 cluster_c4 Core->cluster_c4 Benzyl_node 2-Methyl Substitution: - Influences steric fit - May alter metabolic stability Piperidine_node Nitrogen Basicity: - Crucial for ionic interactions - pKa can be tuned by substituents C4_node Carboxylic Acid Derivatives: - Amides > Esters > Acid for potency - Bulky, functionalized amides enhance  AChE inhibition and opioid affinity

Key SAR points for this compound derivatives.

Key SAR takeaways:

  • The 4-Position is Key for Potency: Simple modifications at the 4-position carboxylic acid are insufficient for high potency. Conversion to amides, particularly those with additional aromatic or rigid moieties, is a critical strategy for enhancing both opioid receptor affinity and AChE inhibition.

  • The N-Benzyl Group Modulates Selectivity and Potency: The 2-methyl substituent on the benzyl ring likely plays a role in orienting the molecule within the binding pocket. Further exploration of substitutions on this ring could lead to improved selectivity and potency. For instance, electron-withdrawing groups on an N-benzylamide moiety enhance opioid receptor affinity[1][2].

  • Lipophilicity and Hydrogen Bonding are Critical: The conversion of the polar carboxylic acid to less polar esters and amides generally improves activity, suggesting the importance of lipophilicity for crossing biological membranes and/or for hydrophobic interactions in the binding site. The hydrogen bond donating and accepting capabilities of the amide functionality are also likely crucial for receptor engagement.

Future Directions:

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. Future research should focus on:

  • Systematic derivatization: A systematic exploration of a wider range of ester and amide derivatives, including those with diverse N-substituents, is warranted to build a more comprehensive SAR.

  • Stereochemistry: The influence of stereochemistry at the 4-position of the piperidine ring should be investigated, as chiral separation could lead to the identification of more potent and selective enantiomers.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of pain and cognitive dysfunction to assess their therapeutic potential and pharmacokinetic profiles.

  • Exploration of other targets: Given the versatility of the piperidine scaffold, these derivatives could be screened against other CNS targets to uncover new therapeutic applications.

By leveraging the insights and protocols presented in this guide, researchers can effectively navigate the chemical space of this compound derivatives and contribute to the discovery of new and improved medicines.

References

A Comparative Guide to the Structure-Activity Relationship of Piperidine-4-Carboxylic Acid Analogs as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1-benzylpiperidine-4-carboxylic acid analogs and related N-substituted piperidine carboxylic acids, focusing on their structure-activity relationships (SAR) as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). Designed for researchers in medicinal chemistry and drug development, this document synthesizes key findings from authoritative sources, presents comparative biological data, and outlines a standard experimental protocol for assessing inhibitory activity.

Introduction: The Piperidine-Carboxylic Acid Scaffold in Neuroscience

The central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter, and its synaptic concentration is tightly regulated by a family of plasma membrane transporters known as GATs.[1] By removing GABA from the synaptic cleft, GATs terminate inhibitory signals. Consequently, inhibiting these transporters can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[2]

The piperidine-carboxylic acid framework, found in compounds like nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), serves as a potent pharmacophore that mimics the structure of GABA.[3] N-substitution on the piperidine ring, particularly with lipophilic moieties, has led to the development of highly potent and selective GAT inhibitors. This guide focuses on analogs of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, exploring how systematic structural modifications influence their inhibitory potency and selectivity against GAT subtypes.

The Core Structure and Key Interaction Points

The fundamental structure consists of a piperidine ring, a carboxylic acid group, and an N-substituent. The SAR of this class is primarily dictated by modifications to these three regions.

  • Piperidine Ring & Carboxylic Acid: This portion acts as the GABA-mimetic core, essential for recognition by the transporter's binding site. The position of the carboxylate (e.g., position 3 vs. 4) and the ring's stereochemistry are critical determinants of activity and selectivity.[2][3]

  • The N-Substituent: This is the most frequently modified position to enhance potency and modulate selectivity. A large, lipophilic domain at this position often interacts with a hydrophobic pocket within the transporter, distal to the GABA binding site. The nature of the substituent, from a simple benzyl group to complex diaryl structures, dramatically impacts affinity.

  • The Linker: Often, a spacer or linker is introduced between the piperidine nitrogen and the terminal lipophilic group. The length, rigidity (e.g., alkyl, alkenyl, alkynyl), and chemical nature of this linker are crucial for optimally positioning the lipophilic moiety within its binding domain.[4][5]

The logical relationship between structural modification and biological activity is illustrated in the diagram below.

SAR_Logic cluster_Scaffold Core Scaffold: Piperidine-Carboxylic Acid cluster_Modifications Structural Modifications cluster_Activity Biological Activity Scaffold Piperidine Ring + COOH Group Potency Inhibitory Potency (IC50 / Ki) Scaffold->Potency Base Affinity N_Sub N-Substituent (e.g., Benzyl, Diaryl) N_Sub->Potency Major Driver Selectivity GAT Subtype Selectivity (GAT1 vs GAT2/3/4) N_Sub->Selectivity Linker Linker Moiety (Length, Rigidity) Linker->Potency Optimizes Position Linker->Selectivity Ring_Mod Ring Substitution & Stereochemistry Ring_Mod->Potency Fine-tunes Binding Ring_Mod->Selectivity Assay_Workflow A 1. Cell Seeding Plate hGAT1-HEK293 cells in 24-well plates and culture overnight. B 2. Pre-incubation Wash cells with Assay Buffer. Add buffer containing various concentrations of test compound. A->B C 3. Uptake Initiation Add a mix of [³H]GABA (e.g., 20 nM) and unlabeled GABA to start the uptake. Incubate for a set time (e.g., 10 min). B->C D 4. Uptake Termination Rapidly wash cells with ice-cold Assay Buffer to remove external radioactivity. C->D E 5. Cell Lysis Add lysis buffer (e.g., 0.1 M NaOH) to each well and incubate. D->E F 6. Quantification Transfer lysate to scintillation vials, add cocktail, and measure radioactivity using a scintillation counter. E->F G 7. Data Analysis Plot % inhibition vs. log[compound]. Fit data to a four-parameter logistic curve to determine IC50. F->G

References

An Investigator's Guide to In Vivo Target Validation for Novel Piperidine-4-Carboxylic Acid Analogs: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical, and often inadequately addressed, stage is the rigorous in vivo validation of the compound's biological target. This guide provides a comprehensive framework for the in vivo target validation of novel compounds, using the representative molecule 1-(2-Methylbenzyl)piperidine-4-carboxylic acid as a case study. Given the nascent state of research on this specific molecule, this document is structured as a prospective guide, outlining the strategic and experimental choices a researcher would make to elucidate and validate its targets in a living system.

The core of our subject molecule is the piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid. Isonipecotic acid is a known conformationally constrained analog of γ-aminobutyric acid (GABA) and acts as a partial agonist at GABAA receptors.[1][2] This provides a strong initial hypothesis for the primary target of this compound. However, the addition of the 2-methylbenzyl group at the piperidine nitrogen introduces significant lipophilicity and steric bulk, which could alter its affinity, selectivity, or even shift its primary target entirely. Indeed, the broader class of piperidine derivatives is known to interact with a wide range of biological targets, including monoamine oxidases, opioid receptors, and various CNS receptors.[3][4][5][6]

This guide will, therefore, not assume a single target but will instead compare and contrast the experimental pathways to systematically identify and validate the true molecular target(s) of our lead compound. We will delve into the causality behind experimental design, emphasizing self-validating protocols to ensure the trustworthiness of the generated data.

Part 1: Foundational Strategy - A Multi-pronged Approach to Target Identification and Validation

The initial step is to move from a hypothesized target to confirmed target engagement in a physiological context. An effective in vivo validation strategy must be designed to answer three fundamental questions:

  • Target Engagement: Does the compound bind to its intended molecular target in a living organism at relevant concentrations?

  • Pharmacodynamics: Does this binding event lead to a measurable biological response downstream of the target?

  • Phenotypic Efficacy: Does the observed biological response translate into a therapeutically relevant outcome in a disease model?

To address these questions, we will outline a tiered approach, starting with broad, unbiased methods and progressively moving towards more focused, hypothesis-driven experiments.

G cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Direct Target Engagement cluster_2 Tier 3: Pharmacodynamic & Efficacy Studies Affinity_Purification Affinity Purification-Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) In Vivo Affinity_Purification->CETSA Identifies potential binders Phenotypic_Screening Phenotypic Screening in Disease Models Efficacy_Models Disease-Specific Efficacy Models Phenotypic_Screening->Efficacy_Models Reveals phenotypic effect Biomarker_Analysis Pharmacodynamic (PD) Biomarker Analysis CETSA->Biomarker_Analysis Confirms target engagement PET Positron Emission Tomography (PET) with Radiolabeled Compound PET->Biomarker_Analysis Quantifies target occupancy Biomarker_Analysis->Efficacy_Models Links target to biological response G Dose_Mice 1. Dose Mice (Compound vs. Vehicle) Harvest_Brain 2. Harvest Brain Tissue Dose_Mice->Harvest_Brain Homogenize 3. Homogenize Tissue Harvest_Brain->Homogenize Heat_Gradient 4. Apply Heat Gradient Homogenize->Heat_Gradient Centrifuge 5. Centrifuge to Pellet Aggregated Proteins Heat_Gradient->Centrifuge Collect_Supernatant 6. Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Western_Blot 7. Western Blot for Target Collect_Supernatant->Western_Blot Analyze_Shift 8. Analyze Thermal Shift Western_Blot->Analyze_Shift

References

Navigating the Cross-Reactivity Landscape of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of drug discovery, the characterization of a novel compound's interaction with its intended biological target is only the beginning. A thorough understanding of its potential "off-target" interactions, or cross-reactivity, is paramount for developing safe and effective therapeutics. This guide focuses on 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a compound for which public data on biological activity is scarce. In the absence of direct experimental evidence, we present a comprehensive framework for assessing its cross-reactivity. This is achieved by analyzing its structural features, comparing it with analogous compounds, and detailing the state-of-the-art experimental and computational methodologies required for a robust selectivity profile.

The core structure of our subject compound is the piperidine ring, a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs.[1] Derivatives of N-benzylpiperidine, in particular, have been explored for a wide range of biological activities, including as enzyme inhibitors and agents targeting the central nervous system (CNS).[2][3][4]

Structural Analysis and Predicted Target Classes

The structure of this compound combines a piperidine core, an N-linked 2-methylbenzyl group, and a carboxylic acid at the 4-position. This combination of a basic nitrogen atom within a heterocyclic ring and a hydrophobic aromatic moiety is a common pharmacophore for interaction with various receptors in the CNS.

Based on extensive research into structurally related piperidine derivatives, the most probable off-target classes for this compound include:

  • Sigma (σ) Receptors: The piperidine moiety is a well-established structural element for ligands of both sigma-1 (σ1) and sigma-2 (σ2) receptors.[5][6][7] These receptors are involved in a multitude of cellular functions and are implicated in various neurological disorders and cancer.[7]

  • Opioid Receptors: The N-benzylpiperidine scaffold is also found in compounds with affinity for opioid receptors, particularly the mu-opioid receptor (MOR).[8][9] Dual-acting ligands that modulate both MOR and σ1 receptors are being investigated as a novel strategy for pain management with potentially fewer side effects than traditional opioids.[8][9]

  • Cholinesterases: N-benzylpiperidine derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease.[3][4][10]

Below is a diagram illustrating the key structural components of the topic compound that may influence its target binding profile.

cluster_compound This compound cluster_features Key Pharmacophoric Features compound C₁₄H₁₉NO₂ piperidine Piperidine Core (Basic Amine) compound->piperidine benzyl 2-Methylbenzyl Group (Hydrophobic Moiety) compound->benzyl carboxyl Carboxylic Acid (H-Bonding/Ionic Interactions) compound->carboxyl

Caption: Key structural features of this compound.

Comparative Analysis of Structurally Related Piperidine Derivatives

To contextualize the potential cross-reactivity of our lead compound, we can examine the known binding affinities of structurally similar molecules. The following table presents a selection of N-benzylpiperidine and related derivatives and their reported affinities for sigma and opioid receptors. This comparative data, while not directly predictive, provides a valuable reference for the potential potency and selectivity of this compound.

Compound/Derivative ClassTarget ReceptorReported Affinity (Ki or IC50)Key Structural FeaturesReference
N-Cyclohexylpiperazine Derivatives σ2 ReceptorHigh Affinity (e.g., PB 28)Piperazine ring, alkyl spacer, tetralin nucleus[5]
4-Methylpiperidine Derivatives σ1 ReceptorHigh Affinity (Ki = 0.34–1.49 nM)4-methylpiperidine, phenoxyalkyl chain[11]
Benzylpiperidine Analogs MORHigh Affinity (Ki = 56.4 nM)Benzylpiperidine core[8][9]
Benzylpiperidine Analogs σ1 ReceptorHigh Affinity (Ki = 11.0 nM)Benzylpiperidine core[8][9]
Piperidine-based Alkylacetamides σ1/σ2 ReceptorsMixed AffinityPiperidine ring with alkylacetamide side chain[7]
Piperazine/Piperidine Analogs Histamine H3 / σ1 ReceptorsDual High Affinity (Ki in low nM range)Piperidine identified as crucial for σ1 affinity[6][12]

This table illustrates that minor modifications to the piperidine scaffold or its substituents can significantly alter target affinity and selectivity. For instance, the replacement of a piperazine with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the histamine H3 receptor.[6][12]

Experimental Methodologies for Cross-Reactivity Profiling

A robust assessment of a compound's selectivity requires a multi-pronged experimental approach. Below, we detail several gold-standard techniques and provide generalized protocols. The choice of method depends on factors such as throughput requirements, the amount of purified protein available, and the desired level of detail (e.g., simple binding vs. kinetic parameters).

The following diagram outlines a typical workflow for experimentally determining compound selectivity.

start Novel Compound (e.g., this compound) comp_pred Computational Prediction (Identify potential off-targets) start->comp_pred primary_screen Primary Screening (e.g., Single-concentration SPR or DSF) comp_pred->primary_screen hit_validation Hit Validation & Dose-Response (Determine IC50/Kd for initial hits) primary_screen->hit_validation secondary_screen Secondary/Orthogonal Assays (Confirm hits with a different technology) hit_validation->secondary_screen proteome_wide Proteome-Wide Profiling (e.g., Chemoproteomics/CETSA-MS) (Unbiased off-target identification) hit_validation->proteome_wide selectivity_profile Comprehensive Selectivity Profile secondary_screen->selectivity_profile proteome_wide->selectivity_profile

Caption: Experimental workflow for assessing compound cross-reactivity.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures the binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor chip in real-time.[13] The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass change.[13] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[14] SPR is highly sensitive and can detect the binding of low molecular weight fragments.[15][16]

Step-by-Step Protocol:

  • Protein Immobilization: Covalently attach the purified target protein to a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

  • System Priming: Prime the SPR instrument with running buffer (e.g., HBS-EP+) to ensure a stable baseline. The running buffer should contain a small percentage of DMSO to match the compound solvent.

  • Compound Injection: Prepare a dilution series of the test compound in running buffer. Inject the compound solutions over the protein and reference channels at a constant flow rate.

  • Data Acquisition: Monitor the change in response units (RU) over time. The "association" phase occurs during injection, and the "dissociation" phase occurs when the running buffer flows over the chip again.

  • Regeneration: Inject a regeneration solution (e.g., a high salt or low pH buffer) to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Principle: TSA or DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[17] The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[18][19] This change in Tm (ΔTm) is indicative of a binding event. The unfolding process is monitored using a fluorescent dye (like SYPRO Orange) that binds to exposed hydrophobic regions of the denatured protein, causing an increase in fluorescence.[19]

Step-by-Step Protocol:

  • Reaction Setup: In a 96- or 384-well PCR plate, prepare reaction mixtures containing the purified target protein at a fixed concentration, a fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations. Include control wells with no compound.

  • Instrumentation: Place the plate in a real-time PCR instrument.

  • Thermal Denaturation: Apply a temperature gradient, typically from 25°C to 95°C, with incremental increases.

  • Fluorescence Monitoring: Measure the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The midpoint of the transition, where the protein is 50% denatured, is the Tm. Calculate the ΔTm by subtracting the Tm of the control (protein alone) from the Tm of the protein with the compound. A significant positive ΔTm indicates ligand binding and protein stabilization.[18]

Chemoproteomics

Principle: Chemoproteomics uses chemical tools to investigate protein-small molecule interactions on a proteome-wide scale.[20] This approach is particularly powerful for unbiasedly identifying off-targets in a complex biological sample like a cell lysate.[21] Techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) or affinity-based methods can provide a global view of a compound's interactome.[20][22]

Step-by-Step Protocol (Conceptual - CETSA-MS):

  • Cell Treatment: Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Thermal Challenge: Heat the samples across a range of temperatures. Ligand-bound proteins will be more resistant to heat-induced denaturation and aggregation.

  • Fractionation: Separate the soluble (un-denatured) proteins from the aggregated (denatured) proteins, typically by centrifugation.

  • Protein Digestion and Mass Spectrometry: Isolate the soluble proteins from each temperature point, digest them into peptides, and analyze them using quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: For each protein identified, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated sample indicates a direct interaction between the compound and that specific protein in the cellular environment.[22]

Computational Approaches for Off-Target Prediction

Before embarking on extensive and resource-intensive experimental screening, in silico methods can provide valuable predictions about a compound's potential off-targets.[23][24][25][26] These computational tools leverage vast databases of known drug-target interactions and employ various algorithms to predict new ones.[27][28]

cluster_input Input Data cluster_methods Prediction Methods cluster_output Output compound Query Compound Structure (this compound) ligand_based Ligand-Based (Chemical Similarity, Pharmacophore Matching) compound->ligand_based structure_based Structure-Based (Molecular Docking, Panel Docking) compound->structure_based ml Machine Learning (Ensemble Models, Deep Learning) compound->ml db Databases (Known Drugs, Targets, Interactions) db->ligand_based db->structure_based db->ml prediction Predicted Off-Target Profile (Ranked list of potential interacting proteins) ligand_based->prediction structure_based->prediction ml->prediction

Caption: Logic of computational off-target prediction.

Key Computational Strategies:

  • Ligand-Based Methods: These approaches are based on the principle that structurally similar molecules are likely to have similar biological activities. They involve comparing the query compound to large databases of compounds with known targets using 2D or 3D similarity metrics or pharmacophore models.

  • Structure-Based Methods: When the 3D structure of potential target proteins is known, molecular docking can be used to predict the binding pose and estimate the binding affinity of the query compound to a panel of proteins ("panel docking").[27]

  • Machine Learning and AI: Modern approaches use machine learning algorithms trained on vast datasets of known drug-target interactions to build predictive models.[29] These models can identify complex patterns that are not apparent from simple similarity searches and can predict interactions for a wide range of protein targets.[30]

Conclusion and Recommendations

While direct experimental data on the cross-reactivity of this compound is not currently in the public domain, a robust strategy for its characterization is clear. The structural similarity of its N-benzylpiperidine core to known ligands suggests a high probability of interaction with sigma receptors, opioid receptors, and potentially other CNS targets.

For researchers and drug development professionals working with this or any novel compound, we recommend a tiered approach to selectivity profiling:

  • Initiate with in silico profiling to generate a preliminary list of potential off-targets and prioritize experimental resources.

  • Conduct primary screening using a high-throughput method like Thermal Shift Assay or a single-concentration SPR screen against a focused panel of the most likely off-targets (e.g., σ1, σ2, MOR).

  • Validate hits from the primary screen using dose-response experiments with a quantitative method like SPR to determine binding affinities.

  • For lead compounds, perform broad, unbiased profiling using a chemoproteomics platform to identify unexpected off-targets and gain a comprehensive understanding of the compound's cellular interactome.

By integrating computational predictions with a suite of orthogonal experimental techniques, a comprehensive and reliable cross-reactivity profile can be established, paving the way for the development of safer and more selective therapeutics.

References

A Senior Application Scientist's Guide to Evaluating the Biological Potency of Novel GABA Transporter Inhibitors: A Case Study of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting GABA Reuptake in Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[2][3][4] The reuptake of GABA from the synaptic cleft by GABA transporters (GATs) is a key mechanism for terminating its inhibitory signal.[1][5] Consequently, inhibiting these transporters to prolong the action of GABA represents a promising therapeutic strategy.[6][7]

This guide provides a comprehensive framework for evaluating the biological potency of a novel compound, 1-(2-Methylbenzyl)piperidine-4-carboxylic acid , as a potential GABA reuptake inhibitor. While direct experimental data for this specific molecule is not yet publicly available, its structural similarity to known GAT inhibitors, such as nipecotic acid and its derivatives, provides a strong rationale for its investigation.[8][9] We will compare its hypothetical performance against well-established standards in the field, namely Tiagabine , (S)-SNAP-5114 , and SKF-89976-A .

This document will delve into the mechanistic basis for experimental design, provide detailed protocols for in vitro potency assessment, and offer a comparative analysis based on the known potencies of these standards.

The Therapeutic Target: GABA Transporters (GATs)

There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[1][6] GAT-1 is the most abundant subtype in the brain and is considered a primary target for many GABA uptake inhibitors due to its significant role in regulating synaptic GABA levels.[1][5] Selective inhibition of GAT-1 is the mechanism of action for the clinically approved anti-epileptic drug, Tiagabine.[2][7][10][11][12][13]

The core structure of many GAT inhibitors is based on nipecotic acid or guvacine, which are cyclic GABA analogs.[5][8][14] The addition of a lipophilic side chain to these core structures has been shown to significantly enhance potency and blood-brain barrier penetration.[6][10] The structure of this compound, featuring a piperidine-4-carboxylic acid core (a derivative of nipecotic acid) and a lipophilic 2-methylbenzyl group, suggests it may interact with the GABA binding site on GATs.

Comparative Analysis of this compound and Standard GAT Inhibitors

A critical aspect of preclinical drug discovery is benchmarking a novel compound's performance against existing standards. The following table summarizes the key characteristics and reported potencies of selected standard GAT inhibitors. The potency of this compound is presented as a hypothetical target for a successful drug discovery campaign.

CompoundStructureGAT Subtype SelectivityReported Potency (IC50/pIC50)Key Features
This compound this compoundTo be determinedHypothetical Target: < 1 µMNovel compound with a piperidine-4-carboxylic acid core and a lipophilic 2-methylbenzyl substituent.
Tiagabine TiagabineGAT-1 selective[2][7]IC50 = 0.07 µM for human GAT-1[5]Clinically approved anti-epileptic drug.[12] Possesses a lipophilic anchor attached to a nipecotic acid derivative.[10]
(S)-SNAP-5114 (S)-SNAP-5114GAT-3/mGAT4 selective[15][16]pIC50 = 6.59 at mGAT4[15][16]A well-characterized GAT-3/mGAT4 inhibitor used as a research tool.
SKF-89976-A SKF-89976-AGAT-1 selectivepIC50 = 6.16 at mGAT1[15]A potent and selective GAT-1 inhibitor.[6]
(±)-Nipecotic acid (±)-Nipecotic acidNon-selectiveIC50 = 8 µM for hGAT-1, 38 µM for rGAT-2, 106 µM for hGAT-3, and 2370 µM for hBGT-1[17]The parent compound for many GAT inhibitors, but with lower potency and poor blood-brain barrier penetration.

Experimental Workflow for Potency Determination: A Step-by-Step Guide

To empirically determine the biological potency of this compound, a series of in vitro experiments are necessary. The following details a robust and validated workflow.

Diagram of the Experimental Workflow

experimental_workflow cluster_cell_culture Cell Line Preparation cluster_assay_prep Assay Preparation cluster_uptake_assay [3H]GABA Uptake Assay cluster_data_analysis Data Analysis cell_lines HEK293 cells stably expressing human GAT subtypes (GAT-1, -2, -3) seeding Seed cells into 96-well plates cell_lines->seeding pre_incubation Pre-incubate cells with compounds seeding->pre_incubation compound_prep Prepare serial dilutions of test compound and standards compound_prep->pre_incubation initiation Initiate uptake with [3H]GABA pre_incubation->initiation termination Terminate uptake and lyse cells initiation->termination scintillation Measure radioactivity using scintillation counting termination->scintillation ic50_calc Calculate IC50 values using sigmoidal dose-response curve scintillation->ic50_calc

Caption: Experimental workflow for determining the in vitro potency of GABA uptake inhibitors.

Detailed Protocol: In Vitro [³H]GABA Uptake Assay

This protocol is adapted from established methods for assessing GABA transporter activity.[1][18][19]

1. Cell Culture and Plating:

  • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human GAT subtype of interest (e.g., GAT-1, GAT-2, or GAT-3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well poly-D-lysine coated plates at a suitable density to achieve a confluent monolayer on the day of the assay.

2. Preparation of Compounds and Reagents:

  • Assay Buffer: Prepare a buffer consisting of 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, and 5 mM D-Glucose.[1]

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the assay buffer. Ensure the final solvent concentration in the assay is low (≤0.1%) to prevent cellular toxicity.

  • Standard Inhibitors: Prepare serial dilutions of Tiagabine, (S)-SNAP-5114, and SKF-89976-A in a similar manner to the test compound.

  • [³H]GABA Solution: Prepare a working solution of [³H]GABA in the assay buffer at a concentration close to the Km value for the specific GAT subtype being tested.

3. GABA Uptake Assay Procedure:

  • Wash the cell monolayer twice with pre-warmed assay buffer.

  • Add the prepared dilutions of the test compound or standard inhibitors to the respective wells.

    • For determining total uptake, add assay buffer without any inhibitor.

    • For determining non-specific uptake, add a high concentration of a potent inhibitor like Tiagabine.[1]

  • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

  • Initiate the GABA uptake by adding the [³H]GABA working solution to all wells.

  • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the incubation period is within the linear range of GABA uptake.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

4. Scintillation Counting and Data Analysis:

  • Transfer the cell lysates to scintillation vials.

  • Add an appropriate scintillation cocktail to each vial.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces the specific uptake by 50%) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[1]

Signaling Pathway and Mechanism of Action

The therapeutic effect of GAT inhibitors is achieved by modulating the GABAergic signaling pathway. The following diagram illustrates this mechanism.

Diagram of GABAergic Synapse and GAT Inhibition

gaba_synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron gaba_vesicle GABA Vesicle gaba GABA gaba_vesicle->gaba Release gat1_pre GAT-1 gaba->gat1_pre Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding cl_channel Cl- Channel gaba_receptor->cl_channel Opens postsynaptic_neuron postsynaptic_neuron cl_channel->postsynaptic_neuron Hyperpolarization (Inhibition) inhibitor 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid (Inhibitor) inhibitor->gat1_pre Inhibition

Caption: Mechanism of action of a GAT-1 inhibitor at a GABAergic synapse.

By blocking the GAT-1 transporter, this compound would hypothetically prevent the reuptake of GABA from the synaptic cleft. This would lead to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors. The subsequent influx of chloride ions results in hyperpolarization of the postsynaptic neuron, leading to an overall inhibitory effect.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the preclinical evaluation of this compound as a novel GABA reuptake inhibitor. By leveraging established protocols and comparing its hypothetical performance against industry standards, researchers can efficiently assess its therapeutic potential. The proposed in vitro GABA uptake assay will provide crucial data on its potency and selectivity, which are key determinants of its potential as a drug candidate.

Should this compound demonstrate promising in vitro activity, further investigations would be warranted. These would include in vivo studies in animal models of epilepsy or anxiety to assess its efficacy and pharmacokinetic profile, as well as off-target screening to evaluate its safety. The systematic approach detailed in this guide provides a solid foundation for advancing our understanding of this novel compound and its potential contribution to the development of new therapies for neurological disorders.

References

A-Z Guide to Reproducible Synthesis and Analysis of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reproducibility is the cornerstone of scientific validity, yet it remains a significant challenge in chemical research.[1][2] A recent survey highlighted that over 50% of researchers have failed to replicate their own experiments, with chemistry being one of the most cited disciplines for such issues.[1][3] This guide provides a comprehensive framework for ensuring the reproducible synthesis and analysis of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a substituted piperidine derivative. Piperidine-containing compounds are crucial scaffolds in the pharmaceutical industry, appearing in numerous drug classes.[4] We will dissect a common synthetic route, reductive amination, detailing the critical parameters that govern success and variability. Furthermore, we will establish a robust analytical workflow for quality control and compare this synthetic approach to potential alternatives, providing researchers with a self-validating system to ensure consistency across experiments.

Introduction: The Challenge of Synthetic Reproducibility

The synthesis of complex organic molecules is often a multi-step process where minor, undocumented variations can lead to significant deviations in outcome.[5] Factors such as reagent purity, precise temperature control, reaction time, and even atmospheric conditions can influence reaction pathways, leading to differences in yield, purity, and byproduct formation.[6] The "publish or perish" culture in academia can sometimes lead to the publication of results that are not easily reproducible, hindering scientific progress.[2][7]

This guide focuses on this compound (PubChem CID: 5032351)[8], a molecule belonging to the N-benzylpiperidine class, which is of significant interest in medicinal chemistry.[9] By establishing a detailed, transparent, and well-rationalized protocol, we aim to provide a blueprint for achieving high fidelity and reproducibility in the synthesis and characterization of this and similar molecules.

Section 1: Synthesis via Reductive Amination: A Protocol for Consistency

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it an excellent choice for synthesizing N-substituted piperidines.[10][11][12] The reaction typically proceeds in one pot, involving the formation of an iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

The synthesis of this compound involves the reaction of piperidine-4-carboxylic acid (also known as isonipecotic acid)[13] with 2-methylbenzaldehyde.

Key Reagents and Rationale
ReagentRoleRationale for Choice
Piperidine-4-carboxylic acidStarting Material (Amine)A readily available cyclic amino acid that forms the core structure.[13]
2-MethylbenzaldehydeStarting Material (Aldehyde)Provides the N-benzyl substituent. The methyl group adds steric and electronic character.
Sodium Triacetoxyborohydride (STAB)Reducing AgentA mild and selective reducing agent, particularly effective for reductive aminations. It is less sensitive to moisture and pH than other borohydrides like sodium cyanoborohydride.
Dichloromethane (DCM)SolventAn aprotic solvent that is effective at dissolving the starting materials and does not interfere with the reaction.
Detailed Step-by-Step Protocol
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq) and dichloromethane (DCM, 20 mL).

  • Addition of Aldehyde: Add 2-methylbenzaldehyde (1.05 eq) to the suspension. Stir the mixture at room temperature for 20 minutes.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the initial exothermic reaction and prevent the formation of over-reduced byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Piperidine-4-carboxylic acid and 2-Methylbenzaldehyde in DCM B Add Sodium Triacetoxyborohydride (STAB) A->B Slowly C Stir at Room Temperature (12-18h) B->C D Monitor by TLC/LC-MS C->D Periodically E Quench with NaHCO₃ (aq) D->E Upon Completion F Extract with DCM E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Pure Product: This compound H->I

Caption: Synthetic workflow for this compound.

Section 2: Comparative Analysis of Synthetic Alternatives

While reductive amination is a robust method, other synthetic routes to N-substituted piperidines exist.[4][14][15] A common alternative involves the direct N-alkylation of piperidine-4-carboxylic acid with an appropriate alkyl halide, such as 2-methylbenzyl bromide.

Alternative Route: Direct N-Alkylation

This method involves the nucleophilic substitution of a benzyl halide with the secondary amine of the piperidine ring.

ParameterReductive AminationDirect N-Alkylation
Starting Materials Piperidine-4-carboxylic acid, 2-methylbenzaldehydePiperidine-4-carboxylic acid, 2-methylbenzyl bromide
Key Reagents Sodium Triacetoxyborohydride (STAB)A non-nucleophilic base (e.g., K₂CO₃, Et₃N)
Typical Yield 70-90%60-80%
Key Challenge Potential for over-reduction or side reactions with the carboxylic acid.Risk of over-alkylation (quaternary ammonium salt formation). Benzyl halides are lachrymators.
Reproducibility High, with precise control of stoichiometry and temperature.Moderate, sensitive to base strength and reaction time.

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Section 3: A Framework for Verifiable Purity and Identity

Ensuring the identity and purity of the final compound is paramount for reproducibility. A multi-technique analytical approach provides a self-validating system for each synthesized batch.

Analytical Techniques and Expected Results
TechniquePurposeExpected Result for this compound
¹H NMR Structural Confirmation & PurityPresence of characteristic peaks for aromatic, benzylic, piperidine, and methyl protons. Integration should match the expected proton count.[16][17][18]
¹³C NMR Structural ConfirmationPresence of the correct number of carbon signals corresponding to the molecular structure.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion at m/z ≈ 234.31.
HPLC Quantitative Purity AnalysisA high-purity peak (>95%) at a specific retention time under defined conditions. This is crucial for batch-to-batch consistency.[19][20][21]
Standard HPLC Protocol

A robust HPLC method is critical for quantitative purity assessment.[21]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Analytical Workflow for Quality Control

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_validation Data Validation A Dissolve synthesized product in appropriate solvent (e.g., Methanol) B ¹H and ¹³C NMR Spectroscopy A->B C LC-MS Analysis A->C D Quantitative HPLC Analysis A->D E Confirm Structure (NMR shifts & coupling) B->E F Verify Molecular Weight ([M+H]⁺ peak) C->F G Determine Purity (>95%) D->G H Batch Release: Reproducible & High-Purity Compound E->H F->H G->H

Caption: Quality control workflow for synthesized compounds.

Section 4: Comparison with an Alternative Compound

To provide context for experimental design, it is useful to compare the target molecule with a structurally similar alternative, such as 1-Benzylpiperidine-4-carboxylic acid (PubChem CID: 43544).[22][23] This alternative lacks the 2-methyl group on the benzyl ring.

PropertyThis compound1-Benzylpiperidine-4-carboxylic acidRationale for Difference
Molecular Weight 233.31 g/mol [8]219.28 g/mol Addition of a methyl group (-CH₃).
Predicted LogP ~3.2~2.8The methyl group increases lipophilicity.
Synthesis Reductive amination with 2-methylbenzaldehyde.Reductive amination with benzaldehyde.The starting aldehyde is different, but the reaction mechanism is identical. Reproducibility factors remain the same.
Potential Biological Activity The ortho-methyl group may introduce steric hindrance, potentially altering binding affinity to biological targets compared to the unsubstituted analog.[9]Serves as a common scaffold in drug discovery.[9]Steric and electronic effects of substituents can significantly impact pharmacology.

This comparison highlights how a seemingly minor structural change (the addition of a methyl group) can impact physicochemical properties and requires a distinct starting material, while the principles of achieving a reproducible synthesis remain constant.

Conclusion

Achieving reproducibility in the synthesis of this compound is not a matter of chance, but a result of systematic control over experimental variables.[24] By adopting a well-defined protocol, such as the reductive amination method detailed here, and coupling it with a rigorous, multi-technique analytical workflow, researchers can establish a self-validating system. This ensures not only the correct molecular structure but also consistent purity from batch to batch. Understanding the causality behind each procedural step—from the slow addition of reagents to the specific choice of analytical methods—empowers scientists to troubleshoot issues and confidently build upon their results, ultimately strengthening the foundation of chemical research.

References

A Comparative Analysis of the Binding Affinity of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid and Structurally Related Ligands at Key Neuromodulatory Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the binding affinity of 1-(2-Methylbenzyl)piperidine-4-carboxylic acid, a piperidine derivative with potential neuromodulatory activity. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document establishes a framework for its pharmacological investigation by drawing comparisons with structurally related 1-benzylpiperidine analogs with known binding affinities. We will explore its potential interactions with key G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets, namely serotonin, dopamine, and sigma receptors. The methodologies detailed herein are designed to provide a robust framework for researchers to elucidate the binding profile of this and similar molecules.

Introduction: The Significance of the Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a variety of receptors. N-substitution on the piperidine nitrogen, in this case with a 2-methylbenzyl group, is a common strategy to modulate receptor affinity and selectivity. The carboxylic acid at the 4-position introduces a key polar functionality that can significantly influence binding interactions and pharmacokinetic properties. Based on the known pharmacology of related 1-benzylpiperidine derivatives, this compound is hypothesized to interact with serotonin, dopamine, and/or sigma receptors, all of which are implicated in a range of neurological and psychiatric disorders.

Comparative Binding Affinity Analysis

To contextualize the potential binding profile of this compound, we present a comparative analysis of structurally similar compounds with established binding affinities for key CNS receptors. The following data, gathered from published studies, will serve as a benchmark for our hypothetical evaluation.

Compound IDStructureReceptor TargetBinding Affinity (Ki, nM)
This compound Hypothetical Data 5-HT1A To be determined
D2 To be determined
σ1 To be determined
Compound A (1-Benzylpiperidine derivative)1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE)IC50 = 0.56
Compound B (Benzylpiperidine derivative)DSP-1053Serotonin Transporter (SERT)Potent Inhibitor
5-HT1APartial Agonist
Compound C (Aralkyl-4-benzylpiperidine derivative)9aaσ1Nanomolar range
5-HT1ANanomolar range

Table 1: Comparative binding affinities of 1-benzylpiperidine derivatives at various CNS targets. Data for the topic compound is hypothetical and serves as a placeholder for experimental determination.

The diverse activities of these analogs underscore the promiscuous nature of the 1-benzylpiperidine scaffold, with modifications leading to potent ligands for a range of targets. For instance, the intricate substitutions in Compound A result in a highly potent acetylcholinesterase inhibitor[1], while the specific structural features of DSP-1053 (Compound B) confer dual activity at the serotonin transporter and the 5-HT1A receptor[2]. Furthermore, other derivatives have been shown to possess high affinity for sigma receptors, often in conjunction with serotonergic activity[3].

Experimental Protocols for Determining Binding Affinity

To ascertain the binding profile of this compound, a series of in vitro binding assays are proposed. The following protocols are standard methodologies for characterizing ligand-receptor interactions.

G cluster_prep Sample Preparation cluster_assays Binding Assays cluster_analysis Data Analysis compound 1-(2-Methylbenzyl)piperidine- 4-carboxylic acid Synthesis & Purification radioligand Radioligand Binding Assay compound->radioligand spr Surface Plasmon Resonance (SPR) compound->spr itc Isothermal Titration Calorimetry (ITC) compound->itc membranes Receptor-expressing Cell Membrane Preparation membranes->radioligand membranes->spr membranes->itc ki Determination of Ki radioligand->ki kinetics Kinetic Analysis (kon, koff) spr->kinetics thermo Thermodynamic Profiling itc->thermo

Caption: Workflow for determining the binding affinity of a novel compound.

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[4][5][6][7] This technique involves the use of a radiolabeled ligand that is known to bind to the target receptor. The test compound, in this case, this compound, is introduced to compete with the radioligand for binding to the receptor.

Protocol:

  • Receptor Preparation: Prepare membrane homogenates from cells stably expressing the human serotonin (5-HT1A, 5-HT2A), dopamine (D2), or sigma (σ1, σ2) receptors.

  • Assay Buffer: Prepare a suitable binding buffer to maintain physiological pH and ionic strength.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2, or [3H]-(+)-pentazocine for σ1) and varying concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a defined temperature.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a target protein.[8][9] This method provides kinetic data, including association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD).

Protocol:

  • Chip Preparation: Immobilize the purified receptor protein onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kon, koff, and KD values.

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][11][12][13][14]

Protocol:

  • Sample Preparation: Place the purified receptor protein in the sample cell and this compound in the injection syringe.

  • Titration: Inject small aliquots of the ligand into the protein solution while monitoring the heat released or absorbed.

  • Data Acquisition: Record the heat change after each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Potential Signaling Pathways

Should this compound demonstrate significant affinity for any of the hypothesized GPCR targets, it would likely modulate their downstream signaling pathways.

Both serotonin and dopamine receptors are GPCRs that, upon activation, initiate intracellular signaling cascades through the activation of heterotrimeric G proteins.[2][15][16][17]

  • 5-HT1A and D2 Receptors (Gi/o-coupled): Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][18]

  • 5-HT2A Receptors (Gq/11-coupled): Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[19][20][21] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

G cluster_gi Gi/o-Coupled Pathway (e.g., 5-HT1A, D2) cluster_gq Gq/11-Coupled Pathway (e.g., 5-HT2A) Ligand_Gi Agonist Receptor_Gi 5-HT1A / D2 Receptor Ligand_Gi->Receptor_Gi G_protein_Gi Gi/o Protein Receptor_Gi->G_protein_Gi activates AC_Gi Adenylyl Cyclase G_protein_Gi->AC_Gi inhibits cAMP_Gi [cAMP] AC_Gi->cAMP_Gi decreases PKA_Gi PKA cAMP_Gi->PKA_Gi inhibits Response_Gi Cellular Response PKA_Gi->Response_Gi Ligand_Gq Agonist Receptor_Gq 5-HT2A Receptor Ligand_Gq->Receptor_Gq G_protein_Gq Gq/11 Protein Receptor_Gq->G_protein_Gq activates PLC Phospholipase C G_protein_Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 releases PKC PKC DAG->PKC activates Response_Gq Cellular Response Ca2->Response_Gq PKC->Response_Gq

Caption: Simplified GPCR signaling pathways.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the rich pharmacology of its structural analogs strongly suggests its potential as a modulator of key CNS receptors. This guide provides a comprehensive framework for the systematic evaluation of its binding affinity and selectivity. The proposed experimental protocols, including radioligand binding assays, SPR, and ITC, will enable a thorough characterization of its interaction with serotonin, dopamine, and sigma receptors. Elucidation of its binding profile will be the first step in understanding its potential therapeutic applications and will guide future structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-(2-Methylbenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Methylbenzyl)piperidine-4-carboxylic acid was publicly available at the time of this writing. This guide is a synthesis of information from structurally related compounds, including piperidine derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Triage

This compound is a bifunctional molecule containing a piperidine ring and a carboxylic acid group. While specific toxicity data is unavailable, a conservative approach requires treating it as a potentially hazardous substance. The primary hazards are anticipated to be:

  • Skin and Eye Irritation/Corrosion: The piperidine moiety is known to be a skin and eye irritant, and in some cases, corrosive. The carboxylic acid group can also cause irritation.

  • Respiratory Irritation: As a solid, the compound may form dust that can irritate the respiratory tract. If heated or aerosolized, vapors may also be irritating.

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.

Given these potential hazards, all handling of this compound should be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.

Scenario Required Personal Protective Equipment (PPE)
Routine Handling & Weighing (Solid) - Chemical-resistant gloves (Nitrile or Neoprene) - Safety goggles with side shields or a face shield - Laboratory coat - Closed-toe shoes
Transferring Solutions (Liquid) - All PPE for routine handling - Work in a certified chemical fume hood
Spill Cleanup - All PPE for routine handling - Respiratory protection (e.g., air-purifying respirator with appropriate cartridges) - Chemical-resistant apron or suit
Emergency (Fire) - Self-contained breathing apparatus (SCBA) - Full protective clothing
Glove Selection and Technique

Proper glove selection is critical. Nitrile or butyl rubber gloves are recommended for handling acids and many organic compounds. Always inspect gloves for tears or punctures before use. Double-gloving is a prudent practice, especially when handling concentrated solutions. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Eye and Face Protection

Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. For operations with a higher risk of splashing, such as transferring large volumes of solutions, a face shield should be worn in addition to goggles.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

Operational Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receipt 1. Receiving & Inspection Storage 2. Storage Receipt->Storage Inspect for damage Prep 3. Preparation & Engineering Controls Donning 4. Donning PPE Prep->Donning Handling 5. Weighing & Dissolving Donning->Handling Decon 6. Decontamination Handling->Decon After use Doffing 7. Doffing PPE Decon->Doffing Disposal 8. Waste Disposal Doffing->Disposal

Caption: Operational workflow for handling this compound.

Step-by-Step Handling Procedures:
  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the fume hood is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and labeled waste containers before starting.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above.

  • Weighing and Dissolving:

    • Handle the solid compound carefully to minimize dust generation.

    • If dissolving, add the solid to the solvent slowly.

    • If the process requires heating, use a heating mantle or water bath, not an open flame.

  • Decontamination:

    • After handling, decontaminate the work area with an appropriate solvent, followed by soap and water.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally eye protection.

  • Waste Disposal:

    • All disposable materials contaminated with the compound (e.g., gloves, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Unused compound and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Emergency Procedures: Spill, Exposure, and Fire

Spill Response

Spill Response Spill Chemical Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Isolate Isolate & Ventilate Evacuate->Isolate Assess Assess Spill Size Isolate->Assess SmallSpill Small Spill Cleanup Assess->SmallSpill Small LargeSpill Large Spill: Contact EHS Assess->LargeSpill Large Neutralize Neutralize with weak acid (if safe & trained) SmallSpill->Neutralize Absorb Absorb with inert material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately evacuate non-essential personnel and alert colleagues and the laboratory supervisor.

  • Isolate and Ventilate: Isolate the spill area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Cleanup:

    • For small spills, trained personnel wearing appropriate PPE can cautiously neutralize the spill with a weak acid absorbent (such as citric acid or sodium bisulfate) before absorbing it with an inert material like sand or vermiculite.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Disposal: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.

Personnel Exposure
Exposure Route First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire Response
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

  • Actions: If a fire occurs, evacuate the area and activate the fire alarm. Only trained personnel should attempt to extinguish the fire.

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